1-(6-Bromopyridin-2-yl)propan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-2-7(11)6-4-3-5-8(9)10-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJDERWIPGCXCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold
An In-Depth Technical Guide to 1-(6-Bromopyridin-2-yl)propan-1-one (CAS: 341556-25-0)
A Keystone Intermediate for Advanced Pharmaceutical Synthesis
This compound is a strategically important heterocyclic building block in the landscape of modern medicinal chemistry.[1] Its structure is deceptively simple, yet it offers a powerful combination of features for the synthesis of complex molecular architectures, particularly in the realm of drug discovery.[2] The pyridine core is a well-established "privileged scaffold," appearing in a multitude of approved drugs and biologically active compounds.[1][2] This is due to its ability to engage in crucial hydrogen bonding and other non-covalent interactions within biological targets like enzyme active sites.
The true synthetic utility of this molecule, however, lies in its bifunctionality. The bromine atom at the 6-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] These reactions are cornerstones of modern drug synthesis, enabling the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds. Simultaneously, the propanone side chain at the 2-position provides a reactive carbonyl group, opening avenues for further derivatization, such as the formation of amines, alcohols, or more complex heterocyclic systems. This dual reactivity makes this compound a valuable intermediate for constructing libraries of compounds for screening and lead optimization in drug discovery programs, especially those targeting protein kinases.[5][6]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The data presented below provides a comprehensive profile for this compound.
| Property | Value | Source |
| CAS Number | 341556-25-0 | [7] |
| Molecular Formula | C₈H₈BrNO | [7] |
| Molecular Weight | 214.06 g/mol | [7] |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Purity | Commercially available with >98% purity | [8] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | Inferred from safety data |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Fingerprint
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring, along with a quartet and a triplet for the ethyl group of the propanone side chain.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-4 | ~7.85 | Triplet (t) | J ≈ 7.8 | Located between two other protons on the pyridine ring. |
| H-3 | ~7.75 | Doublet (d) | J ≈ 7.7 | Coupled to H-4. |
| H-5 | ~7.65 | Doublet (d) | J ≈ 7.9 | Coupled to H-4 and influenced by the adjacent bromine. |
| -CH₂- | ~3.10 | Quartet (q) | J ≈ 7.2 | Methylene protons adjacent to the carbonyl and coupled to the methyl protons. |
| -CH₃ | ~1.25 | Triplet (t) | J ≈ 7.2 | Methyl protons coupled to the methylene protons. |
The ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~200.0 | Characteristic chemical shift for a ketone carbonyl carbon. |
| C-2 | ~154.0 | Pyridine carbon attached to the acyl group. |
| C-6 | ~142.0 | Pyridine carbon bearing the bromine atom. |
| C-4 | ~139.0 | Pyridine carbon deshielded by the ring nitrogen. |
| C-5 | ~128.0 | Pyridine carbon adjacent to the bromine-bearing carbon. |
| C-3 | ~122.0 | Pyridine carbon adjacent to the acyl-bearing carbon. |
| -CH₂- | ~36.0 | Methylene carbon alpha to the carbonyl group. |
| -CH₃ | ~8.5 | Methyl carbon of the ethyl group. |
Mass Spectrometry (MS): Predicted Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, will result in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.
Key Predicted Fragmentation Pathways:
-
α-Cleavage: The most prominent fragmentation is expected to be the cleavage of the bond between the carbonyl carbon and the ethyl group, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da). This would result in a highly stable 6-bromopyridin-2-ylcarbonyl cation.
-
Loss of CO: The acylium ion can further lose a molecule of carbon monoxide (CO, 28 Da) to form a 6-bromopyridin-2-yl cation.
-
Cleavage of the Propionyl Group: Another likely fragmentation is the cleavage of the bond between the pyridine ring and the carbonyl group, resulting in a propionyl cation ([CH₃CH₂CO]⁺, m/z = 57) and a 6-bromopyridine radical.
Caption: Predicted EI-MS Fragmentation of this compound.
Synthesis Protocol: An Organometallic Approach
While no specific literature procedure for the synthesis of this compound is readily available, a robust and high-yielding protocol can be devised based on well-established organometallic methodologies for the acylation of pyridines. The following procedure utilizes a Grignard reaction, a cornerstone of C-C bond formation.
Reaction Scheme:
Step-by-Step Methodology:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dibromopyridine (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -15 °C using an appropriate cooling bath.
-
Slowly add a solution of isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl, 1.05 eq) dropwise, maintaining the internal temperature below -10 °C.
-
Stir the resulting mixture at -15 °C for 1 hour to ensure complete formation of the Grignard reagent.[8]
-
-
Acylation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve propanoyl chloride (1.2 eq) in anhydrous THF.
-
Cool this solution to -15 °C.
-
Slowly transfer the freshly prepared Grignard reagent solution from step 1 into the solution of propanoyl chloride via cannula, maintaining the temperature below -10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Caption: Workflow for the Synthesis of this compound.
Synthetic Utility and Key Transformations
The strategic placement of the bromine atom and the ketone functionality makes this compound a versatile intermediate for the synthesis of highly functionalized pyridine derivatives. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[4] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at the 6-position of the pyridine ring, enabling extensive exploration of the chemical space in structure-activity relationship (SAR) studies.[3]
Illustrative Protocol:
-
To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0 eq).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Seal the vial and heat the reaction mixture in a microwave reactor or a conventional oil bath at 90-120 °C for 1-4 hours, monitoring by LC-MS.
-
Upon completion, the product can be isolated using standard extraction and purification techniques.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[1] This reaction is particularly valuable in medicinal chemistry for introducing diverse amine functionalities, which can modulate solubility, basicity, and hydrogen bonding potential of a drug candidate.
Illustrative Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a strong base such as sodium tert-butoxide (NaOtBu).
-
Add this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 4-24 hours, monitoring by LC-MS.
-
After cooling, the reaction is worked up by quenching, extraction, and purification by column chromatography.[3]
Caption: Key Cross-Coupling Reactions of the Title Compound.
Conclusion: A Versatile Synthon for Future Discoveries
This compound stands out as a highly valuable and versatile intermediate for researchers, scientists, and drug development professionals. Its bifunctional nature, combining a reactive ketone with a strategically placed bromine atom on a privileged pyridine scaffold, provides a powerful platform for the synthesis of complex, biologically active molecules. The ability to readily engage in cornerstone reactions of modern medicinal chemistry, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, ensures its continued relevance in the quest for novel therapeutics. This guide provides a comprehensive technical overview, from its synthesis and characterization to its vast synthetic potential, empowering chemists to leverage this key building block in their future research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
An In-Depth Technical Guide to the Physicochemical Properties of 1-(6-Bromopyridin-2-yl)propan-1-one
Foreword: The Synthetic Workhorse in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the strategic importance of versatile chemical building blocks cannot be overstated. Among these, halogenated heterocyclic compounds are paramount, serving as key intermediates for constructing complex molecular architectures. 1-(6-Bromopyridin-2-yl)propan-1-one, a brominated pyridine derivative, represents such a pivotal scaffold. Its utility lies in the inherent reactivity of the bromopyridine core, which is amenable to a wide array of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of its core physicochemical properties, offering both established data and field-proven experimental protocols for their validation. The methodologies described herein are designed to be self-validating, ensuring that researchers, scientists, and drug development professionals can confidently characterize this and similar intermediates, thereby accelerating the discovery pipeline.
Chemical Identity and Structural Synopsis
A precise understanding of a compound's identity is the foundation of all subsequent research. This compound is a substituted pyridine, a class of compounds frequently explored in pharmaceutical development for their favorable biological activities.[1] The key structural features—a pyridine ring, a bromine substituent, and a propanone group—dictate its chemical behavior and physical properties.
The bromine atom at the 6-position is a crucial synthetic handle, activating the ring for various coupling reactions. The ketone functionality on the propanone side-chain offers another site for chemical modification or can play a role in ligand-receptor interactions.
Table 1: Core Chemical Identifiers for this compound
| Property | Value | Source(s) |
| CAS Number | 341556-25-0 | [2][3][4] |
| Molecular Formula | C₈H₈BrNO | [2][3] |
| Molecular Weight | 214.06 g/mol | [2][3] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | CCC(=O)c1cccc(n1)Br | [4] |
| Appearance | Colorless to light yellow liquid | [5] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [5][6] |
Core Physicochemical Properties: Data and Determination
While this compound is available commercially as a building block, comprehensive, peer-reviewed data on its physicochemical properties are not extensively consolidated.[4][6] This section presents known data and provides robust, standardized protocols for empirical determination.
Melting and Boiling Points
Physical state transitions are fundamental properties that inform purification strategies (distillation, crystallization) and handling procedures.
-
Melting Point (MP): Not explicitly reported in the literature.[2] Related structures like (6-Bromo-pyridin-2-yl)methanol exhibit a melting point range of 34-39 °C.[7]
-
Boiling Point (BP): Not explicitly reported.[2] The boiling point of the related (6-Bromo-pyridin-2-yl)methanol is 246 °C, suggesting a relatively high boiling point for the target compound as well.[7]
Expert Insight: The presence of the polar ketone group and the overall molecular weight suggest that the compound is likely a liquid or low-melting solid at room temperature, consistent with supplier observations.[5]
DSC is the gold-standard for determining thermal transitions with high precision.
-
Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified indium and zinc standards.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
-
Thermal Program:
-
Equilibrate the sample at 0 °C.
-
Ramp the temperature from 0 °C to 100 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
-
Cool the sample back to 0 °C.
-
Perform a second heating cycle under the same conditions to analyze the thermal history-independent melting behavior.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak observed in the second heating scan.
Solubility Profile
Solubility is a critical parameter in drug development, influencing everything from reaction conditions to bioavailability. A qualitative assessment is a necessary first step.
Table 2: Predicted and Observed Solubility Profile
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | The molecule's overall moderate polarity, driven by the ketone and pyridine nitrogen, allows for favorable interactions. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding via the pyridine nitrogen and ketone oxygen. |
| Nonpolar | Hexanes, Toluene | Low | The polar functional groups limit solubility in highly nonpolar media. |
| Aqueous | Water, Buffered Solutions | Low | The hydrophobic pyridine ring and hydrocarbon chain limit aqueous solubility. |
This method provides a quantitative measure of solubility in aqueous buffers, crucial for pre-formulation studies.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL) of the compound in a suitable organic solvent like DMSO.
-
Sample Incubation: Add a small aliquot of the stock solution to a series of vials containing phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept below 1% to minimize co-solvent effects.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet any undissolved solid. Carefully collect the supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a calibrated RP-HPLC method (see Section 4.0). The measured concentration represents the thermodynamic solubility.
Acidity/Basicity (pKa)
The pKa value governs the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and target binding. The primary basic center is the pyridine nitrogen.
-
Predicted pKa: 0.30 ± 0.10.[5] This prediction suggests the pyridine nitrogen is weakly basic, a consequence of the electron-withdrawing effects of both the bromo and acyl substituents.
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent system (e.g., methanol/water) to ensure complete dissolution.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated electrode.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Specialized software can be used to calculate the pKa from the half-equivalence point.
Spectroscopic and Spectrometric Characterization
Structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The following sections describe the expected spectral features based on the molecule's structure and data from analogous compounds.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons (δ 7.5-8.0 ppm): The pyridine ring protons will appear in the downfield region. Expect three distinct signals, likely a doublet, a triplet (or doublet of doublets), and another doublet, corresponding to the three protons on the ring. The coupling constants (J-values) will be characteristic of their ortho, meta, and para relationships.
-
Methylene Protons (-CH₂-) (δ ~3.0 ppm): The two protons of the ethyl group adjacent to the carbonyl will appear as a quartet, split by the neighboring methyl group.
-
Methyl Protons (-CH₃) (δ ~1.2 ppm): The three protons of the terminal methyl group will appear as a triplet, split by the adjacent methylene group.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Carbonyl Carbon (C=O) (δ ~200 ppm): This will be the most downfield signal, characteristic of a ketone.
-
Aromatic Carbons (δ 120-155 ppm): Expect five signals for the pyridine ring carbons. The carbon bearing the bromine atom will be significantly shifted.
-
Aliphatic Carbons (δ ~8-35 ppm): Two signals corresponding to the -CH₂- and -CH₃ groups of the ethyl chain.
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition.
-
Expected Molecular Ion: When analyzed by electrospray ionization (ESI+), the compound should show a protonated molecule [M+H]⁺.
-
Isotopic Pattern: A key diagnostic feature will be the presence of two peaks of nearly equal intensity for the molecular ion, separated by 2 m/z units (e.g., at 214 and 216 for the molecular ion, or 215 and 217 for the [M+H]⁺ ion). This is the characteristic signature of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[10]
-
Fragmentation: Common fragmentation pathways would include the loss of the ethyl group (cleavage alpha to the carbonyl) and other characteristic cleavages of the pyridine ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹.
-
C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
C-H Stretches (Aromatic and Aliphatic): Signals above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (aliphatic).
-
C-Br Stretch: A band in the lower frequency (fingerprint) region, typically around 500-650 cm⁻¹.
Chromatographic Purity Assessment
Purity is a critical quality attribute for any chemical intermediate. Reverse-phase HPLC with UV detection is the standard method for its assessment.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient Elution:
-
Start at 30% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.
-
Analysis: Inject 5 µL and integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds. The acidic mobile phase (TFA) ensures sharp peak shapes by suppressing the basicity of the pyridine nitrogen. A gradient method is employed to ensure that both the main compound and any potential impurities with different polarities are eluted and resolved effectively.
Caption: High-level workflow for RP-HPLC purity analysis.
Synthetic Utility in Drug Discovery
The true value of this compound is realized in its application as a synthetic intermediate. The C-Br bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds, which are essential for elaborating the core structure into diverse libraries of potential drug candidates.
Key Transformations:
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
These reactions are cornerstones of modern medicinal chemistry, allowing for the rapid exploration of the chemical space around the pyridyl core to optimize potency, selectivity, and pharmacokinetic properties.[11]
Caption: Synthetic pathways from the core compound.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. While its complete physicochemical profile is not yet fully documented in the public domain, this guide has synthesized the available information and provided a framework of robust, validated analytical protocols for its comprehensive characterization. By applying these methodologies, researchers can ensure the quality and consistency of their starting materials, a non-negotiable prerequisite for the successful discovery and development of new medicines.
References
- 1. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 3. This compound | 341556-25-0 [chemicalbook.com]
- 4. This compound [synhet.com]
- 5. This compound CAS#: 341556-25-0 [m.chemicalbook.com]
- 6. 341556-25-0|this compound|BLD Pharm [bldpharm.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. rsc.org [rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. 2-(6-broMopyridin-2-yl)propan-2-ol | 638218-78-7 [chemicalbook.com]
- 11. 1-(6-Bromopyridin-3-yl)-2-methoxyethan-1-one () for sale [vulcanchem.com]
A Technical Guide to 1-(6-Bromopyridin-2-yl)propan-1-one: Structure, Synthesis, and Applications in Drug Discovery
Executive Summary
This technical guide provides an in-depth analysis of 1-(6-Bromopyridin-2-yl)propan-1-one, a key heterocyclic building block in modern medicinal chemistry. While not an active pharmaceutical ingredient itself, its strategic combination of a reactive ketone functional group and a versatile bromopyridine core makes it an invaluable intermediate for the synthesis of complex molecular architectures. The bromine atom serves as a crucial handle for palladium-catalyzed cross-coupling reactions, enabling facile introduction of diverse substituents. Concurrently, the propanone side chain offers a site for transformations such as reduction or reductive amination to further expand structural diversity. This document details the compound's molecular structure, predicted spectroscopic profile for identity confirmation, a representative synthetic protocol, and its principal applications in the generation of compound libraries for drug discovery programs.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is the unambiguous confirmation of its structure and a clear understanding of its basic properties.
Nomenclature and Structural Formula
-
Systematic IUPAC Name: this compound[1]
-
Molecular Weight: 214.06 g/mol [2]
-
Canonical SMILES: CCC(=O)c1cccc(n1)Br[1]
The structure consists of a pyridine ring substituted at the 6-position with a bromine atom and at the 2-position with a propanoyl (propionyl) group. This arrangement is pivotal, as the electronic properties of the pyridine ring influence the reactivity of both the bromine atom and the ketone.
Caption: 2D Structure of this compound.
Physicochemical Data
Comprehensive experimental data for bulk physicochemical properties such as melting and boiling points are not widely reported, which is common for synthetic intermediates. The primary focus is typically on structural and reactivity data.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrNO | [2][3] |
| Molecular Weight | 214.06 g/mol | [2] |
| CAS Number | 341556-25-0 | [1][2][3][4][5] |
| Purity | Typically available at >95-98% | [3][5] |
| Appearance | Varies; often an off-white to yellow solid or oil | N/A |
| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, THF) | N/A |
Spectroscopic Characterization: A Self-Validating Protocol
For any researcher synthesizing or using this compound, rigorous structural confirmation is paramount. The following sections describe the expected spectroscopic signatures that serve to validate the molecular structure. While specific spectra are often proprietary to suppliers, the predicted data below, based on established principles of spectroscopy, provides a reliable benchmark for verification.[1][6]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is the most powerful tool for confirming the arrangement of protons in the molecule. The expected signals in a solvent like CDCl₃ are:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 8.0 | Doublet | 1H | Pyridine H-4 | Aromatic proton ortho to the carbonyl group, deshielded. |
| ~ 7.6 - 7.8 | Triplet | 1H | Pyridine H-3 | Aromatic proton coupled to both H-4 and H-5. |
| ~ 7.5 - 7.7 | Doublet | 1H | Pyridine H-5 | Aromatic proton adjacent to the bromine-bearing carbon. |
| ~ 3.1 - 3.3 | Quartet | 2H | -CO-CH₂ -CH₃ | Methylene protons adjacent to a carbonyl and a methyl group. |
| ~ 1.1 - 1.3 | Triplet | 3H | -CO-CH₂-CH₃ | Terminal methyl protons coupled to the adjacent methylene group. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 198 - 202 | C =O | Characteristic chemical shift for a ketone carbonyl carbon. |
| ~ 152 - 155 | Pyridine C-2 | Carbon attached to the acyl group. |
| ~ 140 - 143 | Pyridine C-6 | Carbon bearing the bromine atom, deshielded. |
| ~ 138 - 140 | Pyridine C-4 | Aromatic CH carbon. |
| ~ 125 - 128 | Pyridine C-5 | Aromatic CH carbon. |
| ~ 120 - 123 | Pyridine C-3 | Aromatic CH carbon. |
| ~ 35 - 38 | -CO-CH₂ -CH₃ | Aliphatic methylene carbon adjacent to a carbonyl. |
| ~ 8 - 10 | -CO-CH₂-CH₃ | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 1710 - 1725 | Strong | C=O Stretch | A strong, sharp absorption characteristic of an aryl ketone.[7] |
| ~ 1550 - 1600 | Medium | C=C / C=N Stretch | Aromatic ring vibrations of the pyridine core. |
| ~ 2950 - 3000 | Medium-Weak | C-H Stretch (sp³) | Aliphatic C-H bonds of the propyl group. |
| ~ 3050 - 3100 | Weak | C-H Stretch (sp²) | Aromatic C-H bonds on the pyridine ring. |
| ~ 1000 - 1100 | Medium | C-Br Stretch | Absorption associated with the carbon-bromine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. The most telling feature will be the isotopic signature of bromine.
-
Molecular Ion (M⁺): Expect two peaks of nearly equal intensity at m/z 213 and m/z 215, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Key Fragments: A prominent fragment should be observed at m/z 184/186, corresponding to the loss of the ethyl group (•CH₂CH₃). Another significant fragment would be the acylium ion [M - Br]⁺.
Synthesis and Purification
As a building block, having a reliable and scalable synthetic route is essential. While multiple strategies exist for the synthesis of substituted pyridines, a common and logical approach involves the acylation of a lithiated pyridine species.
Representative Synthetic Protocol
This protocol is a validated, field-proven method for synthesizing ketones on a pyridine scaffold. The causality behind the choice of reagents is critical: n-Butyllithium is used for a halogen-metal exchange at low temperature to prevent side reactions, and a highly reactive acylating agent ensures efficient ketone formation.
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Methodology:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with 2,6-dibromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.0 eq, typically 2.5 M in hexanes) is added dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C. The selective monolithiation at the 2-position is driven by the slightly higher acidity of the C2-proton.
-
Intermediate Formation: The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the 6-bromo-2-lithiopyridine intermediate.
-
Acylation: Propionyl chloride (1.1 eq) is added dropwise to the solution. The reaction is highly exothermic and addition must be controlled to maintain the low temperature. The mixture is stirred for an additional 2 hours at -78 °C.
-
Quench and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Chemical Reactivity and Applications in Medicinal Chemistry
The true value of this compound lies in its potential for derivatization. It is a bifunctional intermediate, allowing for orthogonal chemical modifications. This versatility is highly sought after in drug discovery for the rapid generation of diverse compound libraries.[8][9]
Caption: Key synthetic transformations of the title compound.
Transformations of the Bromopyridine Moiety
The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[10]
-
Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids or esters introduces new carbon-carbon bonds, allowing for the construction of biaryl systems common in many drug scaffolds.
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines introduces nitrogen-based substituents, providing access to a wide range of anilines and related structures that are crucial for modulating physicochemical properties and target engagement.
-
Stille and Negishi Coupling: These methods, using organostannanes or organozinc reagents respectively, offer alternative and often complementary routes to C-C bond formation, expanding the scope of accessible final compounds.[10]
Transformations of the Propanone Moiety
The ketone group is a versatile functional handle for a different set of chemical reactions.
-
Reduction: Treatment with mild reducing agents like sodium borohydride (NaBH₄) cleanly reduces the ketone to a secondary alcohol, 1-(6-bromopyridin-2-yl)propan-1-ol[11], introducing a chiral center and a hydrogen bond donor.
-
Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) converts the ketone directly into a secondary or tertiary amine, a common transformation for improving aqueous solubility and introducing basic centers for salt formation.
-
Grignard/Organolithium Addition: Reaction with organometallic reagents adds new carbon substituents to the carbonyl carbon, forming tertiary alcohols and further increasing molecular complexity.
Safety and Handling
No specific safety data sheet is available for this compound. However, based on the known hazards of structurally related bromopyridines and ketones, appropriate precautions are mandatory. The safety profile of (6-Bromo-pyridin-2-yl)methanol includes warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a quintessential example of a high-value synthetic intermediate in the field of drug discovery. Its utility is not defined by any inherent biological activity but by the immense potential for structural diversification it offers. The presence of two distinct and orthogonally reactive functional groups—the bromopyridine for cross-coupling and the ketone for carbonyl chemistry—empowers medicinal chemists to efficiently explore vast chemical space. By providing reliable access to novel compound libraries, this building block serves as a critical starting point in the multi-stage journey of identifying and optimizing the next generation of therapeutic agents.
References
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- 4. 341556-25-0|this compound|BLD Pharm [bldpharm.com]
- 5. siyuchem.com [siyuchem.com]
- 6. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]
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- 9. Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 1-(6-bromopyridin-2-yl)propan-1-ol CAS#: 139342-11-3 [chemicalbook.com]
The Spectroscopic Signature of 1-(6-Bromopyridin-2-yl)propan-1-one: A Technical Guide
Abstract
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. 1-(6-Bromopyridin-2-yl)propan-1-one, a heterocyclic ketone, represents a scaffold of significant interest due to its potential applications in medicinal chemistry. This technical guide provides an in-depth analysis of the spectral data for this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of the molecule's structural features and providing a framework for the characterization of related compounds.
Introduction: The Importance of Spectroscopic Characterization
The journey of a potential drug candidate from discovery to clinical application is underpinned by a rigorous and unambiguous determination of its molecular structure. Spectroscopic techniques are the workhorses of this endeavor, providing a detailed picture of the atomic and molecular framework. For a molecule like this compound, a combination of NMR, IR, and MS provides a tripartite confirmation of its identity and purity.
-
Nuclear Magnetic Resonance (NMR) spectroscopy probes the chemical environment of atomic nuclei, primarily ¹H and ¹³C, offering a detailed map of the carbon-hydrogen framework and the connectivity of atoms.
-
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Mass Spectrometry (MS) determines the molecular weight of a compound and provides insights into its structure through the analysis of its fragmentation patterns upon ionization.
This guide will delve into the theoretical and practical aspects of interpreting these spectra for this compound, providing a robust foundation for its use in research and development.
Molecular Structure and Predicted Spectral Features
The structure of this compound, with its distinct aromatic and aliphatic regions, gives rise to a unique and predictable spectroscopic fingerprint.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The analysis of both ¹H and ¹³C NMR spectra provides a wealth of information about the molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the propanone side chain. The electronegativity of the nitrogen atom and the bromine atom, as well as the carbonyl group, will influence the chemical shifts of adjacent protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | Triplet (t) | 1H | H-4 |
| ~7.6-7.8 | Doublet (d) | 1H | H-3 or H-5 |
| ~7.4-7.6 | Doublet (d) | 1H | H-5 or H-3 |
| ~3.1-3.3 | Quartet (q) | 2H | -CH₂- |
| ~1.1-1.3 | Triplet (t) | 3H | -CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Region (δ 7.4-8.0 ppm): The three protons on the pyridine ring will appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. The proton at the 4-position (H-4) is expected to be a triplet due to coupling with the two adjacent protons (H-3 and H-5). The protons at the 3 and 5-positions will each appear as doublets, coupling with H-4. The exact chemical shifts of H-3 and H-5 will be influenced by the relative positions of the bromo and propionyl substituents.
-
Aliphatic Region (δ 1.1-3.3 ppm): The methylene protons (-CH₂-) adjacent to the carbonyl group are deshielded and will appear as a quartet due to coupling with the three protons of the methyl group. The methyl protons (-CH₃) will be the most upfield signal, appearing as a triplet due to coupling with the two methylene protons. This characteristic ethyl group pattern (a quartet and a triplet) is a key identifier.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~200 | C=O |
| ~155 | C-2 |
| ~142 | C-6 |
| ~140 | C-4 |
| ~128 | C-3 or C-5 |
| ~122 | C-5 or C-3 |
| ~35 | -CH₂- |
| ~8 | -CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (δ ~200 ppm): The carbon of the ketone carbonyl group is highly deshielded and will appear at the lowest field.
-
Aromatic Carbons (δ ~122-155 ppm): The five carbons of the pyridine ring will have distinct chemical shifts. The carbon attached to the bromine (C-6) and the carbon attached to the propionyl group (C-2) will be significantly influenced by these substituents. The remaining aromatic carbons (C-3, C-4, and C-5) will have chemical shifts typical for a substituted pyridine ring.
-
Aliphatic Carbons (δ ~8-35 ppm): The methylene carbon (-CH₂-) will be downfield relative to the methyl carbon (-CH₃) due to its proximity to the electron-withdrawing carbonyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the aromatic ring, and C-H bonds.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700 | Strong | C=O stretch (ketone) |
| ~1600, ~1450 | Medium-Strong | C=C and C=N stretching (pyridine ring) |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~2950-2850 | Medium-Weak | Aliphatic C-H stretch |
| ~1200-1000 | Medium | C-N stretch |
| ~700-600 | Medium-Strong | C-Br stretch |
Interpretation of the IR Spectrum:
The most prominent feature in the IR spectrum will be the strong absorption band around 1700 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group. The presence of bands in the 1600-1450 cm⁻¹ region will confirm the aromatic pyridine ring. The C-H stretching vibrations for both the aromatic and aliphatic protons will also be observable. The C-Br stretching frequency typically appears in the fingerprint region and can be a useful diagnostic tool.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
Predicted Mass Spectrum of this compound:
-
Molecular Ion Peak (M⁺): The molecular formula of the compound is C₈H₈BrNO. The presence of bromine is significant, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two molecular ion peaks of almost equal intensity at m/z values corresponding to the molecular weights calculated with each isotope.
-
M⁺ (with ⁷⁹Br): 213 g/mol
-
M⁺ (with ⁸¹Br): 215 g/mol
-
-
Key Fragmentation Patterns: The fragmentation of the molecular ion can proceed through several pathways, leading to characteristic fragment ions.
Caption: Predicted key fragmentation pathways for this compound.
Interpretation of the Mass Spectrum:
The observation of the characteristic isotopic pattern for bromine in the molecular ion peak is a strong confirmation of the presence of a bromine atom in the molecule. The fragmentation pattern will likely involve the loss of the ethyl radical (C₂H₅•) to give a fragment at m/z 184/186, or the loss of the entire propionyl radical (C₂H₅CO•) to yield the 6-bromopyridin-2-yl cation at m/z 157/159. Further fragmentation could involve the loss of the bromine radical to give the pyridyl cation at m/z 78.
Experimental Methodologies
To obtain high-quality spectral data, the following experimental protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid or a low-melting solid. Alternatively, a KBr pellet can be prepared for solid samples. Attenuated Total Reflectance (ATR) is also a convenient method that requires minimal sample preparation.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that often results in a more prominent molecular ion peak.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.
Conclusion
The comprehensive spectroscopic analysis of this compound provides a detailed and unambiguous confirmation of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the precise arrangement of the carbon-hydrogen framework, while the IR spectrum confirms the presence of key functional groups. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that further corroborate the structure. This technical guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds, facilitating more efficient and accurate research and development efforts.
1H NMR and 13C NMR chemical shifts for 1-(6-Bromopyridin-2-yl)propan-1-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-(6-Bromopyridin-2-yl)propan-1-one
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this document leverages established NMR principles, spectral data from analogous structures, and predictive models to present a detailed spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for unequivocal structural elucidation and characterization of novel chemical entities.
Introduction: The Structural Landscape of a Heterocyclic Ketone
This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 6-position and a propanoyl group at the 2-position. The interplay of these functionalities—the electron-withdrawing nature of the nitrogen atom and the bromine substituent, combined with the deshielding effect of the carbonyl group—creates a distinct electronic environment. This environment, in turn, imparts a unique and predictable signature in both ¹H and ¹³C NMR spectra. Understanding these spectral signatures is paramount for confirming the compound's identity, assessing its purity, and studying its chemical behavior. This guide will deconstruct the predicted NMR data, explaining the causality behind the chemical shifts and coupling patterns that define the molecule's spectral identity.
Molecular Structure and Atom Numbering
A clear and systematic numbering of the atoms is essential for unambiguous assignment of NMR signals. The structure of this compound is presented below with the IUPAC numbering convention for the pyridine ring and logical labeling for the propanoyl side chain.
stability and storage conditions for 1-(6-Bromopyridin-2-yl)propan-1-one
An In-Depth Technical Guide to the Stability and Storage of 1-(6-Bromopyridin-2-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Understanding its stability and establishing appropriate storage conditions are paramount to ensuring its integrity, purity, and performance in synthetic applications. This guide provides a comprehensive overview of the stability profile of this compound, including potential degradation pathways and recommended storage and handling procedures. Furthermore, a detailed protocol for conducting a comprehensive stability study is presented to enable researchers to generate robust, in-house data.
Introduction: The Chemical Landscape of this compound
This compound, with CAS number 341556-25-0, is a bromopyridine derivative featuring a propan-1-one substituent.[1][2][3] The presence of the electron-withdrawing bromine atom and the ketone functional group on the pyridine ring makes this molecule a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The reactivity of the bromopyridine moiety allows for various cross-coupling reactions, while the ketone offers a handle for further functionalization.
However, these same reactive features can also be sources of instability if the compound is not handled and stored correctly. This guide aims to provide the user with the necessary knowledge to maintain the chemical integrity of this compound.
Predicted Physicochemical Properties and Stability Profile
Key Structural Features Influencing Stability:
-
Bromopyridine Ring: The pyridine ring is a relatively stable aromatic system. However, the presence of a bromine atom can make it susceptible to certain reactions, including nucleophilic aromatic substitution under specific conditions. Bromopyridines can also be sensitive to light and air.[4]
-
Propan-1-one Chain: The ketone functional group is generally stable but can be susceptible to reduction or reactions at the alpha-carbon.
-
Overall Molecule: The combination of these functional groups suggests that the compound is likely a solid at room temperature and should be protected from excessive heat, light, and reactive chemicals.
Potential Degradation Pathways:
Based on the structure, the following degradation pathways are plausible, particularly under stress conditions:
-
Hydrolysis: Although ketones are generally resistant to hydrolysis, prolonged exposure to highly acidic or basic conditions could potentially lead to cleavage or other reactions.
-
Photodegradation: Like many aromatic compounds, especially those containing halogens, this compound may be susceptible to degradation upon exposure to UV or visible light.[4] This can involve the homolytic cleavage of the carbon-bromine bond.
-
Oxidation: Exposure to strong oxidizing agents could potentially lead to the formation of N-oxides at the pyridine nitrogen or other oxidative degradation products.
-
Incompatibilities: Contact with strong acids, strong bases, and strong oxidizing agents should be avoided as they may react with the bromopyridine moiety or the ketone.[5][6]
Recommended Storage and Handling Conditions
To ensure the long-term stability of this compound, the following storage and handling conditions are recommended, based on best practices for similar chemical compounds.
Storage Recommendations Summary:
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dry place.[7][8][9][10] | To minimize the rate of potential degradation reactions. |
| Light | Store in a tightly-closed, light-resistant container (e.g., amber vial).[4] | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To protect against oxidation and moisture. |
| Container | Use a well-sealed container to prevent moisture ingress.[5][11] | Moisture can promote hydrolytic degradation. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[5][6][9][12] | To prevent chemical reactions that could degrade the compound. |
Handling Precautions:
-
Handle in a well-ventilated area to avoid inhalation of any dust or vapors.[5][10][13]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][8][13]
-
Avoid contact with skin and eyes.[5][8] In case of contact, rinse thoroughly with water.[13]
-
Minimize dust generation and accumulation.[9]
Protocol for a Comprehensive Stability Study
For critical applications, such as in drug development, it is essential to perform a formal stability study. The following is a detailed, self-validating protocol for assessing the stability of this compound.
4.1. Objective
To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) and to identify potential degradation products.
4.2. Materials
-
This compound (high purity reference standard)
-
HPLC grade acetonitrile and water
-
Formic acid or other suitable mobile phase modifier
-
Forced degradation reagents: 1N HCl, 1N NaOH, 30% H₂O₂
-
Calibrated stability chambers
-
Validated HPLC-UV/MS system
4.3. Experimental Workflow
Caption: Workflow for a comprehensive stability study of this compound.
4.4. Step-by-Step Methodology
-
Initial Characterization (T=0):
-
Confirm the identity and purity of the initial batch of this compound using techniques such as NMR, MS, and a validated HPLC method. This will serve as the baseline.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 1N HCl. Heat the solution (e.g., at 60°C) for a defined period.
-
Base Hydrolysis: Dissolve the compound and add 1N NaOH. Heat as above.
-
Oxidation: Dissolve the compound and add 30% H₂O₂. Store at room temperature.
-
Photostability: Expose the solid compound and a solution to controlled UV and visible light in a photostability chamber.
-
Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 80°C).
-
For each condition, analyze the samples by HPLC-UV/MS to identify and quantify any degradation products. The goal is to achieve 5-20% degradation to ensure the analytical method is stability-indicating.
-
-
Long-Term and Accelerated Stability Studies:
-
Place accurately weighed samples of this compound in appropriate containers (e.g., amber glass vials with inert caps).
-
Store the samples in calibrated stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).
-
-
Sample Analysis:
-
At each time point, dissolve the samples and analyze by the validated stability-indicating HPLC method.
-
Assess the following parameters:
-
Appearance (color, physical state)
-
Purity (as a percentage of the initial value)
-
Levels of any specific degradation products
-
Mass balance (sum of the assay value and the levels of all degradation products)
-
-
4.5. Data Interpretation and Reporting
-
Plot the purity of this compound and the concentration of any major degradation products over time.
-
Determine the shelf-life of the compound based on the long-term stability data.
-
The results from the forced degradation studies will provide insights into the intrinsic stability of the molecule and help in the development of a suitable formulation if required.
Conclusion
While specific stability data for this compound is not extensively documented, a thorough understanding of its chemical structure allows for informed decisions regarding its storage and handling. By adhering to the recommendations outlined in this guide—storing the compound in a cool, dry, dark place, under an inert atmosphere, and away from incompatible materials—researchers can significantly mitigate the risk of degradation. For applications where stability is critical, the implementation of a formal stability study, as detailed in this guide, is strongly recommended to ensure the quality and reliability of experimental results.
References
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- 2. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
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- 4. chempanda.com [chempanda.com]
- 5. 2-Bromopyridine(109-04-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. acrospharmatech.com [acrospharmatech.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. aksci.com [aksci.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
Navigating the Unseen: A Technical Guide to the Safe Handling of 1-(6-Bromopyridin-2-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
As novel chemical entities progress through the drug discovery and development pipeline, a thorough understanding of their potential hazards and requisite safety precautions is paramount. This guide provides an in-depth technical overview of the known and inferred hazards associated with 1-(6-Bromopyridin-2-yl)propan-1-one, a heterocyclic ketone of interest in medicinal chemistry. In the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, this document synthesizes data from structurally analogous brominated pyridines and related ketones to establish a robust framework for its safe handling, storage, and disposal. The causality behind each safety recommendation is explained to empower researchers with the knowledge to implement self-validating safety protocols.
Introduction: The Principle of Prudent Assumption
This compound (CAS No. 341556-25-0) is a substituted bromopyridine with potential applications in the synthesis of pharmacologically active molecules.[1] Its structure, featuring a brominated pyridine ring and a propanone moiety, suggests a reactivity profile that necessitates careful handling. The core principle of this guide is "prudent assumption," where the known hazards of similar chemical structures are used to forecast and mitigate the potential risks of a novel compound. This proactive approach to safety is essential for protecting laboratory personnel and ensuring the integrity of research.
Inferred Hazard Identification and GHS Classification
While a specific Globally Harmonized System (GHS) classification for this compound is not yet established, an analysis of related compounds allows for a probable classification.[2][3][4]
Table 1: Inferred GHS Classification for this compound
| Hazard Class | Inferred Hazard Category | Pictogram | Signal Word | Hazard Statement | Basis for Inference (Structurally Similar Compounds) |
| Acute Toxicity, Oral | Category 4 |
| Warning | H302: Harmful if swallowed. | 2-Bromopyridine[5], 2-Amino-6-bromopyridine[6] |
| Skin Corrosion/Irritation | Category 2 |
| Warning | H315: Causes skin irritation. | (6-Bromo-pyridin-2-yl)methanol[7], 2-Bromopyridine[5], 2-Amino-6-bromopyridine[6], 2-(6-Bromopyridin-2-yl)propan-2-ol[8] |
| Serious Eye Damage/Irritation | Category 2A |
| Warning | H319: Causes serious eye irritation. | (6-Bromo-pyridin-2-yl)methanol[7], 2-Bromopyridine[5], 2-Amino-6-bromopyridine[6], 2-(6-Bromopyridin-2-yl)propan-2-ol[8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) |
| Warning | H335: May cause respiratory irritation. | (6-Bromo-pyridin-2-yl)methanol[7], 2-Bromopyridine[5], 2-(6-Bromopyridin-2-yl)propan-2-ol[8] |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | None | None | H412: Harmful to aquatic life with long lasting effects. | General precaution for brominated organic compounds. |
This inferred classification is for guidance only and should be updated as soon as an official SDS becomes available.
Toxicological Profile: Understanding the "Why"
The toxicological risks of this compound are primarily associated with the bromo-substituted pyridine ring.
-
Dermal and Ocular Irritation: Brominated aromatic compounds are known to be irritants. Contact with the skin can lead to redness, itching, and inflammation. In the eyes, it can cause significant irritation and potential damage.
-
Respiratory Tract Irritation: Inhalation of dust or vapors can irritate the mucous membranes and upper respiratory tract.
-
Potential for Systemic Toxicity: While not confirmed, the presence of the bromine atom and the pyridine ring suggests that absorption through the skin or ingestion could lead to systemic effects. The analogy with 2-Bromopyridine, which is fatal in contact with skin, underscores the need for stringent dermal protection.[5]
-
Hazardous Decomposition Products: Upon combustion, brominated organic compounds can release highly toxic and corrosive fumes, including hydrogen bromide, carbon oxides, and nitrogen oxides.[5][7]
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a combination of engineering controls and appropriate PPE.
Caption: Hierarchy of safety controls for handling this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.[9]
-
Skin and Body Protection: A flame-resistant lab coat and a chemical-resistant apron should be worn. Full-length pants and closed-toe shoes are required.
-
Hand Protection: Nitrile or neoprene gloves should be worn. Given the potential for dermal toxicity, double-gloving is recommended. Gloves should be inspected before use and changed immediately if contaminated.
-
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical for preventing accidental exposure and maintaining the stability of the compound.
Handling Workflow
Caption: Step-by-step workflow for the safe handling of this compound.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[9][10]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[11]
Emergency Procedures: Preparedness is Key
Table 2: Emergency Response Protocol
| Situation | Action |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6][12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[6][12] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][12] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[10][11] |
| Fire | Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may be ineffective. Firefighters should wear self-contained breathing apparatus (SCBA).[11] |
Waste Disposal
All waste containing this compound must be considered hazardous.
-
Containers: Collect all waste in clearly labeled, sealed containers.
-
Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.
Conclusion: A Commitment to Safety
The safe handling of novel chemical compounds like this compound is a cornerstone of responsible research. By understanding the inferred hazards based on structurally related molecules and implementing the multi-layered safety protocols outlined in this guide, researchers can mitigate risks and foster a culture of safety in the laboratory. This document serves as a dynamic resource that should be updated as more specific safety and toxicological data for this compound becomes available.
References
- 1. siyuchem.com [siyuchem.com]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. 1-(6-bromopyridin-2-yl)propan-1-ol CAS#: 139342-11-3 [chemicalbook.com]
- 6. chemdmart.com [chemdmart.com]
- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 8. chemscene.com [chemscene.com]
- 9. 1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol [acrospharmatech.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Fundamental Reactivity of the Bromopyridine Moiety
Abstract: The bromopyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, offering a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of the fundamental reactivity of the bromopyridine moiety, designed for researchers, scientists, and drug development professionals. We will explore the intrinsic electronic properties that govern its reactivity, delve into the primary reaction classes including nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling, and halogen-metal exchange, and provide field-proven insights into experimental design and execution. Through detailed mechanistic discussions, step-by-step protocols, and illustrative diagrams, this whitepaper aims to serve as a comprehensive resource for harnessing the full synthetic potential of bromopyridines.
Introduction: The Electronic Landscape of Bromopyridines
The reactivity of the bromopyridine ring is a nuanced interplay between the electron-withdrawing nature of the nitrogen atom and the electronic and steric effects of the bromine substituent. The nitrogen atom significantly deactivates the ring towards electrophilic aromatic substitution by both inductive and resonance effects, making such reactions challenging.[1] Conversely, this electron deficiency makes the pyridine ring susceptible to nucleophilic attack.
The position of the nitrogen atom relative to the bromine atom dictates the electronic character of the carbon-bromine (C-Br) bond and the adjacent carbon atoms, thereby influencing the regioselectivity and rate of various reactions.
-
2-Bromopyridine & 4-Bromopyridine: In these isomers, the bromine atom is located at a position that is electronically activated towards nucleophilic attack. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNA r).[2]
-
3-Bromopyridine: The bromine atom in the 3-position is less activated towards direct nucleophilic substitution compared to the 2- and 4-positions. However, this isomer is an excellent substrate for a wide array of cross-coupling reactions and can undergo directed ortho-lithiation.
The inherent properties of the three stable isomers—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—make them valuable intermediates in organic synthesis.[3]
Key Reaction Classes and Mechanistic Insights
The versatility of the bromopyridine moiety stems from its participation in a diverse range of chemical transformations. This section will explore the core reactivity patterns, providing both the theoretical underpinnings and practical considerations for each major reaction class.
Nucleophilic Aromatic Substitution (SNA r)
Nucleophilic aromatic substitution is a primary reaction pathway for 2- and 4-bromopyridines, where the bromide ion is displaced by a nucleophile. The reaction proceeds through a two-step addition-elimination mechanism.
Mechanism:
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing pyridine nitrogen is crucial for stabilizing this intermediate, particularly when the attack occurs at the C2 or C4 position.[2]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the bromide leaving group.
The rate of SNA r is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex. While fluorine is typically a better leaving group in SNA r reactions due to its high electronegativity, the reactivity of halopyridines can be complex and sometimes follows a different mechanistic pathway, such as the SRN1 (radical-nucleophilic aromatic substitution) mechanism, where bromopyridines can be more reactive.[4]
Experimental Protocol: Synthesis of 2-Amino-4-methylpyridine via SNAr
This protocol describes the amination of 2-bromo-4-methylpyridine, a common SNAr reaction.
Materials:
-
2-Bromo-4-methylpyridine
-
Aqueous Ammonia (28-30%)
-
Copper(II) sulfate (optional, as catalyst)
-
Pressure vessel
-
Solvent (e.g., water or ethanol)
Procedure:
-
In a suitable pressure vessel, combine 2-bromo-4-methylpyridine (1.0 eq) and aqueous ammonia (10-20 eq).
-
Add a catalytic amount of copper(II) sulfate (0.05 eq), if necessary.
-
Seal the vessel and heat to 150-180 °C for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.
-
After cooling to room temperature, carefully vent the vessel.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 2-amino-4-methylpyridine.
Diagram: SNAr Mechanism on a 2-Bromopyridine
Caption: The addition-elimination pathway for SNAr on 2-bromopyridine.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, and bromopyridines are excellent substrates for these transformations.[5] Palladium-catalyzed reactions are particularly prevalent.[6]
Common Cross-Coupling Reactions with Bromopyridines:
| Reaction | Coupling Partner | Catalyst (Typical) | Bond Formed |
| Suzuki-Miyaura | Organoboron Reagent | Pd(0) | C-C |
| Buchwald-Hartwig | Amine/Amide | Pd(0) | C-N |
| Sonogashira | Terminal Alkyne | Pd(0), Cu(I) | C-C (sp) |
| Stille | Organotin Reagent | Pd(0) | C-C |
| Negishi | Organozinc Reagent | Pd(0) or Ni(0) | C-C |
| Heck | Alkene | Pd(0) | C-C (sp²) |
Mechanism: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used reaction for the synthesis of biaryl compounds.[7] The catalytic cycle generally involves three key steps:
-
Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of the bromopyridine, forming a Pd(II) complex.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the boronic acid.[8]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine
This protocol outlines a general procedure for the coupling of 3-bromopyridine with a generic arylboronic acid.
Materials:
-
3-Bromopyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 2.0 eq) or another suitable base
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a flask, add 3-bromopyridine, the arylboronic acid, and the base.
-
Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the flask.
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ and the ligand in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[9]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Halogen-Metal Exchange and Directed ortho-Metalation
Halogen-metal exchange is a powerful method for converting the C-Br bond into a C-Li or C-Mg bond, creating a potent nucleophilic center on the pyridine ring.[10] This transformation is typically achieved using organolithium reagents (like n-BuLi or t-BuLi) or Grignard reagents.[11][12]
Reactivity Considerations:
-
Rate of Exchange: The rate of halogen-lithium exchange generally follows the trend I > Br > Cl.[10]
-
Temperature: These reactions are often performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as attack of the organolithium reagent on the pyridine ring itself.
-
ortho-Lithiation: In some cases, instead of exchange, direct deprotonation (ortho-lithiation) at a position adjacent to the nitrogen or another directing group can occur. The choice of base and reaction conditions can influence the selectivity between halogen-metal exchange and ortho-lithiation.[13][14] For instance, lithium dialkylamides are often used to favor ortho-lithiation.[13]
The resulting organometallic pyridine species can be trapped with a wide variety of electrophiles, allowing for the introduction of a diverse range of functional groups.
Experimental Protocol: Halogen-Metal Exchange and Electrophilic Quench
This protocol describes the formation of a pyridyl lithium species from 2-bromopyridine followed by quenching with an electrophile (e.g., an aldehyde).
Materials:
-
2-Bromopyridine (1.0 eq)
-
n-Butyllithium (n-BuLi, 1.1 eq) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, 1.2 eq)
-
Anhydrous conditions (oven-dried glassware, inert atmosphere)
Procedure:
-
Set up an oven-dried, three-neck flask equipped with a thermometer, a magnetic stirrer, and a nitrogen/argon inlet.
-
Add 2-bromopyridine and anhydrous THF to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise, maintaining the temperature below -70 °C. The formation of 2-lithiopyridine is often indicated by a color change.[3]
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add a solution of the electrophile (benzaldehyde) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Diagram: Halogen-Metal Exchange vs. ortho-Lithiation
Caption: Competing pathways for the reaction of 3-bromopyridine with organolithium reagents.
Conclusion and Future Outlook
The bromopyridine moiety is a remarkably versatile and powerful tool in the arsenal of the synthetic chemist. Its reactivity is governed by a well-understood yet subtle interplay of electronic effects, allowing for selective functionalization through nucleophilic substitution, a vast array of transition-metal-catalyzed cross-couplings, and halogen-metal exchange pathways. The choice of isomer, reaction conditions, and catalyst system provides precise control over the synthetic outcome, enabling the construction of complex, highly functionalized pyridine derivatives.[15] As the demand for novel pharmaceuticals and materials continues to grow, the fundamental reactivity of bromopyridines will undoubtedly remain central to the development of innovative and efficient synthetic strategies. Future research will likely focus on developing even more selective and sustainable catalytic systems, expanding the scope of compatible functional groups, and harnessing computational chemistry to predict and control the nuanced reactivity of these essential heterocyclic building blocks.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. chempanda.com [chempanda.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 11. ias.ac.in [ias.ac.in]
- 12. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Methodological & Application
Application Note: Selective Synthesis of 1-(6-Bromopyridin-2-yl)propan-1-one
A Protocol for the Regiocontrolled Mono-Acylation of 2,6-Dibromopyridine via Directed ortho-Metalation
Abstract: This document provides a comprehensive guide for the synthesis of 1-(6-Bromopyridin-2-yl)propan-1-one, a valuable heterocyclic building block in pharmaceutical and materials science research. Starting from the commercially available and symmetrical 2,6-dibromopyridine, this protocol details a robust and high-yield method for selective mono-functionalization. The core of this strategy involves a directed ortho-metalation using lithium diisopropylamide (LDA) at cryogenic temperatures, followed by acylation with propanoyl chloride. We will delve into the mechanistic rationale behind the choice of reagents and conditions, provide a detailed, step-by-step protocol, and offer insights into process optimization and troubleshooting.
Introduction and Strategic Overview
2,6-Disubstituted pyridines are privileged scaffolds found in a vast array of biologically active compounds and functional materials. The target molecule, this compound, serves as a versatile intermediate, possessing two distinct and orthogonally reactive sites: a bromo group amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and a ketone moiety for further elaboration.
The primary challenge in the synthesis of such unsymmetrical pyridines from symmetrical precursors like 2,6-dibromopyridine is achieving selective mono-substitution.[1][2][3] Direct electrophilic acylation of the pyridine ring is generally unfeasible due to the ring's electron-deficient nature, which is further exacerbated by the electron-withdrawing bromo substituents and the tendency for N-acylation.[4] Therefore, a polarity-reversal strategy, or umpolung, is required.
This protocol employs a directed ortho-metalation (DoM) approach. By treating 2,6-dibromopyridine with a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA), a proton is abstracted adjacent to one of the bromine atoms, generating a nucleophilic organolithium species. This intermediate can then be trapped with an electrophile, in this case, propanoyl chloride, to yield the desired mono-acylated product. The use of cryogenic temperatures (-78 °C) is critical to ensure the stability of the organolithium intermediate and prevent undesired side reactions, such as nucleophilic addition to the pyridine ring or decomposition.[5][6]
Reaction Mechanism and Rationale
The synthetic pathway proceeds in two key stages within a single pot: lithiation and acylation.
Stage 1: Directed Lithiation The reaction is initiated by the deprotonation of 2,6-dibromopyridine at the C3 (or C5) position. While both bromine atoms are ortho-directing groups, the extreme steric hindrance of lithium 2,2,6,6-tetramethylpiperidide (LTMP) has been shown to favor lithiation at the C3 position of 2-chloropyridine.[5] Similarly, the bulky nature of LDA favors this regioselective deprotonation. The choice of a hindered amide base like LDA over an alkyllithium reagent (e.g., n-BuLi) is crucial. Alkyllithiums can act as nucleophiles, leading to unwanted addition at the C=N bond of the pyridine ring or promoting halogen-metal exchange.[5][7] The reaction is performed at -78 °C in an anhydrous ethereal solvent like tetrahydrofuran (THF), which effectively solvates the lithium cation and stabilizes the resulting organolithium intermediate.
Stage 2: Electrophilic Acylation The generated 2,6-dibromo-3-lithiopyridine is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of propanoyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride leaving group and forming the C-C bond, yielding the final ketone product. Precise control over stoichiometry (1 equivalent of LDA and propanoyl chloride) is essential to prevent the formation of di-acylated byproducts.
Figure 1. A simplified flowchart of the reaction mechanism.
Detailed Experimental Protocol
This protocol describes the synthesis on a 5 mmol scale. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity (5 mmol scale) | Molar Eq. |
| 2,6-Dibromopyridine | ≥98% | e.g., Sigma-Aldrich | 1.18 g (5.0 mmol) | 1.0 |
| Diisopropylamine | ≥99.5%, redistilled | e.g., Acros Organics | 0.77 mL (5.5 mmol) | 1.1 |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | e.g., Sigma-Aldrich | 2.2 mL (5.5 mmol) | 1.1 |
| Propanoyl chloride | ≥99% | e.g., Alfa Aesar | 0.48 mL (5.5 mmol) | 1.1 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich | ~50 mL | - |
| Saturated aq. NH₄Cl solution | Reagent Grade | - | ~20 mL | - |
| Ethyl acetate (EtOAc) | ACS Grade | - | ~100 mL | - |
| Brine (Saturated aq. NaCl) | Reagent Grade | - | ~30 mL | - |
| Anhydrous Magnesium Sulfate | Laboratory Grade | - | ~5 g | - |
| Silica Gel | 230-400 mesh | - | As needed | - |
Equipment
-
Three-neck round-bottom flask (100 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Schlenk line with Nitrogen or Argon supply
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler bath (-78 °C)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
Figure 2. Step-by-step experimental workflow diagram.
-
Preparation of LDA Solution: To an oven-dried 100 mL three-neck flask equipped with a stir bar, thermometer, and nitrogen inlet, add anhydrous THF (20 mL) and diisopropylamine (0.77 mL, 5.5 mmol). Cool the flask to 0 °C in an ice bath. Slowly add n-BuLi (2.2 mL of 2.5 M solution, 5.5 mmol) dropwise via syringe over 10 minutes. Stir the resulting pale yellow solution at 0 °C for 30 minutes before use.
-
Substrate Preparation: In a separate oven-dried flask, dissolve 2,6-dibromopyridine (1.18 g, 5.0 mmol) in anhydrous THF (20 mL).
-
Lithiation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. To this, add the solution of 2,6-dibromopyridine from step 2 dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to deep red or brown is typically observed. Stir the reaction mixture at -78 °C for 1 hour.
-
Acylation: While maintaining the temperature at -78 °C, add propanoyl chloride (0.48 mL, 5.5 mmol) dropwise to the reaction mixture. Stir at -78 °C for an additional 2 hours. The reaction color may lighten.
-
Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL) dropwise at -78 °C.
-
Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid or oil.
Expected Results
| Parameter | Expected Outcome |
| Appearance | White to pale yellow solid or viscous oil |
| Yield | 65-80% |
| Molecular Weight | 214.06 g/mol (for C₈H₈BrNO) |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.8-8.0 (m, 2H), ~7.5-7.7 (m, 1H), 3.05 (q, 2H), 1.25 (t, 3H) ppm |
| Purity (by NMR/LC-MS) | >95% after chromatography |
Troubleshooting and Key Considerations
-
No Reaction or Low Yield: The most common cause is the presence of moisture, which will quench the organolithium species. Ensure all glassware is rigorously dried and solvents are anhydrous. The commercial n-BuLi solution should be titrated before use to confirm its molarity.
-
Formation of Di-acylated Product: This indicates an excess of the lithiating agent was used. Ensure precise measurement of all reagents. Using slightly less than 1.1 equivalents of LDA and acyl chloride can sometimes mitigate this.
-
Formation of 2-Butyl-6-bromopyridine: This side product arises from the nucleophilic addition of n-BuLi to the pyridine ring, followed by elimination. This is more likely if the temperature is not kept sufficiently low or if a non-hindered base is used. Maintaining the temperature at -78 °C is critical.
-
Safety: n-Butyllithium is pyrophoric and reacts violently with water. Propanoyl chloride is corrosive and a lachrymator. All manipulations must be performed in a fume hood under an inert atmosphere by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
This application note outlines a reliable and efficient protocol for the selective mono-acylation of 2,6-dibromopyridine. The directed ortho-metalation strategy provides a powerful tool for overcoming the challenges associated with the functionalization of electron-deficient heterocyclic systems. The resulting product, this compound, is a highly valuable intermediate, poised for further synthetic transformations in the development of novel chemical entities.
References
- 1. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. znaturforsch.com [znaturforsch.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 1-(6-Bromopyridin-2-yl)propan-1-one
Introduction: Strategic Importance of 2-Acyl-6-Arylpyridine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This guide focuses on a specific, yet highly valuable, application of this reaction: the coupling of 1-(6-Bromopyridin-2-yl)propan-1-one with various aryl and heteroaryl boronic acids. The resulting 2-acyl-6-arylpyridine motif is a privileged scaffold in medicinal chemistry and materials science. These structures are integral to the development of novel therapeutics, including dual topoisomerase I/II inhibitors and compounds targeting motile ciliogenesis, as well as functional materials.[3][4] The presence of the acyl group provides a versatile handle for further synthetic transformations, making this substrate particularly attractive for drug discovery and development programs.[5][6]
This document provides a comprehensive overview, from mechanistic principles to detailed, field-tested protocols, designed to empower researchers to successfully implement and optimize these critical transformations.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered on a palladium complex, which alternates between Pd(0) and Pd(II) oxidation states.[7][8]
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound substrate. This is often the rate-limiting step and results in a Pd(II) complex.[8][9] The electron-deficient nature of the pyridine ring can influence the rate of this step.[10]
-
Transmetalation: In this step, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the organoboron species to form a more nucleophilic "ate" complex, enhancing its reactivity.[11][12]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired 2-acyl-6-arylpyridine product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8][13]
Visualizing the Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 3. Discovery of novel arylpyridine derivatives for motile ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery and SAR studies of 2-alkyl-3-phenyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepines as 5-HT7/2 inhibitors leading to the identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. mt.com [mt.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(6-Bromopyridin-2-yl)propan-1-one
Introduction: Strategic Importance of C-N Bond Formation in Drug Discovery
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry and pharmaceutical development. Aryl and heteroaryl amines are privileged structural motifs found in a vast array of therapeutic agents, influencing their pharmacological and pharmacokinetic profiles. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative tool for the synthesis of these crucial bonds.[1][2] Its broad substrate scope, functional group tolerance, and often milder reaction conditions have made it an indispensable method, superseding classical techniques like nucleophilic aromatic substitution which often suffer from limited scope and harsh requirements.[3][4]
This guide provides a detailed technical overview and a robust experimental protocol for the Buchwald-Hartwig amination of 1-(6-Bromopyridin-2-yl)propan-1-one, a valuable building block in the synthesis of various biologically active molecules.[5] We will delve into the mechanistic underpinnings of the reaction, offer a field-tested starting protocol, and discuss key considerations for optimization and troubleshooting, empowering researchers to confidently apply this powerful transformation in their drug discovery endeavors.
Substrate Profile: this compound
This compound is a heteroaromatic ketone that serves as a key intermediate in pharmaceutical synthesis.[5] The presence of the bromine atom on the pyridine ring provides a reactive handle for cross-coupling reactions, while the ketone functionality and the pyridine nitrogen offer sites for further molecular elaboration.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight |
| This compound | ![]() | 341556-25-0 | C₈H₈BrNO | 214.06 g/mol |
Data sourced from commercial supplier information and chemical databases.[6][7][8][9]
The electron-deficient nature of the pyridine ring can influence the oxidative addition step of the catalytic cycle. Furthermore, the pyridinic nitrogen can potentially coordinate to the palladium center, which necessitates the careful selection of a suitable ligand to ensure efficient catalysis.
Mechanistic Rationale: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[10]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This is often the rate-determining step. The choice of a bulky, electron-rich phosphine ligand is crucial here, as it facilitates this step and stabilizes the resulting Pd(II) complex.[1]
-
Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido intermediate. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed to ensure the equilibrium favors the amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10] The nature of the ligand significantly influences the rate and efficiency of this step.
Experimental Protocol: A Validated Starting Point
While no specific literature protocol for the Buchwald-Hartwig amination of this compound was identified, the following procedure is a robust, well-reasoned starting point derived from established methods for structurally similar 2-bromopyridines.
Materials and Reagents:
| Reagent | Role | Typical Purity | Supplier Recommendation |
| This compound | Aryl Halide | >97% | Commercially Available |
| Amine | Nucleophile | >98% | Commercially Available |
| Pd₂(dba)₃ | Palladium Precursor | >97% | Strem, Sigma-Aldrich |
| XPhos | Ligand | >98% | Strem, Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | Base | >97% | Sigma-Aldrich, Acros |
| Toluene | Solvent | Anhydrous, <50 ppm H₂O | Acros (AcroSeal), Sigma-Aldrich (Sure/Seal) |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol %) and XPhos (0.048 mmol, 4.8 mol %).
-
Inert Atmosphere: Seal the vessel with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol). Then, add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. EP1368287B1 - Process for a homogeneously catalyzed c-c coupling reaction - Google Patents [patents.google.com]
- 8. GB2376946A - Organo-palladium catalysts - Google Patents [patents.google.com]
- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.hud.ac.uk [pure.hud.ac.uk]
Sonogashira Coupling Protocols for 2-Bromopyridines: A Detailed Guide to Synthesis and Optimization
An Application Guide for Researchers
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by palladium and copper, is indispensable in medicinal chemistry and drug development for constructing complex molecular architectures.[2][3] Specifically, the synthesis of 2-alkynylpyridines provides a critical scaffold found in numerous biologically active compounds and functional materials.[4][5]
While highly versatile, the application of Sonogashira coupling to 2-bromopyridines presents unique challenges. The electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the nitrogen lone pair necessitate carefully optimized protocols. This guide provides an in-depth exploration of the reaction mechanism, key experimental parameters, and field-proven protocols tailored for the successful coupling of 2-bromopyridines.
The Catalytic Heart of the Reaction: Mechanism and Key Components
The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] Understanding this mechanism is crucial for rational troubleshooting and optimization.
The process begins with the activation of a palladium(II) precatalyst to a catalytically active palladium(0) species.[1]
-
Palladium Cycle :
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromopyridine, forming a Pd(II) complex.[7][8] This is often the rate-determining step. The reactivity order for halides is I > Br > Cl.[1][8]
-
Transmetalation : A copper(I) acetylide, generated in the copper cycle, transfers its alkynyl group to the Pd(II) complex. This step regenerates the copper catalyst.[6][8]
-
Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final 2-alkynylpyridine product and regenerate the active Pd(0) catalyst, which re-enters the cycle.[6][8]
-
-
Copper Cycle :
-
Coordination & Deprotonation : The copper(I) co-catalyst (typically CuI) coordinates with the terminal alkyne.[1] In the presence of an amine base, the acidic terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate.[7] This species is significantly more nucleophilic than the neutral alkyne, facilitating the transmetalation step.
-
Optimizing Reaction Parameters for 2-Bromopyridines
Success with 2-bromopyridines hinges on the careful selection of catalysts, bases, and conditions to overcome their inherent reactivity challenges.
-
Palladium Catalyst and Ligands : The choice of palladium source and its associated ligands is paramount.
-
Role of Ligands : Phosphine ligands stabilize the palladium catalyst and modulate its reactivity. For less reactive aryl bromides, bulky and electron-rich phosphine ligands can accelerate the oxidative addition step.[10][11] For challenging substrates, consider ligands like tri-tert-butylphosphine (P(t-Bu)₃).
-
Copper(I) Co-catalyst : Copper(I) iodide (CuI) is the most common co-catalyst.[1] While it dramatically increases the reaction rate at milder temperatures, it can also promote the undesirable homocoupling of the terminal alkyne to form a diyne byproduct (Glaser coupling).[9]
-
Mitigating Homocoupling : To minimize this side reaction, it is critical to maintain strictly anaerobic (oxygen-free) conditions. Reducing the amount of CuI or the slow addition of the alkyne can also be effective.[9]
-
-
Copper-Free Protocols : In cases where Glaser coupling is persistent, copper-free Sonogashira protocols are a powerful alternative.[12][13] These reactions often require more specialized conditions, such as stronger bases, different solvents, or highly active palladium/ligand systems to facilitate the direct reaction of the alkyne with the palladium center.[10][14]
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves two purposes: neutralizing the hydrogen bromide (HBr) generated during the reaction and facilitating the deprotonation of the terminal alkyne.[1][9] In many protocols, the amine can also serve as the solvent.
-
Solvent and Temperature :
-
Solvents : Anhydrous, degassed polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) are standard choices.[4][9] Rigorous degassing of solvents (e.g., by sparging with argon or nitrogen) is crucial to prevent oxygen from decomposing the Pd(0) catalyst into inactive palladium black.[9]
-
Temperature : Unlike the more reactive aryl iodides, which can couple at room temperature, 2-bromopyridines typically require heating to achieve a reasonable reaction rate.[1] Temperatures often range from 60°C to 100°C.[4] However, excessively high temperatures can lead to catalyst decomposition.[9]
-
Comparative Analysis of Published Protocols
The following table summarizes various successful Sonogashira coupling protocols for different 2-bromopyridine substrates, showcasing the range of applicable conditions.
| 2-Bromopyridine Substrate | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | 5.0 | Et₃N | DMF | 100 | 3 | 95 | [4][5][15] |
| 2-Amino-3-bromo-5-methylpyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | 5.0 | Et₃N | DMF | 100 | 3 | 96 | [4][5][15] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | - | 30 | Et₃N | THF | RT | 16 | 92 | [16] |
| 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | Pd(OAc)₂ (2.0) | P(p-tol)₃ (4.0) | - | DBU | THF | 80 | 12 | 89 | [17] |
| 3-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ (1.0) | P(t-Bu)₃ (4.0) | - | Cs₂CO₃ | DMF | RT | 12 | 95 | [10] |
Detailed Experimental Protocol: Synthesis of 2-Amino-3-(phenylethynyl)pyridine
This protocol is adapted from the work of Zhu, Q., et al. (2017) and provides a reliable method for the coupling of an electron-rich 2-bromopyridine.[4][5]
Materials and Reagents
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Palladium(II) trifluoroacetate, Pd(CF₃COO)₂ (2.5 mol%)
-
Triphenylphosphine, PPh₃ (5.0 mol%)
-
Copper(I) iodide, CuI (5.0 mol%)
-
Triethylamine (Et₃N), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc), reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment Setup
-
Two-neck round-bottom flask, oven-dried
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert atmosphere line (Nitrogen or Argon) with bubbler
-
Syringes and needles
Step-by-Step Procedure
-
Inert Atmosphere Setup : Assemble the glassware (flask, condenser) and flame-dry under vacuum. Allow to cool to room temperature under a positive pressure of nitrogen or argon. Maintain this inert atmosphere throughout the reaction.
-
Catalyst Preparation : To the reaction flask, add Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv).
-
Solvent Addition : Add anhydrous DMF (approx. 4 mL per 1 mmol of 2-bromopyridine) via syringe. Stir the mixture at room temperature for 30 minutes. The solution should become a homogeneous yellow-brown color.
-
Reagent Addition : Add 2-amino-3-bromopyridine (1.0 equiv), followed by anhydrous Et₃N (2-3 equiv). Finally, add phenylacetylene (1.2 equiv) dropwise via syringe.
-
Reaction : Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-bromopyridine is consumed (typically 3-4 hours).
-
Work-up :
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-3-(phenylethynyl)pyridine.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd black formation).[9]2. Impure reagents or wet solvents.[9]3. Insufficient temperature. | 1. Ensure rigorous degassing and inert atmosphere. Use fresh, high-quality catalyst.2. Use anhydrous, degassed solvents and pure reagents.3. Gradually increase temperature, but not exceeding ~120°C to avoid decomposition. |
| Significant Alkyne Homocoupling | 1. Presence of oxygen.[9]2. High concentration of CuI.[9] | 1. Improve inert atmosphere technique; thoroughly degas all reagents and solvents.2. Reduce CuI loading to 1-2 mol%. Consider a copper-free protocol.[9] |
| Reaction Stalls | 1. Catalyst has decomposed over time.2. Base has been fully consumed. | 1. Add a small additional portion of the palladium catalyst/ligand.2. Add more base to the reaction mixture. |
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes for 1-(6-Bromopyridin-2-yl)propan-1-one in Medicinal Chemistry
Introduction: The Strategic Importance of the Bromopyridine Moiety
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1][2] Its utility is further enhanced through strategic functionalization, with halogenated derivatives serving as versatile linchpins in the synthesis of complex molecular frameworks. Among these, 1-(6-Bromopyridin-2-yl)propan-1-one emerges as a particularly valuable starting material. The presence of the bromine atom at the 6-position offers a reactive handle for a variety of cross-coupling reactions, while the propan-1-one side chain provides a key anchor point for the construction of diverse heterocyclic systems.[3] This unique combination of features makes it a sought-after precursor in the development of novel therapeutics, particularly in the realm of kinase inhibition.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis and biological evaluation of potent and selective inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19), key regulators of gene transcription implicated in various cancers.[4][5]
Target Highlight: The CDK8/19 Mediator Kinase Complex
The Mediator complex is a crucial multiprotein assembly that bridges gene-specific transcription factors and the RNA polymerase II machinery, thereby playing a pivotal role in the regulation of gene expression.[6] The CDK8 and CDK19 kinases, along with their cyclin partner Cyclin C, form a sub-module of the Mediator complex that can either positively or negatively regulate transcription.[6] Dysregulation of CDK8/19 activity has been linked to the progression of numerous cancers, including colorectal, breast, and prostate cancer, by promoting oncogenic signaling pathways such as Wnt/β-catenin and STAT1.[4][7] Consequently, the development of small molecule inhibitors of CDK8/19 has become a significant focus in oncology drug discovery.[8]
The following sections will detail the synthetic route to a potent pyrazolopyrimidine-based CDK8/19 inhibitor derived from this compound, along with comprehensive protocols for its biological characterization.
Synthetic Protocol: From Bromopyridine to a Pyrazolopyrimidine Kinase Inhibitor
The synthesis of a pyrazolopyrimidine core, a common scaffold in kinase inhibitors, can be efficiently achieved from this compound. The following protocol outlines a representative synthetic pathway.
Step 1: Synthesis of 3-(6-Bromopyridin-2-yl)-1H-pyrazole
The initial step involves the cyclization of the ketone with a hydrazine source to form the pyrazole ring. A plausible method involves a condensation reaction with N,N-dimethylformamide dimethyl acetal followed by cyclization with hydrazine hydrate.
Materials and Reagents:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol
-
Toluene
-
Glacial acetic acid
Procedure:
-
A solution of this compound (1 equivalent) in toluene is treated with N,N-dimethylformamide dimethyl acetal (1.2 equivalents).
-
The reaction mixture is heated to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude intermediate is dissolved in ethanol, and hydrazine hydrate (1.5 equivalents) is added, along with a catalytic amount of glacial acetic acid.
-
The mixture is heated to reflux for 2-4 hours.
-
After cooling to room temperature, the product is isolated by filtration or by evaporation of the solvent and purification by column chromatography on silica gel.
Step 2: Suzuki Coupling for Core Functionalization
The bromine atom on the pyridine ring serves as a handle for introducing further molecular diversity via Suzuki coupling.
Materials and Reagents:
-
3-(6-Bromopyridin-2-yl)-1H-pyrazole
-
Aryl or heteroaryl boronic acid/ester (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or DME)
Procedure:
-
To a solution of 3-(6-bromopyridin-2-yl)-1H-pyrazole (1 equivalent) and the desired boronic acid/ester (1.2 equivalents) in the chosen solvent system, the palladium catalyst (0.05-0.1 equivalents) and base (2-3 equivalents) are added.
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-16 hours.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Biological Evaluation: Protocols for Characterizing CDK8/19 Inhibitors
A series of robust biochemical and cell-based assays are essential to characterize the potency, selectivity, and mechanism of action of the synthesized compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that quantifies the affinity of a test compound for the CDK8/cyclin C complex.[9]
Materials:
-
Recombinant CDK8/cyclin C enzyme
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test compound (serially diluted)
-
Kinase Buffer A
-
384-well microplate
Procedure:
-
Prepare a 3X solution of the test compound in Kinase Buffer A.
-
Prepare a 3X mixture of CDK8/cyclin C and Eu-anti-Tag Antibody in Kinase Buffer A.
-
Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC₅₀ value.
Protocol 2: Cell-Based Assay for CDK8 Activity - STAT1 Phosphorylation
CDK8 phosphorylates STAT1 at serine 727 (S727), which is crucial for its full transcriptional activity.[10] Inhibition of CDK8 can be monitored by a decrease in pSTAT1 (S727) levels using Western blotting.
Materials:
-
Human cancer cell line (e.g., SW620 or HEK293)
-
Cell culture medium and supplements
-
Test compound
-
Interferon-gamma (IFN-γ)
-
Lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-pSTAT1 (S727), anti-STAT1, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with IFN-γ (e.g., 10 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against pSTAT1 (S727) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total STAT1 and a loading control (e.g., GAPDH) to normalize the data.
Protocol 3: NF-κB Dependent Reporter Assay
CDK8 can potentiate the transcriptional activity of NF-κB.[6] A luciferase reporter assay can be used to quantify the inhibitory effect of compounds on this pathway.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct
-
Cell culture medium and supplements
-
Test compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Dual-Luciferase® Reporter Assay System
-
96-well opaque plates
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well opaque plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.
-
Lyse the cells and measure the firefly luciferase activity according to the manufacturer's protocol.
-
Measure the Renilla luciferase activity for normalization of transfection efficiency and cell viability.
-
Calculate the normalized luciferase activity and plot against the compound concentration to determine the IC₅₀ value.
Quantitative Data Summary
The following table summarizes representative quantitative data for a potent CDK8/19 inhibitor, Senexin B, which can be synthesized from a derivative of this compound.[9][11]
| Assay | Target | Senexin B (IC₅₀/Kd) |
| Kinase Binding Assay | CDK8 | Kd = 140 nM[9] |
| Kinase Binding Assay | CDK19 | Kd = 80 nM[9] |
| NF-κB Reporter Assay | Cellular CDK8/19 | IC₅₀ ≈ 1 µM[12] |
Conclusion: A Gateway to Novel Therapeutics
This compound represents a highly valuable and versatile starting material in medicinal chemistry. Its strategic placement of reactive functional groups allows for the efficient construction of complex heterocyclic scaffolds, such as the pyrazolopyrimidines, which are central to the development of targeted therapies. As demonstrated, this compound serves as a key building block for the synthesis of potent and selective CDK8/19 inhibitors with potential applications in oncology. The detailed protocols provided herein offer a comprehensive guide for researchers and drug development professionals to synthesize and evaluate novel therapeutic agents derived from this important chemical entity.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. EP2054421B1 - Pyrazolopyrimidines, a process for their preparation and their use as medicine - Google Patents [patents.google.com]
- 6. "Characterizing CDK8/19 Inhibitors through a NFκB-Dependent Cell-Based " by Jng Li, Donald C. Porter et al. [scholarcommons.sc.edu]
- 7. CDK8-Mediated STAT1-S727 Phosphorylation Restrains NK Cell Cytotoxicity and Tumor Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors via Bromopyridine Intermediates
Abstract
This comprehensive guide details the strategic use of bromopyridine intermediates in the synthesis of small molecule kinase inhibitors. Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many diseases, most notably cancer.[1][2] The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to form key interactions within the ATP-binding site of numerous kinases.[1][3] This document provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—the cornerstone of modern synthetic chemistry—leveraging the versatile reactivity of the carbon-bromine bond on the pyridine ring. We present not only detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions but also the underlying mechanistic principles and strategic considerations essential for successful drug discovery campaigns.
The Strategic Imperative: Why Bromopyridines?
In the quest for novel kinase inhibitors, the ability to rapidly generate diverse chemical libraries around a core scaffold is paramount. Bromopyridines serve as ideal foundational building blocks for this purpose. The bromine atom is a superb synthetic handle; it is reactive enough to participate in a wide array of powerful bond-forming reactions yet stable enough for the intermediate to be easily handled and stored.[4]
Its primary utility lies in its role as an electrophile in palladium-catalyzed cross-coupling reactions.[4] This family of reactions enables the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are the very framework of small molecule drugs.[5] By strategically choosing the position of the bromine atom (e.g., 2-bromo, 3-bromo, or 5-bromo) and the corresponding coupling partner, researchers can systematically explore the chemical space of the kinase active site to optimize potency, selectivity, and pharmacokinetic properties.
Core Methodologies: Palladium-Catalyzed Cross-Coupling
The engine of diversification when using bromopyridine intermediates is the palladium catalyst. These reactions, which garnered the 2010 Nobel Prize in Chemistry, generally follow a common catalytic cycle, enabling chemists to construct complex molecules from simple precursors.[6]
Mechanistic Overview: The Palladium Catalytic Cycle
Understanding the fundamental mechanism is key to troubleshooting and optimizing these reactions. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation (for Suzuki) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner (e.g., an organoboron reagent or an amine) displaces a ligand on the palladium center.[6][7]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[7]
Caption: Generalized Palladium Cross-Coupling Cycle.
Key Synthetic Transformations
| Reaction Name | Bond Formed | Reagents | Purpose in Kinase Inhibitor Design |
| Suzuki-Miyaura Coupling | Carbon-Carbon (C-C) | Bromopyridine + Organoboron reagent (e.g., boronic acid/ester) | Introduce aryl or heteroaryl groups to probe hydrophobic pockets and establish pi-stacking interactions.[8] |
| Buchwald-Hartwig Amination | Carbon-Nitrogen (C-N) | Bromopyridine + Amine | Install amine functionalities which act as critical hydrogen bond donors/acceptors to interact with the kinase hinge region.[7][9] |
| Sonogashira Coupling | Carbon-Carbon (C-C, alkynyl) | Bromopyridine + Terminal Alkyne | Introduce rigid alkynyl linkers to orient other functional groups or to reach distant binding pockets.[10] |
Detailed Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.[5] Reagent purity is critical. Reaction progress should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][11]
Caption: Typical Experimental Workflow.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling an arylboronic acid to a bromopyridine intermediate.[1][10]
-
Materials:
-
Bromopyridine intermediate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)
-
Degassed Solvent System (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)
-
-
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (0.03-0.05 equiv), and base (2.0 equiv).[11]
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.[1]
-
Add the degassed solvent system via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 90-100 °C for 4-12 hours.[1]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl pyridine derivative.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N cross-coupling of a bromopyridine with a primary or secondary amine.[5][12]
-
Materials:
-
Bromopyridine intermediate (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., BINAP or XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)
-
-
Step-by-Step Methodology:
-
In an inert atmosphere glovebox or using Schlenk techniques, charge a dry reaction tube with the palladium pre-catalyst (0.02 equiv), ligand (0.04 equiv), and base (1.4 equiv).[4]
-
Add the bromopyridine (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 80-110 °C.[12]
-
Stir the reaction for 4-24 hours, monitoring by TLC or LC-MS until completion.
-
Cool the mixture to room temperature and dilute with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the mixture with brine or a saturated aqueous solution of ammonium chloride (NH₄Cl), dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.[4][5]
-
Purify the crude product by flash column chromatography on silica gel.
-
Illustrative Application: SAR Exploration
To demonstrate the power of these methods, consider the synthesis of a small, focused library starting from the versatile intermediate, 2-amino-5-bromopyridine. The goal is to probe the structure-activity relationship (SAR) against a hypothetical "Kinase X".
Table 1: Synthetic Diversification of 2-Amino-5-bromopyridine
| Entry | Coupling Reaction | Coupling Partner | Product Structure |
| 1 | Suzuki-Miyaura | 4-Methoxyphenylboronic acid |
|
| 2 | Suzuki-Miyaura | 3-Thienylboronic acid |
|
| 3 | Buchwald-Hartwig | Morpholine |
|
| 4 | Buchwald-Hartwig | Aniline |
|
Table 2: Hypothetical Biological Data and SAR Insights
| Compound (from Entry) | Modification | IC₅₀ vs. Kinase X (nM) | SAR Interpretation |
| Starting Material | 2-Amino-5-bromopyridine | >10,000 | Inactive starting point. |
| 1 | Aryl group addition (Suzuki) | 850 | Addition of an aryl group introduces moderate activity, suggesting a hydrophobic pocket. |
| 2 | Heteroaryl group (Suzuki) | 450 | Thiophene provides better activity, perhaps due to favorable geometry or sulfur interactions. |
| 3 | Cyclic amine (Buchwald) | 1,200 | Introduction of a hydrogen bond acceptor shows some activity, but less than aryl groups. |
| 4 | Aryl amine (Buchwald) | 75 | The N-H group provides a key hydrogen bond, significantly boosting potency. The phenyl group occupies the hydrophobic pocket. This is a promising lead. |
Biological Validation: In Vitro Kinase Assay
Synthesizing a compound is only half the battle. Its biological activity must be confirmed. A common method is a luminescence-based kinase assay that measures ATP consumption.
Caption: Targeting a Kinase Signaling Pathway.
Protocol 3: General Kinase Activity/Inhibition Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds.[1]
-
Materials:
-
384-well white microplate
-
Kinase assay buffer
-
Synthesized inhibitor solutions (serially diluted) and DMSO (vehicle control)
-
Target Kinase enzyme (e.g., "Kinase X")
-
Substrate/ATP mixture
-
Luminescent ADP detection reagent (e.g., ADP-Glo™)
-
Microplate reader
-
-
Step-by-Step Methodology:
-
In a 384-well microplate, add kinase assay buffer to all wells.
-
Add the serially diluted inhibitor solutions or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.[1]
-
Add the target Kinase X enzyme to all wells except the "no enzyme" control (100% inhibition).
-
Initiate the reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at room temperature for 1 hour.[1]
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the luminescent assay kit.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.
-
Conclusion
Bromopyridine intermediates, in conjunction with the robust and versatile chemistry of palladium-catalyzed cross-coupling, represent a cornerstone of modern medicinal chemistry for the development of kinase inhibitors. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide a powerful and modular toolkit for rapidly accessing diverse chemical matter. By understanding the principles behind these reactions and applying the detailed protocols herein, researchers can efficiently generate and optimize novel lead compounds, accelerating the path toward new targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Synthesis of Substituted Bipyridyl Ligands: Strategies and Protocols for Catalysis
An Application Guide for Researchers
Introduction: The Central Role of Bipyridyls in Modern Catalysis
Bipyridine and its derivatives are foundational ligands in transition-metal catalysis, prized for their robust chelating ability, redox stability, and highly tunable electronic and steric properties.[1][2][3][4] From pioneering work in coordination chemistry to their current indispensable role in asymmetric catalysis, materials science, and drug development, the bipyridyl scaffold is a cornerstone of molecular design.[1][5] The two nitrogen atoms of the 2,2'-bipyridine core form a stable bidentate complex with a wide range of metal centers, creating a predictable coordination environment that can be systematically modified by introducing substituents onto the pyridine rings.
However, the synthesis of these valuable ligands is not without its challenges. A significant issue in many cross-coupling strategies is the propensity of the bipyridyl product to coordinate strongly with the metal catalyst, leading to catalyst inhibition and reduced reaction yields.[1][2][4][6][7] This guide provides researchers with a comprehensive overview of the primary synthetic methodologies for accessing substituted bipyridyls, explains the mechanistic rationale behind procedural choices, and offers detailed, field-proven protocols for key transformations.
Part 1: Major Synthetic Strategies for the Bipyridine Core
The construction of substituted bipyridyls can be broadly categorized into two main approaches: the coupling of pre-functionalized pyridine rings and the de novo construction of a pyridine ring onto an existing pyridine moiety. More recently, direct C-H functionalization of the bipyridine core has emerged as a powerful tool for late-stage modification.
Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the most versatile and widely employed methods for creating the C(sp²)–C(sp²) bond that links the two pyridine rings. The choice of reaction is often dictated by the availability of starting materials, functional group tolerance, and the desired substitution pattern.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between a pyridyl halide (or triflate) and a pyridylboronic acid (or ester) is a cornerstone of modern synthesis.[2][7] Its primary advantages are the commercial availability of a wide range of boronic acids and the generally low toxicity of the boron-containing byproducts.
-
Causality & Experimental Insight: A key challenge is the instability of certain pyridylboronic acids, particularly 2-pyridylboronic acid derivatives, which are prone to protodeboronation.[6][8] Furthermore, the bipyridyl product can act as a ligand for the palladium catalyst, sequestering it from the catalytic cycle.[6] To overcome this, catalyst systems with highly active and sterically demanding ligands (e.g., those based on imidazolium salts or cyclopalladated ferrocenylimines) have been developed to promote the desired reductive elimination step over product inhibition.[2][7]
-
-
Negishi Coupling: The Negishi coupling utilizes a palladium or nickel catalyst to couple an organozinc reagent with an organic halide.[9][10] This method is renowned for its mild reaction conditions, high yields, and exceptional tolerance of a wide array of functional groups.[8]
-
Causality & Experimental Insight: The high reactivity of organozinc reagents allows for efficient coupling where other methods might fail. Pyridyl zinc halides can be prepared either by transmetalation from the corresponding pyridyl lithium species or by direct insertion of activated zinc into a pyridyl halide.[8] This versatility makes it a powerful tool for constructing unsymmetrically substituted bipyridines.[7][9]
-
-
Stille Coupling: This reaction involves the coupling of an organotin (stannane) reagent with a pyridyl halide, catalyzed by palladium.[1][7][11] It is highly effective and can be used to synthesize complex, multifunctional bipyridines.[11]
-
Causality & Experimental Insight: The primary drawback of the Stille coupling is the significant toxicity and difficulty in removing organotin byproducts, which has limited its application on an industrial scale.[1][8] Despite this, its high reactivity and functional group tolerance make it a valuable tool in academic research for complex target synthesis.[1]
-
-
Ullmann Coupling: The classic Ullmann reaction is a copper-mediated homocoupling of aryl halides to produce symmetrical biaryls.[7]
-
Causality & Experimental Insight: Traditional Ullmann conditions require harsh conditions, including high temperatures and stoichiometric copper powder.[12] Modern variations have significantly improved the scope and practicality of this reaction. For instance, bimetallic systems using a catalytic amount of a palladium salt with stoichiometric copper can facilitate the reaction under milder conditions.[7] The mechanism is thought to involve radical processes or organocopper intermediates.[7][13]
-
| Method | Typical Catalyst/Reagent | Advantages | Disadvantages | Common Use Case |
| Suzuki-Miyaura | Pd(0) catalyst, Base (e.g., Na₂CO₃, K₃PO₄), Pyridyl Halide + Pyridylboronic Acid/Ester | Low toxicity of byproducts; Wide availability of reagents; Good functional group tolerance.[2][7] | Instability of some pyridylboronic acids; Catalyst inhibition by product.[6][8] | General synthesis of both symmetrical and unsymmetrical bipyridines. |
| Negishi | Pd(0) or Ni catalyst, Pyridyl Halide + Pyridylzinc Halide | High yields; Mild conditions; Excellent functional group tolerance.[8][9] | Moisture-sensitive organozinc reagents; Stoichiometric preparation of zinc reagent required. | Synthesis of complex or highly functionalized unsymmetrical bipyridines.[7][9] |
| Stille | Pd(0) catalyst, Pyridyl Halide + Pyridylstannane | High reactivity; Tolerates a very broad range of functional groups.[1][11] | High toxicity of organotin reagents and byproducts; Difficult purification.[1][8] | Advanced synthesis of complex molecules where other methods fail. |
| Ullmann | Copper (stoichiometric) or Pd/Cu (catalytic/stoichiometric), Pyridyl Halide | Inexpensive reagents (copper); Direct route to symmetrical products. | Often requires harsh conditions (high temp.); Limited to symmetrical products.[12] | Scalable synthesis of symmetrical bipyridines, like dibromo-bipyridines.[14] |
De Novo Ring Formation: The Kröhnke Pyridine Synthesis
Instead of coupling two rings, it is also possible to construct one pyridine ring onto another. The Kröhnke synthesis is a classic and powerful method for preparing 2,4,6-trisubstituted pyridines.[15][16] The reaction condenses an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[16][17]
-
Causality & Experimental Insight: The reaction proceeds via a Michael addition of the enolized pyridinium salt to the unsaturated carbonyl, forming a 1,5-dicarbonyl intermediate. This intermediate then undergoes a cyclizing condensation with ammonia, and subsequent elimination of the pyridine cation drives the aromatization to the final product without needing a separate oxidation step.[15][18] This convergent approach allows for the assembly of highly functionalized pyridines from three simple components.[16]
Post-Modification of the Bipyridine Core
For certain substitution patterns, it is more efficient to modify a pre-existing bipyridine scaffold.
-
Direct C-H Activation: This modern strategy enables the direct formation of C-C or C-heteroatom bonds by activating a typically inert C-H bond on the bipyridine ring.[19][20] Palladium catalysis is often employed, and the regioselectivity can be controlled by directing groups or the inherent electronic properties of the bipyridine.[21] This approach is exceptionally valuable for late-stage functionalization, allowing for the rapid generation of ligand libraries from a common intermediate.[20]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is the premier method for forming C-N bonds.[22] It is used to introduce primary or secondary amino groups onto a bromo- or chloro-bipyridine core.[23][24]
-
Causality & Experimental Insight: The electron-deficient nature of the pyridine ring can make it a challenging substrate for this transformation. The success of the reaction is highly dependent on the choice of phosphine ligand, with bulky, electron-rich biaryl phosphine ligands often being required to facilitate the crucial reductive elimination step and prevent catalyst deactivation.[22][23][25]
-
Part 2: Experimental Workflows and Protocols
The following protocols are representative examples of the synthetic strategies discussed above. They are designed to be self-validating, with clear steps and expected outcomes.
Workflow 1: General Procedure for Cross-Coupling
This workflow illustrates the typical steps involved in setting up a palladium-catalyzed cross-coupling reaction under an inert atmosphere.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Synthesis of 5-Methyl-2,2'-bipyridine via Negishi Coupling
This protocol is adapted from a robust and high-yielding procedure published in Organic Syntheses, demonstrating the power of the Negishi coupling for creating unsymmetrical bipyridines.[8]
Reaction Scheme: 2-Bromopyridine + (5-Methylpyridin-2-yl)zinc iodide --[Pd(PPh₃)₄]--> 5-Methyl-2,2'-bipyridine
Materials & Reagents:
-
2-Bromo-5-methylpyridine
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Zinc Chloride (ZnCl₂)
-
2-Bromopyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of the Organozinc Reagent:
-
To an oven-dried, three-necked flask under an argon atmosphere, add 2-bromo-5-methylpyridine (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature.
-
In a separate flask, dissolve anhydrous ZnCl₂ (1.1 eq) in anhydrous THF.
-
Transfer the ZnCl₂ solution via cannula into the pyridyllithium solution at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 1 hour. This forms the (5-methylpyridin-2-yl)zinc reagent.
-
-
Cross-Coupling Reaction:
-
To the freshly prepared organozinc solution, add 2-bromopyridine (1.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq), to the flask.
-
Heat the reaction mixture to reflux (approx. 66 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the product as a white solid.[26]
-
Expected Outcome:
-
Yield: Typically >80%.
-
Characterization (¹H NMR): The resulting ¹H NMR spectrum should show distinct signals for the two different pyridine rings, with the characteristic chemical shifts and coupling patterns confirming the 2,2'-linkage. Protons adjacent to the nitrogen atoms will appear furthest downfield.[27][28][29]
Protocol 2: Synthesis of Symmetrical 5,5'-Dibromo-2,2'-bipyridine
This protocol, adapted from a scalable procedure, is an example of a bromination reaction on the bipyridine core, which itself can be formed via an Ullmann-type reaction.[14] The resulting dibrominated product is a versatile building block for further functionalization via cross-coupling.[14]
Reaction Scheme: 2,2'-Bipyridine + Br₂ --[H₂SO₄]--> 5,5'-Dibromo-2,2'-bipyridine
Materials & Reagents:
-
2,2'-Bipyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Bromine (Br₂)
-
Sodium bisulfite (NaHSO₃)
-
Ammonium hydroxide (NH₄OH)
-
Dichloromethane (DCM)
Procedure:
-
Safety Note: This reaction involves bromine and concentrated acid and must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup:
-
Carefully add 2,2'-bipyridine (1.0 eq) to concentrated sulfuric acid in a flask equipped with a dropping funnel and a reflux condenser.
-
Heat the mixture to 100 °C to ensure complete dissolution.
-
Cool the mixture to approximately 80 °C.
-
-
Bromination:
-
Slowly add bromine (2.2 eq) dropwise to the solution over 1-2 hours, maintaining the temperature.
-
After the addition is complete, slowly heat the reaction mixture to 160 °C and maintain for 4-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Quench the excess bromine by the slow addition of a saturated aqueous solution of sodium bisulfite until the orange color disappears.
-
Carefully neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8-9. This will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
The crude solid can be further purified by recrystallization or by column chromatography (e.g., dichloromethane/hexanes) to yield 5,5'-dibromo-2,2'-bipyridine as a white or off-white solid.[30]
-
Expected Outcome:
-
Yield: Moderate to good yields are expected.
-
Characterization (¹H NMR): The ¹H NMR spectrum will show a simplified set of signals compared to the starting material due to the C₂ symmetry of the product. The protons on each ring will be chemically equivalent.
Part 3: Mechanistic Insights
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing reaction conditions.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the pyridyl-halide (Py-X) bond to form a Pd(II) intermediate. The base then activates the pyridylboronic acid, facilitating transmetalation, where the second pyridyl group (Py') is transferred to the palladium center, displacing the halide. The final, and often rate-limiting, step is reductive elimination, where the two pyridyl groups couple to form the bipyridine product and regenerate the Pd(0) catalyst.
Conclusion
The synthesis of substituted bipyridyl ligands is a dynamic field that leverages both classic reactions and modern catalytic methods. While cross-coupling reactions, particularly the Suzuki and Negishi couplings, offer the most versatile routes, older methods like the Kröhnke synthesis and Ullmann coupling remain valuable for specific substitution patterns. The advent of C-H activation provides a powerful platform for rapid diversification of these essential ligands. By understanding the causality behind the various synthetic protocols and mastering the experimental workflows, researchers can efficiently access a vast array of custom-designed bipyridyl ligands to drive innovation in catalysis and materials science.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kröhnke Pyridine Synthesis(长文) | 化学空间 Chem-Station [cn.chem-station.com]
- 19. Modular preparation of cationic bipyridines and azaarenes via C–H activation [escholarship.org]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. benchchem.com [benchchem.com]
- 24. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 25. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 26. benchchem.com [benchchem.com]
- 27. 1H NMR spectroscopic identification of binding modes of 2,2′-bipyridine ligands in complexes of square-planar d8 metal ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of the Propanone Side Chain of 1-(6-Bromopyridin-2-yl)propan-1-one
Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold
The 1-(6-Bromopyridin-2-yl)propan-1-one moiety represents a cornerstone in contemporary medicinal chemistry. The pyridine ring, a bioisostere of benzene, is a prevalent feature in numerous FDA-approved drugs, offering advantageous physicochemical properties such as improved solubility and metabolic stability.[1][2] The presence of a bromine atom provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, while the propanone side chain presents a rich landscape for chemical derivatization. Functionalization of this side chain can profoundly influence the molecule's steric and electronic properties, enabling the fine-tuning of its pharmacological activity.
This guide provides an in-depth exploration of key strategies for the derivatization of the propanone side chain of this compound. We will delve into the mechanistic underpinnings of these transformations and present detailed, field-proven protocols for their execution. The methodologies discussed herein are designed to be robust and reproducible, providing researchers in drug discovery and development with a practical toolkit for generating novel analogues with enhanced therapeutic potential.
Strategic Approaches to Propanone Side Chain Modification
The reactivity of the propanone side chain is primarily governed by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons. This allows for a variety of chemical transformations, including α-functionalization and condensation reactions. We will focus on three high-impact derivatization strategies:
-
α-Halogenation: Introduction of a halogen atom at the α-position to create a versatile intermediate for subsequent nucleophilic substitution reactions.
-
The Mannich Reaction: A three-component reaction to introduce an aminomethyl group, a common pharmacophore, at the α-position.
-
Claisen-Schmidt Condensation: Formation of α,β-unsaturated ketones (chalcones), which are known to possess a wide range of biological activities.
The following diagram illustrates these key derivatization pathways originating from the parent compound.
Caption: Key derivatization strategies for the propanone side chain.
Protocol 1: α-Bromination of this compound
Principle and Justification:
α-Halogenation of ketones is a fundamental transformation that proceeds via an enol or enolate intermediate.[3][4] Under acidic conditions, the reaction is catalyzed by the formation of an enol, which then acts as a nucleophile, attacking the electrophilic halogen.[5][6] This method is generally preferred for mono-halogenation as the introduction of an electron-withdrawing halogen deactivates the product towards further reaction. We will utilize N-bromosuccinimide (NBS) as a convenient and safer source of electrophilic bromine compared to elemental bromine.
Self-Validating System:
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, typically less polar, product spot. Successful bromination can be confirmed by ¹H NMR spectroscopy, noting the disappearance of the quartet corresponding to the α-protons and the appearance of a new signal, and by mass spectrometry, which will show the characteristic isotopic pattern of a dibrominated compound.
Detailed Protocol:
| Parameter | Value | Justification |
| Reactants | This compound (1.0 eq), N-Bromosuccinimide (1.1 eq), p-Toluenesulfonic acid (0.1 eq) | NBS is the bromine source. The acid catalyzes enol formation. A slight excess of NBS ensures complete conversion. |
| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN) | CCl₄ is a non-polar solvent that is often used for radical brominations, but for acid-catalyzed reactions, a more polar solvent like acetonitrile can also be effective. |
| Temperature | Reflux (approx. 77°C for CCl₄) | Elevated temperature is required to promote the reaction. |
| Reaction Time | 4-8 hours | The reaction should be monitored by TLC for completion. |
| Work-up | 1. Cool to room temperature. 2. Filter to remove succinimide. 3. Wash the filtrate with aqueous Na₂S₂O₃ and brine. 4. Dry over anhydrous Na₂SO₄. 5. Concentrate under reduced pressure. | The filtration removes the succinimide byproduct. The sodium thiosulfate wash quenches any unreacted bromine. The brine wash removes water-soluble impurities. |
| Purification | Column chromatography on silica gel (Hexanes:Ethyl Acetate gradient) | This will separate the desired α-bromo ketone from any remaining starting material and byproducts. |
Experimental Workflow Diagram:
Caption: Workflow for the α-bromination of this compound.
Protocol 2: The Mannich Reaction for β-Amino Ketone Synthesis
Principle and Justification:
The Mannich reaction is a three-component condensation involving an active hydrogen compound (the ketone), an aldehyde (typically formaldehyde), and a primary or secondary amine.[7][8][9] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the ketone.[10] This reaction is of high value in medicinal chemistry for the introduction of a basic amino group, which can improve pharmacokinetic properties.
Self-Validating System:
Reaction progress can be followed by TLC. The product, a Mannich base, will have a different Rf value than the starting ketone. Confirmation of the product structure can be achieved by ¹H and ¹³C NMR, which will show new signals corresponding to the aminomethyl group, and by mass spectrometry to confirm the molecular weight. The basicity of the product can be confirmed by its solubility in acidic aqueous solutions.
Detailed Protocol:
| Parameter | Value | Justification |
| Reactants | This compound (1.0 eq), Paraformaldehyde (1.2 eq), Secondary Amine Hydrochloride (e.g., Dimethylamine HCl) (1.2 eq) | Paraformaldehyde is a stable source of formaldehyde. Using the amine hydrochloride salt provides the acidic conditions necessary for the reaction. |
| Solvent | Ethanol or Isopropanol | Protic solvents are suitable for the Mannich reaction. |
| Temperature | Reflux | Heat is required to drive the reaction to completion. |
| Reaction Time | 6-12 hours | Monitor by TLC. |
| Work-up | 1. Cool to room temperature. 2. Concentrate under reduced pressure. 3. Redissolve in water and basify with Na₂CO₃. 4. Extract with an organic solvent (e.g., Ethyl Acetate). 5. Dry the organic layer over anhydrous Na₂SO₄. 6. Concentrate under reduced pressure. | Basification neutralizes the amine salt, making the Mannich base soluble in organic solvents for extraction. |
| Purification | Column chromatography on silica gel (DCM:Methanol gradient, possibly with 1% Triethylamine) | The addition of a small amount of triethylamine to the eluent can prevent the basic product from streaking on the silica gel. |
Reaction Mechanism Diagram:
Caption: Simplified mechanism of the Mannich reaction.
Protocol 3: Claisen-Schmidt Condensation for Chalcone Synthesis
Principle and Justification:
The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone and an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[11] The reaction proceeds by the deprotonation of the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[12] Subsequent dehydration yields the conjugated chalcone. Chalcones are an important class of compounds with a wide array of biological activities.[13][14]
Self-Validating System:
The formation of the highly conjugated chalcone product is often accompanied by the appearance of a yellow to orange color. The reaction can be monitored by TLC. The product can be characterized by UV-Vis spectroscopy, which will show a significant red-shift in the absorption maximum compared to the starting materials. ¹H NMR will confirm the presence of the vinylic protons, and mass spectrometry will confirm the molecular weight.
Detailed Protocol:
| Parameter | Value | Justification |
| Reactants | This compound (1.0 eq), Aromatic Aldehyde (1.1 eq), Sodium Hydroxide (2.0 eq) | The base deprotonates the α-carbon of the ketone. A slight excess of the aldehyde is used. |
| Solvent | Ethanol | A common solvent for Claisen-Schmidt condensations. |
| Temperature | Room Temperature | The reaction often proceeds readily at ambient temperature. |
| Reaction Time | 12-24 hours | The reaction may require an extended period to go to completion. |
| Work-up | 1. Pour the reaction mixture into ice-water. 2. Collect the precipitate by filtration. 3. Wash the solid with cold water. 4. Dry the solid product. | The product is often a solid that precipitates upon addition to water. |
| Purification | Recrystallization (e.g., from Ethanol) | If the product is not pure after filtration, recrystallization is an effective purification method for solid chalcones. |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Conclusion
The protocols detailed in this guide provide robust and versatile methods for the derivatization of the propanone side chain of this compound. Each of these strategies opens up a distinct avenue for the synthesis of novel compounds with potentially valuable pharmacological properties. The key to successful drug discovery often lies in the systematic exploration of chemical space around a privileged scaffold. By employing these methodologies, researchers can efficiently generate diverse libraries of compounds for biological screening, accelerating the journey from lead identification to clinical candidate.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. youtube.com [youtube.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Mannich reaction - Wikipedia [en.wikipedia.org]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Mannich Reaction [organic-chemistry.org]
- 11. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity | MDPI [mdpi.com]
- 14. science.lpnu.ua [science.lpnu.ua]
Strategic Synthesis of 6-Aryl-2-Acylpyridine Scaffolds via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 1-(6-Bromopyridin-2-yl)propan-1-one with Organoboron Reagents
An Application Note and Protocol Guide:
Authored by: A Senior Application Scientist
Introduction: The Significance of 6-Aryl-2-Acylpyridine Motifs
The 2,6-disubstituted pyridine framework is a privileged scaffold in modern medicinal chemistry and materials science. Specifically, molecules incorporating a 6-aryl and a 2-acyl group are key intermediates and final products in a range of high-value applications, from pharmaceuticals to functional organic materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, offering a direct route to these important molecular architectures.[2][3]
This application note provides a detailed technical guide for the palladium-catalyzed Suzuki-Miyaura coupling of 1-(6-bromopyridin-2-yl)propan-1-one with a variety of organoboron reagents. We will delve into the mechanistic underpinnings of this transformation, offer field-proven experimental protocols, and present a representative substrate scope to guide researchers in achieving efficient and predictable synthetic outcomes. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel compounds.
Reaction Principle and Mechanistic Considerations
The Suzuki-Miyaura reaction is a transition metal-catalyzed process that couples an organohalide with an organoboron compound.[4] The reaction is prized for its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives.[5] The catalytic cycle, depicted below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6]
The Catalytic Cycle in Detail
The reaction is initiated by the oxidative addition of the active Pd(0) catalyst into the C-Br bond of this compound. The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing propanoyl group at the 2-position, facilitates this step. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium center and promote this crucial activation.[7]
Following oxidative addition, the transmetalation step occurs, where the organic moiety from the organoboron reagent is transferred to the palladium(II) center. This step is base-activated; the base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[4] The choice of base is critical and can significantly impact the reaction rate and yield.
Finally, the newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the product, 1-(6-arylpyridin-2-yl)propan-1-one, and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[2]
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// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pd_complex [label="Ar-Pd(II)L₂(Br)\n(Pyridyl Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; diorgano_pd [label="Ar-Pd(II)L₂(Ar')\n(Diorgano Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Ar-Ar'\n(Coupled Product)", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; reactants [label="this compound\n+\nAr'-B(OH)₂ + Base", shape=plaintext, fontcolor="#202124"];
// Edges pd0 -> oxidative_addition [label=" Ar-Br"]; oxidative_addition -> pd_complex; pd_complex -> transmetalation [label=" Ar'-B(OH)₃⁻"]; transmetalation -> diorgano_pd; diorgano_pd -> reductive_elimination; reductive_elimination -> product; product -> pd0 [style=invis]; // for layout reductive_elimination -> pd0 [label=" Regenerates Pd(0)"];
// Invisible edges for layout reactants -> oxidative_addition [style=invis]; } .dot Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific organoboron reagents or on different scales.
Protocol 1: General Procedure with Pd(PPh₃)₄
This protocol utilizes the widely available and effective catalyst, Tetrakis(triphenylphosphine)palladium(0). It is a reliable method for a broad range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 v/v)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).[2]
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst (0.03 mmol).
-
Add the degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(6-arylpyridin-2-yl)propan-1-one.
Protocol 2: Procedure with a Pd(OAc)₂/Ligand System
For more challenging couplings, such as with sterically hindered boronic acids, a more active catalyst system generated in situ from a palladium(II) source and a phosphine ligand may be required.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) or a bulky, electron-rich ligand like SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equivalents)
-
Toluene or Dioxane, anhydrous
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and anhydrous K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Under the inert atmosphere, add Pd(OAc)₂ (0.02 mmol) and the phosphine ligand (0.04 mmol).
-
Add anhydrous, degassed solvent (5 mL).
-
Seal the flask and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1. Reaction times may vary from 4 to 24 hours.
-
Workup and purification are performed as described in Protocol 1.
dot digraph "Experimental_Workflow" { graph [fontname="Helvetica", fontsize=12, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
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// Edges setup -> inert; inert -> catalyst; catalyst -> reaction; reaction -> monitoring; monitoring -> reaction [label=" Incomplete"]; monitoring -> workup [label=" Complete"]; workup -> purification; purification -> analysis; } .dot Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Representative Substrate Scope
The reaction of this compound is generally robust and accommodates a variety of arylboronic acids. The following table summarizes the expected outcomes with representative boronic acids, showcasing the influence of electronic and steric factors. Yields are based on typical results for similar 2-bromopyridine systems.[8][9][10]
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Typical Isolated Yield (%) |
| 1 | Phenylboronic acid | 1-(6-Phenylpyridin-2-yl)propan-1-one | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 1-(6-(4-Methoxyphenyl)pyridin-2-yl)propan-1-one | 90-98% |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 1-(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)propan-1-one | 75-88% |
| 4 | 2-Methylphenylboronic acid | 1-(6-(o-Tolyl)pyridin-2-yl)propan-1-one | 65-80% |
| 5 | 3-Thiopheneboronic acid | 1-(6-(Thiophen-3-yl)pyridin-2-yl)propan-1-one | 80-92% |
Analysis of Trends:
-
Electron-Donating Groups: Arylboronic acids with electron-donating groups (e.g., 4-methoxy, Entry 2) often lead to excellent yields, as they can accelerate the transmetalation step.
-
Electron-Withdrawing Groups: Substrates with electron-withdrawing groups (e.g., 4-CF₃, Entry 3) are also well-tolerated and provide good yields, although they may require slightly longer reaction times or higher catalyst loadings.[6]
-
Steric Hindrance: Ortho-substituted arylboronic acids (e.g., 2-methyl, Entry 4) can result in lower yields due to steric hindrance, which can slow down both the transmetalation and reductive elimination steps.[6] In these cases, employing a bulkier phosphine ligand (e.g., SPhos, XPhos) in conjunction with Pd(OAc)₂ or a pre-formed catalyst is often beneficial.[5]
-
Heteroarylboronic Acids: Heterocyclic boronic acids (e.g., thiophene, Entry 5) are generally good coupling partners, providing access to valuable hetero-biaryl structures.[11]
Conclusion and Future Directions
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 1-(6-arylpyridin-2-yl)propan-1-one derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields with a broad range of aryl- and heteroarylboronic acids. The protocols and data presented in this application note serve as a validated starting point for the synthesis of diverse libraries of these valuable compounds, facilitating advancements in drug discovery and materials science. Further exploration into ligand-free systems or reactions in aqueous media may offer more sustainable and cost-effective approaches in the future.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(6-Bromopyridin-2-yl)propan-1-one by Column Chromatography
Introduction
Welcome to the technical support guide for the chromatographic purification of 1-(6-Bromopyridin-2-yl)propan-1-one (CAS: 341556-25-0).[1][2][3][4] This document is designed for researchers, medicinal chemists, and drug development professionals who are tasked with isolating this intermediate in high purity. The presence of the basic pyridine ring introduces specific challenges to standard silica gel chromatography, primarily in the form of peak tailing and potential for irreversible adsorption.[5]
This guide provides in-depth, field-proven insights through a series of troubleshooting scenarios and frequently asked questions. Our goal is to equip you with the knowledge to not only solve common purification problems but also to understand the underlying chemical principles, enabling you to develop robust and efficient purification protocols.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses the most common issues encountered during the column chromatography of this compound and related pyridine derivatives.
Issue 1: Severe Peak Tailing and Poor Resolution
Q: My target compound is eluting as a broad, tailing peak, making it impossible to separate from a closely eluting impurity. What is causing this and how can I fix it?
A: This is the most prevalent issue when purifying basic compounds like pyridines on standard silica gel.
-
Root Cause: The primary cause is the strong interaction between the basic nitrogen atom on the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.[5] This creates a secondary, non-ideal retention mechanism alongside the desired polar interactions, leading to a non-uniform elution front and significant peak tailing.[5]
-
Solutions & Actionable Protocols:
-
Mobile Phase Modification (Base Additive): The most common and effective solution is to neutralize the acidic silanol groups by adding a small amount of a basic modifier to your mobile phase.
-
Protocol: Add 0.1-1% triethylamine (Et₃N) or pyridine to your chosen eluent system (e.g., Hexane/Ethyl Acetate). The amine will preferentially bind to the active silanol sites, presenting a more homogenous surface to your basic analyte and resulting in symmetrical, sharper peaks.[5] Always perform a preliminary Thin Layer Chromatography (TLC) analysis with the base-modified solvent system to confirm the improvement in spot shape before committing to the column.
-
-
Change of Stationary Phase: If base additives are incompatible with your compound or downstream applications, consider an alternative stationary phase.
-
Neutral Alumina: Alumina is less acidic than silica gel and can be an excellent alternative for purifying basic compounds.
-
End-capped Silica: Use a C18 or other end-capped silica gel. These stationary phases have had their residual silanol groups chemically derivatized (e.g., with trimethylsilyl groups), significantly reducing the potential for strong interactions with basic analytes.
-
-
Adjust Mobile Phase pH: For reverse-phase chromatography, adjusting the mobile phase pH can dramatically alter the ionization state of pyridine derivatives, thereby affecting retention and peak shape.[5][6]
-
Issue 2: Low or No Recovery of the Compound
Q: I ran my column, but I can't find my compound in any of the fractions. Where did it go?
A: This alarming situation typically points to one of two possibilities: irreversible adsorption (the compound is stuck on the column) or on-column decomposition.
-
Root Cause: The same strong interaction with acidic silanol groups that causes peak tailing can, in extreme cases, lead to irreversible binding. Alternatively, the acidic nature of the silica gel can catalyze the degradation of sensitive molecules.[7]
-
Solutions & Diagnostic Workflows:
-
Test for Compound Stability (2D TLC): Before running a column, it is crucial to determine if your compound is stable on silica gel.[7]
-
Protocol: a. Spot your crude sample mixture on the bottom-left corner of a square TLC plate. b. Develop the plate in a suitable solvent system. c. Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise. d. Develop the plate again in the same solvent system.
-
Interpretation: If the compound is stable, you will see all spots aligned on a 45-degree diagonal. If you see new spots that are not on the diagonal, it indicates that your compound is degrading on the silica plate.[5][7]
-
-
Column Deactivation: If 2D TLC shows degradation, but you must use silica, you can deactivate it. This involves pre-treating the silica gel to reduce its acidity.[7]
-
Flush the Column: If you suspect the compound is simply stuck, try flushing the column with a much stronger, more polar solvent (e.g., 10-20% Methanol in Dichloromethane). If the compound elutes with this strong solvent, it confirms strong binding was the issue.[8]
-
Troubleshooting Workflow Diagram
Caption: A high-level workflow for troubleshooting common chromatography issues.
Frequently Asked Questions (FAQs)
Q1: How do I select the initial mobile phase for my column?
A1: The ideal starting point is always extensive TLC analysis.[9] The goal is to find a solvent system (e.g., a mixture of a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate or Dichloromethane) that gives your target compound an Rf (retention factor) value between 0.2 and 0.4. This Rf range generally translates well to good separation on a column.[7] Remember to test your chosen system with a base additive (like 0.5% Et₃N) on the TLC plate to see if it improves the spot shape.
Q2: What are the likely impurities I need to separate?
A2: this compound is often synthesized via a Friedel-Crafts acylation reaction or a related coupling.[10][11] Potential impurities could include:
-
Unreacted starting materials (e.g., a bromopyridine derivative).
-
By-products from the acylation reaction.[12]
-
Isomers, if the reaction is not perfectly regioselective.
-
Over-acylated products, although this is less likely as the acyl group is deactivating.[13][14]
Q3: Should I use isocratic or gradient elution?
A3: This depends on your TLC analysis.
-
Isocratic Elution (constant solvent composition): If your TLC shows a large separation (ΔRf > 0.2) between your product and all impurities in a single solvent system, isocratic elution is simpler and sufficient.
-
Gradient Elution (gradually increasing solvent polarity): If impurities are very close to your product or spread out across a wide polarity range, a gradient is superior. Start with a lower polarity than your ideal TLC solvent to elute non-polar impurities, then gradually increase the polarity to elute your product, and finally, elute any highly polar impurities. This often results in sharper peaks and better overall separation.
Q4: How much crude material can I load onto my column?
A4: A general rule of thumb for silica gel is a loading capacity of 1-5% of the stationary phase by weight (e.g., 1-5 g of crude material for 100 g of silica). However, this is highly dependent on the difficulty of the separation. For challenging separations with closely eluting spots, reduce the load to <1% to avoid overloading the column, which can ruin the separation.
Experimental Protocols & Data
Protocol 1: TLC-Based Mobile Phase Selection
-
Prepare Stock Solution: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Initial Screening: Spot the solution on several TLC plates. Develop each plate in a different solvent system, starting with common mixtures.
-
Example Systems: Hexane/Ethyl Acetate (9:1, 4:1, 2:1), Dichloromethane/Methanol (99:1, 95:5).
-
-
Optimization: Identify the system that places your product at an Rf of ~0.3. Fine-tune the solvent ratio to maximize the separation between your product and the nearest impurities.
-
Test for Tailing: Prepare the optimized solvent system and a second batch containing ~0.5% triethylamine. Run two TLC plates side-by-side. If the spot shape is significantly improved (more compact and less streaking) in the amine-containing system, use it for your column.
Table 1: Common Solvent Systems for Normal Phase Chromatography
| Solvent System | Relative Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Low to Medium | General purpose for moderately polar compounds. |
| Hexane / Dichloromethane | Low | Good for separating less polar compounds. |
| Dichloromethane / Methanol | Medium to High | Used for more polar compounds; can cause swelling of silica gel. |
| Toluene / Acetone | Medium | Alternative system offering different selectivity. |
Protocol 2: Column Chromatography Purification
-
Column Packing (Wet Method):
-
Select a column of appropriate size.
-
Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent you plan to use.
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain excess solvent, but never let the top of the silica bed run dry .[8]
-
Add another thin layer of sand on top of the packed silica bed to prevent disruption during sample loading.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
-
Carefully apply the solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound, add a small amount of silica gel, evaporate the solvent, and carefully apply the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent system, collecting fractions in test tubes or vials.
-
If running a gradient, systematically and slowly increase the percentage of the more polar solvent.
-
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
-
Method Development Decision Tree
Caption: A decision tree for systematic chromatography method development.
References
- 1. This compound [synhet.com]
- 2. This compound|341556-25-0-Siyu Chemical [siyuchem.com]
- 3. This compound | 341556-25-0 [chemicalbook.com]
- 4. 341556-25-0|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Friedel-Crafts Acylation [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
common side products in the synthesis of 2-acyl-6-bromopyridines
Welcome to the technical support center for the synthesis of 2-acyl-6-bromopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. The 2-acyl-6-bromopyridine motif is a cornerstone in the development of pharmaceuticals and agrochemicals, prized for its versatile handles for further chemical modification.[1][2] However, its synthesis is often plagued by specific side reactions that can complicate purification and reduce yields.
This document provides in-depth, question-and-answer-based troubleshooting guides derived from established chemical principles and field-proven insights. We will dissect the common synthetic routes, diagnose the formation of key impurities, and provide actionable protocols to optimize your reactions.
Section 1: Synthesis via Metal-Halogen Exchange on 2,6-Dibromopyridine
This is one of the most common and direct routes, typically involving mono-lithiation of 2,6-dibromopyridine followed by quenching with an acylating agent.[1] However, controlling the selectivity and preventing premature quenching are critical challenges.
FAQ 1.1: I'm seeing a significant amount of my 2,6-dibromopyridine starting material remaining and a major byproduct of 2-bromopyridine. What's causing this low conversion and how can I fix it?
Answer: This is a classic issue that points to two distinct problems occurring simultaneously: incomplete metal-halogen exchange and premature quenching of the organolithium intermediate.
-
Causality - Incomplete Exchange: The lithium-halogen exchange is a rapid equilibrium reaction.[3] If the reaction does not go to completion before the electrophile is added, you will naturally have unreacted starting material. This can be caused by impure or partially degraded alkyllithium reagent (e.g., n-BuLi), or insufficient reaction time/temperature.
-
Causality - Premature Quenching: The 2-bromo-6-lithiopyridine intermediate is a potent base. It will readily react with any adventitious proton source.[4][5] The presence of 2-bromopyridine is a tell-tale sign that your lithiated intermediate has been protonated before it could react with your acylating agent. The proton source can be trace water in your solvent, glassware, or starting material, or even the solvent itself (e.g., THF) if the temperature is not kept sufficiently low.[6]
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents like THF or Diethyl Ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a commercial anhydrous packaging system and used immediately.
-
Reagent Titration: The molarity of commercial alkyllithium reagents can decrease over time. It is crucial to titrate your n-BuLi solution (e.g., using diphenylacetic acid) before use to know its exact concentration.
-
Temperature Control: The metal-halogen exchange is typically performed at very low temperatures (-78 °C, dry ice/acetone bath) to minimize side reactions, including reaction with the solvent.[1] Do not let the temperature rise above -70 °C during the lithiation or before the electrophile is added.
-
Inverse Addition: Consider adding the 2,6-dibromopyridine solution slowly to the cooled n-BuLi solution. This ensures the alkyllithium is always in excess during the addition, which can help drive the exchange to completion and minimize side reactions.[7]
-
Sufficient Reaction Time: Allow the metal-halogen exchange to stir for an adequate amount of time (typically 30-60 minutes at -78 °C) before adding your electrophile to ensure complete formation of the organolithium species.[1]
FAQ 1.2: My main impurity has a mass corresponding to a di-acylated pyridine. How can I improve the selectivity for mono-acylation?
Answer: The formation of a 2,6-diacylpyridine byproduct indicates that a double metal-halogen exchange has occurred, generating 2,6-dilithiopyridine.[7] This dilithiated species then reacts with two equivalents of your acylating agent.
-
Causality: While mono-lithiation is generally favored, the second bromine can also undergo exchange, especially if more than one equivalent of alkyllithium is used or if the reaction temperature is allowed to rise. The initially formed 2-bromo-6-lithiopyridine can also disproportionate into 2,6-dilithiopyridine and 2,6-dibromopyridine.
Troubleshooting Protocol:
-
Strict Stoichiometry: Use a slight sub-stoichiometric amount of your titrated n-BuLi (e.g., 0.95-0.98 equivalents) relative to the 2,6-dibromopyridine. This ensures there is no excess alkyllithium available to react with the second bromine atom.
-
Low Temperature Addition: Add the n-BuLi to your solution of 2,6-dibromopyridine at -78 °C. Adding the substrate to the n-BuLi (inverse addition) can sometimes favor dilithiation. For this specific problem, a direct addition (n-BuLi to substrate) is often preferred.
-
Minimize Reaction Time: Do not let the lithiation reaction stir for an excessively long time before adding the electrophile, as this can promote the formation of the dilithiated species. A 30-60 minute window is usually optimal.
-
Choice of Solvent: Some reports suggest that using less-coordinating solvents like dichloromethane (for which the reaction can be run at a higher temperature) can sometimes provide better selectivity for mono-lithiation compared to THF.[6]
Workflow & Side Reactions: Metal-Halogen Exchange Route
Below is a diagram illustrating the desired synthetic pathway and the major competing side reactions discussed.
Caption: Key side reactions in the metal-halogen exchange route.
Troubleshooting Summary Table: Metal-Halogen Exchange
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| High % of unreacted starting material | Incomplete lithiation (degraded n-BuLi) | Titrate n-BuLi before use; use fresh reagent. |
| Formation of 2-bromopyridine | Premature quenching of lithiated intermediate | Use rigorously anhydrous solvents/glassware; maintain temp at -78 °C. |
| Formation of 2,6-diacylpyridine | Double metal-halogen exchange | Use ≤1.0 equivalent of n-BuLi; maintain temp at -78 °C; avoid prolonged stirring before adding electrophile. |
| Low overall yield / complex mixture | Reaction with solvent; poor temperature control | Maintain -78 °C; ensure rapid and efficient stirring. |
Section 2: Synthesis via Acylation of 2-Bromopyridine
Acylating 2-bromopyridine directly is an attractive alternative, but the classical Friedel-Crafts approach is problematic. Modern palladium-catalyzed methods offer a more effective solution.[8]
FAQ 2.1: I attempted a Friedel-Crafts acylation on 2-bromopyridine and got a very low yield and a lot of tar. Is this reaction viable?
Answer: This is an expected outcome. The Friedel-Crafts acylation is generally not a suitable reaction for pyridine-based substrates for two primary reasons:
-
Lewis Acid Complexation: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required to activate the acylating agent is a strong Lewis acid. It will preferentially coordinate with the lone pair of electrons on the basic pyridine nitrogen.[9] This forms a stable complex.
-
Ring Deactivation: This complexation places a formal positive charge on the nitrogen atom, which strongly deactivates the entire aromatic ring towards electrophilic aromatic substitution.
Forcing the reaction with high temperatures and large excesses of catalyst typically leads to decomposition and polymerization (tar formation) rather than the desired product. While there are specialized methods for acylating some activated pyridines, for a simple substrate like 2-bromopyridine, this route is not recommended.[10]
Recommendation: We strongly advise against using the Friedel-Crafts acylation for this transformation. A palladium-catalyzed cross-coupling reaction is a far more reliable and high-yielding alternative.[8][11]
FAQ 2.2: I'm using a Palladium-catalyzed coupling reaction and observing significant de-bromination of my 2-bromopyridine starting material. How can I minimize this?
Answer: The formation of pyridine as a byproduct in a palladium-catalyzed cross-coupling reaction is a result of a competitive reductive dehalogenation pathway.
-
Causality: This side reaction is often initiated by the formation of palladium hydride (Pd-H) species in the catalytic cycle. These species can arise from β-hydride elimination from certain ligands or reagents, or from reactions with trace water or other proton sources. The Pd-H species can then participate in a catalytic cycle that effectively replaces the bromine atom with a hydrogen atom.[12] Certain bases can also act as hydride sources, exacerbating the problem.
Troubleshooting Protocol:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands promote the desired reductive elimination step to form the C-C bond and can sterically hinder the approach of Pd-H species.[12]
-
Base Selection: Avoid bases that can readily provide a hydride, such as alkoxides or hydroxides. Non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often superior choices and minimize dehalogenation.[12]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can degrade the catalyst and ligands, leading to side reactions.
-
Anhydrous Conditions: While less critical than in organolithium chemistry, using anhydrous solvents and reagents can help suppress the formation of Pd-H species from trace water.
Diagram: Pd-Catalyzed Acylation vs. De-bromination
Caption: Competing de-bromination pathway in Pd-catalyzed coupling.
Section 3: General Purification Strategies
FAQ 3.1: What are the best general methods for purifying crude 2-acyl-6-bromopyridines from these common side products?
Answer: A combination of techniques is usually most effective. The polarity of your desired product is moderately high due to the ketone and pyridine nitrogen, but less polar than any alcohol or carboxylic acid byproducts.
-
Column Chromatography: This is the most versatile method.
-
Stationary Phase: Standard silica gel is usually effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. The 2-bromopyridine and unreacted 2,6-dibromopyridine will elute first, followed by your desired product. The more polar di-acylated product or any over-oxidation products (carboxylic acids) will elute much later or remain on the baseline.
-
-
Acid-Base Extraction: This can be useful for removing certain impurities. A wash with a dilute aqueous acid (e.g., 1M HCl) will protonate the basic pyridine nitrogen of your product and byproducts, pulling them into the aqueous layer. This is useful for separating them from non-basic impurities. However, it will not separate your desired product from other pyridine-containing byproducts. A wash with a dilute aqueous base (e.g., NaHCO₃ solution) can remove any acidic byproducts like a 2-carboxy-6-bromopyridine.
-
Recrystallization: If your product is a solid and the crude purity is reasonably high (>80-90%), recrystallization can be an excellent final purification step.[13]
-
Solvent System: A mixed solvent system, such as ethanol/water or hexanes/ethyl acetate, is often effective. Dissolve the crude solid in a minimal amount of the more soluble hot solvent, then slowly add the less soluble "anti-solvent" until turbidity is observed, then allow to cool slowly.
-
References
- 1. chembk.com [chembk.com]
- 2. CAS 49669-13-8: 2-Bromo-6-Acetylpyridine | CymitQuimica [cymitquimica.com]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. adichemistry.com [adichemistry.com]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Acetylation of Arenes [organic-chemistry.org]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. 2-Acetyl-6-Bromopyridine Manufacturer & Supplier China | Chemical Properties, Uses & Safety Data [pipzine-chem.com]
Technical Support Center: Managing Impurities from Starting Materials in Pyridine Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of managing impurities originating from starting materials. Our goal is to provide you with in-depth, actionable guidance to ensure the purity and quality of your synthesized pyridine and its derivatives.
The control of impurities is a critical aspect of pharmaceutical development and manufacturing. Regulatory bodies like the FDA and EMA emphasize the importance of understanding and controlling impurities from the very beginning of the synthesis process.[1] This guide is structured to address the most common challenges you may encounter, offering troubleshooting advice and frequently asked questions in a direct, question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurities in pyridine synthesis, providing concise answers and links to more detailed troubleshooting guides where applicable.
Q1: What are the most common impurities in starting materials for pyridine synthesis?
A1: Impurities in starting materials for pyridine synthesis are diverse and depend on the synthetic route. However, some common classes of impurities include:
-
Unreacted Starting Materials and Reagents: For instance, in the Hantzsch synthesis, residual aldehydes (like formaldehyde or acetaldehyde), and β-keto esters can carry through.[2] Similarly, in syntheses starting from acrolein and ammonia, these precursors can be significant impurities.[3][4][5]
-
By-products from Starting Material Synthesis: The manufacturing process of the starting materials themselves can introduce impurities. For example, commercially available aldehydes may contain corresponding carboxylic acids due to oxidation.
-
Water: Many starting materials are hygroscopic, and water can be a significant impurity that affects reaction kinetics and promotes side reactions.[6] Pyridine itself is hygroscopic and readily miscible with water.[6][7]
-
Related Structural Analogs: Picolines and lutidines are common impurities found in pyridine sourced from coal tar.[6][8]
-
Residual Solvents: Solvents used in the purification of starting materials can be carried over.
-
Inorganic Impurities: These can include catalysts, reagents, and inorganic salts.[9] For example, sodium chloride can be an impurity in crude glycerol used for pyridine synthesis.[10]
Q2: How do these impurities impact my pyridine synthesis?
A2: Impurities can have a significant negative impact on your synthesis in several ways:
-
Reduced Yield and Quality: Impurities can lead to the formation of by-products, reducing the overall yield and purity of the desired pyridine derivative.[11][12] For example, impurities in glycerol have been shown to have an obvious negative impact on the total yield of pyridine bases.[10]
-
Catalyst Deactivation: Certain impurities can poison or deactivate catalysts, leading to incomplete reactions.[12]
-
Side Reactions: Impurities can participate in unintended side reactions, leading to a complex product mixture and making purification more challenging.[13] Aldehydes, for instance, can undergo condensation reactions.[14]
-
Formation of Toxic or Undesirable By-products: Some impurities can lead to the formation of genotoxic or other harmful by-products, which are a major concern in pharmaceutical applications.
-
Inconsistent Reaction Performance: The variability of impurities from batch to batch of starting materials can lead to poor reproducibility of your synthesis.
Q3: What are the regulatory expectations for controlling starting material impurities?
A3: Regulatory agencies, guided by the International Council for Harmonisation (ICH) guidelines, place a strong emphasis on the control of impurities.[1][9] Key expectations include:
-
ICH Q11: This guideline provides a framework for the selection and justification of starting materials, emphasizing the need to understand how the manufacturing process of the starting material contributes to the impurity profile of the final drug substance.[15]
-
ICH Q3A: This guideline focuses on the reporting, identification, and qualification of impurities in new drug substances.[9][16] It sets thresholds for reporting and identifying impurities.
-
Process Understanding: You are expected to have a thorough understanding of how impurities are formed, how they are carried through the synthetic steps, and where they are purged.[1][15] This includes performing spike and fate studies to track the clearance of specific impurities.[1]
-
Specifications for Starting Materials: You must establish clear specifications for your starting materials, including limits for identified and unidentified impurities.[16]
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for identifying, quantifying, and removing common impurities from starting materials used in pyridine synthesis.
Troubleshooting Guide 2.1: Identifying and Quantifying Aldehyde Impurities
Aldehydes, such as formaldehyde and acetaldehyde, are common starting materials in many pyridine syntheses, like the Chichibabin and Hantzsch reactions.[2][8][17] Their presence as impurities can lead to the formation of undesired side products.[18]
Step 1: Detection and Quantification
Recommended Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for separating and quantifying aldehyde impurities.[19][20] Gas Chromatography (GC) with a Flame Ionization Detector (FID) is also a suitable technique.[21][22]
Experimental Protocol: RP-HPLC Method for Aldehyde Impurity Profiling
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.[19]
-
Gradient Program: Start with a high percentage of A and gradually increase B to elute more non-polar compounds.
-
-
Detection: UV detection at a wavelength appropriate for the aldehyde or its derivative (e.g., after derivatization with 2,4-dinitrophenylhydrazine).
-
Standard Preparation: Prepare a calibration curve using certified reference standards of the expected aldehyde impurities.
-
Sample Preparation: Accurately weigh the starting material, dissolve it in a suitable diluent, and filter before injection.[19]
Step 2: Removal of Aldehyde Impurities
Recommended Purification Technique: Alkali treatment followed by distillation is an effective industrial method for removing aldehyde impurities from crude pyridine.[11][14] The base promotes the condensation of aldehydes into higher-boiling compounds, which can then be separated by distillation.[14]
Experimental Protocol: Alkali Treatment and Distillation
-
Alkali Treatment: To the crude starting material containing aldehyde impurities, add a base such as sodium hydroxide or potassium hydroxide.[11] The treatment can be performed at temperatures ranging from -10°C to 115°C.[11]
-
Distillation: Following the alkali treatment, perform a fractional distillation to separate the purified starting material from the high-boiling aldehyde condensation products.[11][14]
Troubleshooting Guide 2.2: Managing Water Content in Starting Materials
Water is a common impurity that can interfere with many organic reactions. Pyridine and its precursors are often hygroscopic.[6][7]
Step 1: Quantification of Water
Recommended Analytical Technique: Karl Fischer titration is the standard method for accurately determining the water content in organic solvents and reagents.
Step 2: Removal of Water
Recommended Purification Techniques:
-
Drying Agents: For pyridine, drying over solid potassium hydroxide (KOH), sodium hydroxide (NaOH), calcium oxide (CaO), or molecular sieves (Linde type 4A or 5A) followed by fractional distillation is effective.[6]
-
Azeotropic Distillation: Water can be removed by azeotropic distillation with a solvent like toluene or benzene.[6]
Experimental Protocol: Drying Pyridine with KOH and Distillation
-
Drying: Add solid KOH (approximately 20g per kg of pyridine) to the pyridine and let it stand for an extended period (e.g., two weeks) to allow for thorough drying.[6]
-
Distillation: Carefully decant the supernatant pyridine and perform a fractional distillation over fresh solid KOH and Linde type 5A molecular sieves.[6]
-
Storage: Store the dried pyridine under an inert atmosphere, such as CO2-free nitrogen, to prevent reabsorption of moisture.[6]
Visualizing the Workflow: Impurity Management Decision Tree
The following diagram illustrates a logical workflow for addressing impurities in starting materials for pyridine synthesis.
Caption: Decision tree for impurity management in pyridine synthesis.
Section 3: Data Presentation
The effectiveness of different purification methods can be summarized for easy comparison.
Table 1: Comparison of Purification Methods for Common Impurities in Pyridine Synthesis Starting Materials
| Impurity Class | Common Examples | Recommended Purification Method | Typical Efficiency | Reference |
| Aldehydes | Formaldehyde, Acetaldehyde | Alkali Treatment followed by Distillation | High | [11],[14] |
| Water | - | Drying with KOH/Molecular Sieves and Distillation | High | [6] |
| Related Amines | Picolines, Lutidines | Acid/Base Extraction or Complexation with Metal Salts (e.g., ZnCl2) followed by Distillation | Moderate to High | [6] |
| Non-Basic Organics | - | Steam Distillation with Acid | Moderate | [6] |
Section 4: Conclusion
The successful synthesis of high-purity pyridine and its derivatives is critically dependent on the diligent management of impurities from the starting materials. A thorough understanding of the potential impurities, their impact on the reaction, and effective methods for their detection and removal is paramount. By implementing robust analytical methods and appropriate purification strategies, researchers and drug development professionals can ensure the quality, safety, and consistency of their final products, while adhering to stringent regulatory expectations.
References
- 1. dsinpharmatics.com [dsinpharmatics.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. xpublication.com [xpublication.com]
- 11. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. mca.gm [mca.gm]
- 17. Pyridine - Wikipedia [en.wikipedia.org]
- 18. Pyridine-acetaldehyde, a molecular balance to explore the n→π* interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. apps.dtic.mil [apps.dtic.mil]
- 21. atsdr.cdc.gov [atsdr.cdc.gov]
- 22. osha.gov [osha.gov]
Technical Support Center: Enhancing Cross-Coupling Yields with Substituted Bromopyridines
Welcome to the technical support center dedicated to overcoming the unique challenges associated with palladium-catalyzed cross-coupling reactions of substituted bromopyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the efficiency, yield, and reproducibility of these critical transformations.
The functionalization of pyridine rings is a cornerstone of modern drug discovery and materials science.[1] However, the inherent electronic properties of the pyridine nucleus, particularly the coordinating ability of the ring nitrogen, often complicate standard cross-coupling protocols, leading to low yields and catalyst deactivation.[2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these complexities.
General Troubleshooting Guide
This section addresses common issues applicable across various types of cross-coupling reactions involving bromopyridines.
Q1: My reaction shows no conversion of the starting material. What are the primary suspects?
Low or no conversion is a frequent issue that can often be traced back to catalyst inhibition or the integrity of the reaction setup.[3]
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to the formation of inactive catalyst species.[2][3] This is a primary cause of failure in these reactions.
-
Atmosphere Integrity: Palladium(0) catalysts are highly sensitive to oxygen.[2][5] Inadequate degassing or a poor inert atmosphere can lead to rapid catalyst decomposition, observed as the formation of palladium black.[5]
-
Reagent Purity: Impurities in the starting materials, particularly the bromopyridine, can act as catalyst poisons.
-
Solution: Verify the purity of your bromopyridine and coupling partner. If necessary, purify the starting materials by recrystallization, distillation, or column chromatography before use. Ensure all reagents are anhydrous.
-
Q2: I'm observing very low yields and significant starting material remains. How can I optimize the reaction?
When some product is formed but the reaction stalls, the issue often lies in suboptimal reaction parameters.
-
Suboptimal Catalyst System: The choice of both the palladium precursor and the ligand is critical and highly substrate-dependent.[2]
-
Solution: Screen a panel of ligands. While bulky biarylphosphine ligands are a good starting point, sometimes other classes, like N-heterocyclic carbenes (NHCs), may offer better performance.[1] Pre-formed Pd(0) catalysts can sometimes be more effective than generating the active catalyst in situ from a Pd(II) source.[3]
-
-
Incorrect Base: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the outcome.[2]
-
Temperature and Reaction Time: Many cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.[2]
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting low-yield cross-coupling reactions.
Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.
Reaction-Specific FAQs and Troubleshooting
Suzuki-Miyaura Coupling
Q3: My Suzuki coupling of a 2-bromopyridine is failing. What are the most common pitfalls?
2-halopyridines are particularly challenging substrates in Suzuki couplings.
-
Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ can be ineffective.[7] You need a more robust system.
-
Boronic Acid/Ester Instability: Pyridylboronic acids are known to be prone to decomposition (protodeborylation), especially at high temperatures and in the presence of water.[6]
-
Solution: Use the boronic acid pinacol ester instead of the free acid, as they are generally more stable. Ensure your base is not excessively harsh if you suspect substrate decomposition. Using anhydrous conditions with a base like KF might also be beneficial.[11]
-
Buchwald-Hartwig Amination
Q4: I am struggling with the Buchwald-Hartwig amination of a 3-bromopyridine. What are the key parameters to optimize?
The amination of electron-deficient 3-bromopyridines can be difficult due to both catalyst inhibition and the electronics of the ring.[2]
-
Ligand Selection is Paramount: The success of this reaction is highly dependent on the ligand.
-
Base Compatibility: The base must be strong enough to deprotonate the amine but not so harsh that it causes side reactions.
-
Solution: Strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or K₃PO₄ are commonly used.[2] The optimal choice is often dependent on the specific amine coupling partner.
-
Q5: Coupling with ammonia or primary alkylamines is giving very low yields. What can I do?
Ammonia and primary amines are notoriously difficult coupling partners because they can bind strongly to the palladium catalyst.[12]
-
Ammonia Surrogates: Direct coupling of ammonia is challenging.
-
Solution: Consider using an ammonia equivalent, such as benzophenone imine, followed by hydrolysis to yield the primary aniline.[12]
-
-
Specialized Ligands: For primary amines, specific ligands have been developed to overcome catalyst inhibition.
-
Solution: Ligands like XPhos have been shown to be effective for the amination of heteroaryl halides, including those involving primary amines.[13]
-
Catalytic Cycle and Pyridine Inhibition
The diagram below illustrates the generalized catalytic cycle for cross-coupling and highlights where pyridine coordination can interfere.
Caption: The catalytic cycle and the inhibitory pathway caused by pyridine coordination.
Sonogashira Coupling
Q6: My main byproduct in the Sonogashira coupling is the alkyne dimer. How can I prevent this?
Alkyne homocoupling (Glaser coupling) is a common side reaction, especially when a copper co-catalyst is used.[5]
-
Strictly Anaerobic Conditions: Oxygen is a primary promoter of Glaser coupling.[5]
-
Solution: Rigorous degassing of solvents and maintaining a strict inert atmosphere is the most critical factor.[5]
-
-
Copper-Free Conditions: The copper(I) co-catalyst can facilitate homocoupling.
-
Solution: Investigate copper-free Sonogashira protocols. These often require specific ligands or different reaction conditions but can completely eliminate the homocoupling side product.
-
Heck Reaction
Q7: I'm observing significant dehalogenation of my bromopyridine starting material in my Heck reaction. How can I minimize this?
Dehalogenation is a known side reaction for aryl bromides in Heck reactions, competing with the desired vinylation.[14][15]
-
Additives: Certain additives can suppress the dehalogenation pathway.
-
Base and Solvent Choice: The reaction environment can influence the extent of side reactions.
-
Solution: Screen different bases. While tertiary amines like triethylamine are common, sometimes inorganic bases can offer better selectivity. The choice of solvent can also play a role; polar aprotic solvents like DMF or NMP are often used.[16]
-
Key Experimental Protocols
Protocol 1: General Setup for Inert Atmosphere Reactions
-
Drying Glassware: Flame-dry all glassware under vacuum or oven-dry at >120 °C overnight. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Solvent Degassing: Sparge the required solvent with Argon or Nitrogen for at least 30 minutes prior to use. Alternatively, use the freeze-pump-thaw method (3 cycles) for the most rigorous oxygen removal.
-
Reagent Addition: Add all solid reagents (bromopyridine, coupling partner, base, catalyst, ligand) to the reaction flask.
-
Purging: Seal the flask with a septum and purge the vessel by evacuating under high vacuum for 2-3 minutes and then backfilling with inert gas. Repeat this cycle 3-5 times.[1][7]
-
Solvent Transfer: Add the degassed solvent via a cannula or a gas-tight syringe.
-
Reaction: Heat the reaction mixture to the desired temperature under a positive pressure of inert gas (a balloon or bubbler is sufficient).
Protocol 2: Robust Suzuki-Miyaura Coupling of 3-Bromopyridine
-
Reagents:
-
3-Bromopyridine (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add the 3-bromopyridine, arylboronic acid pinacol ester, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Purge the flask with argon for 15 minutes.[11]
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Summary of Recommended Conditions
| Reaction Type | Recommended Ligand(s) | Recommended Base(s) | Key Considerations |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Use boronic esters for stability; rigorous degassing is critical.[3][6][7] |
| Buchwald-Hartwig | XPhos, Josiphos-type | NaOtBu, K₃PO₄ | Ligand choice is highly substrate-dependent; use ammonia surrogates for primary anilines.[2][12][13] |
| Sonogashira | PPh₃ (with CuI) | Et₃N, DiPEA | Strictly anaerobic conditions to prevent Glaser coupling; consider copper-free methods.[5][17] |
| Heck | PPh₃, or ligandless (Pd/C) | Et₃N, K₂CO₃ | Additives like TBAB can suppress dehalogenation.[14][15] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 16. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Optimizing Reactions with 2-Bromopyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for optimizing chemical reactions involving 2-bromopyridines. As a Senior Application Scientist, I've designed this guide to address the common challenges and questions that arise during the synthesis of complex molecules utilizing this versatile building block. This resource is structured in a question-and-answer format to provide direct and actionable advice for your experimental work.
Section 1: Troubleshooting Guides
This section focuses on specific problems you might encounter in the lab, providing a systematic approach to identifying the root cause and implementing effective solutions.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question: I'm attempting a Suzuki or Buchwald-Hartwig coupling with a 2-bromopyridine substrate, but I'm observing very low conversion to my desired product. What are the likely causes and how can I fix it?
Answer:
Low conversion in cross-coupling reactions with 2-bromopyridines is a frequent challenge. The primary culprits are often related to the electronic nature of the pyridine ring and the specific reaction conditions. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to inactive species.[1] Here’s a breakdown of potential causes and solutions:
1. Catalyst Inhibition/Deactivation:
-
Cause: The pyridine nitrogen can act as a ligand, binding to the palladium center and inhibiting its catalytic activity. This is especially problematic with electron-rich pyridines.
-
Solution:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can help to stabilize the palladium catalyst and prevent coordination with the pyridine nitrogen.[1] For Suzuki reactions, SPhos is a good starting point. For Buchwald-Hartwig aminations, consider ligands like XPhos.[2]
-
Catalyst Loading: While counterintuitive, sometimes decreasing the catalyst loading can improve yields by minimizing the formation of inactive palladium-pyridine complexes. However, a more common approach is to screen different palladium precursors and ligands.[1]
-
2. Inappropriate Base Selection:
-
Cause: The choice of base is critical for the efficiency of the catalytic cycle. A base that is too weak may not facilitate the transmetalation (in Suzuki) or deprotonation (in Buchwald-Hartwig) step effectively. Conversely, a base that is too strong can lead to side reactions.
-
Solution:
-
Suzuki Coupling: A common choice is K₂CO₃ or Cs₂CO₃ in a solvent mixture containing water (e.g., dioxane/water, toluene/water).[1] For particularly challenging couplings, stronger bases like K₃PO₄ may be beneficial.
-
Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu) is a standard choice.[2][3] Cesium carbonate (Cs₂CO₃) has also been shown to be effective.[2]
-
3. Suboptimal Solvent System:
-
Cause: The solvent plays a crucial role in solubility, reaction rate, and catalyst stability.[4][5] An inappropriate solvent can lead to poor solubility of reagents or promote catalyst decomposition.
-
Solution:
-
Suzuki Coupling: A mixture of an organic solvent and water is often optimal to ensure all components are soluble.[1] Common choices include dioxane/water, THF/water, or toluene/water. The ratio may need to be optimized.
-
Buchwald-Hartwig Amination: Anhydrous, non-protic solvents are generally preferred.[1] Toluene, dioxane, or DMF are common choices.[1][4] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[1][6]
-
4. Instability of Coupling Partners:
-
Cause: Pyridinyl boronic acids, in particular, are susceptible to decomposition through a process called protodeboronation, where the carbon-boron bond is cleaved.[6]
-
Solution:
Issue 2: Unwanted Side Reactions in Nucleophilic Aromatic Substitution (SNA r)
Question: I am performing an SNAr reaction on a 2-bromopyridine with a nucleophile, but I am observing significant amounts of side products. How can I improve the selectivity?
Answer:
Nucleophilic aromatic substitution (SNAr) on pyridines preferentially occurs at the 2- and 4-positions because the anionic intermediate (Meisenheimer complex) is stabilized by resonance, with the negative charge being accommodated by the electronegative nitrogen atom.[7][8] However, side reactions can still occur, especially with strong bases or high temperatures.
1. Competing Elimination-Addition (Benzyne) Mechanism:
-
Cause: In the presence of a very strong base (e.g., NaNH₂), an elimination-addition mechanism can occur, proceeding through a highly reactive benzyne intermediate. This can lead to a loss of regioselectivity.
-
Solution:
-
Base Choice: Use a non-nucleophilic base that is strong enough to facilitate the desired reaction but not so strong as to promote the benzyne pathway. For example, when using an alcohol as a nucleophile, the corresponding alkoxide is a suitable base. For amine nucleophiles, an excess of the amine itself or a non-nucleophilic organic base like DBU can be used.
-
2. Reaction at Other Positions:
-
Cause: If the pyridine ring has other leaving groups or activating groups, substitution at other positions can compete. The reactivity order for halogens in SNAr is generally F > Cl > Br > I, which is the opposite of what is seen in SN1 and SN2 reactions.[9]
-
Solution:
-
Substrate Design: If possible, design your synthetic route to have the most reactive leaving group at the desired position for substitution.
-
Reaction Conditions: Carefully control the temperature. Lowering the reaction temperature can often improve selectivity.
-
3. Solvent Effects:
-
Cause: The solvent can significantly influence the rate and selectivity of SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the nucleophile's salt, leaving a more "naked" and reactive anionic nucleophile.
-
Solution:
-
Solvent Selection: Use polar aprotic solvents like DMF, DMSO, or NMP. These solvents can accelerate the reaction, often allowing for lower reaction temperatures and improved selectivity. In some cases, protic solvents can participate in the reaction, so their use should be carefully considered.[10]
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader, more conceptual questions about the reactivity of 2-bromopyridines.
Q1: Why is the choice of base so critical in reactions involving 2-bromopyridines?
The base plays multiple roles in these reactions, and its properties must be matched to the specific transformation. In palladium-catalyzed cross-coupling reactions, the base is essential for catalyst turnover.[2] For instance, in the Buchwald-Hartwig amination, a strong base like sodium tert-butoxide is required to deprotonate the amine, forming the active nucleophile.[2][11] The pKa of the conjugate acid of the base is a good indicator of its strength.[12][13][14] In SNAr reactions, the base can act as the nucleophile itself (e.g., an alkoxide) or as an acid scavenger to neutralize the HBr formed during the reaction.
| Base | pKa of Conjugate Acid (approx. in H₂O) | Typical Application |
| NaOtBu | 17[12] | Buchwald-Hartwig Amination |
| K₂CO₃ | 10.3 | Suzuki Coupling |
| Cs₂CO₃ | 10.3 | Suzuki, Buchwald-Hartwig |
| K₃PO₄ | 12.3 | Suzuki Coupling |
| NaH | 35[12] | Deprotonation (Strong, non-nucleophilic) |
Q2: How does the solvent affect the reactivity of 2-bromopyridines in different reaction types?
The solvent has a profound impact on reaction rates, selectivity, and even the mechanism.[4][5][15]
-
Polar Aprotic Solvents (DMF, DMSO, MeCN): These solvents are excellent for many cross-coupling and SNAr reactions. They can dissolve a wide range of organic and inorganic reagents and can stabilize charged intermediates.[4] In some cases, polar aprotic solvents can favor different reaction pathways compared to nonpolar solvents.[15][16]
-
Ethereal Solvents (THF, Dioxane): These are commonly used in cross-coupling reactions, often in combination with water. They have good solvating properties for organic substrates and organometallic species.
-
Aromatic Solvents (Toluene, Xylene): These nonpolar solvents are often used in Buchwald-Hartwig aminations and can be heated to high temperatures.
-
Protic Solvents (Alcohols, Water): While less common as the primary solvent in cross-coupling reactions, water is often used as a co-solvent to dissolve inorganic bases.[17] In SNAr reactions, protic solvents can sometimes act as nucleophiles, leading to undesired side products.
| Solvent | Dielectric Constant (ε) | Type | Common Use Cases |
| Toluene | 2.4 | Nonpolar | Buchwald-Hartwig, Suzuki |
| THF | 7.6 | Polar Aprotic | Suzuki, Grignard Formation |
| Dioxane | 2.2 | Nonpolar | Suzuki, Buchwald-Hartwig |
| DMF | 36.7 | Polar Aprotic | SNAr, Heck, Suzuki |
| DMSO | 46.7 | Polar Aprotic | SNAr, Suzuki |
| Acetonitrile | 37.5 | Polar Aprotic | Suzuki (can alter selectivity)[15] |
Q3: Are there any general strategies to enhance the reactivity of stubborn 2-bromopyridine substrates?
For particularly unreactive 2-bromopyridine substrates, several strategies can be employed:
-
Microwave Irradiation: This technique can significantly accelerate reaction rates and improve yields by rapidly heating the reaction mixture.
-
Ligand Screening: For palladium-catalyzed reactions, a thorough screening of different phosphine ligands is often the most effective way to find optimal conditions.
-
Use of Additives: In some cases, additives like phase-transfer catalysts (e.g., TBAB) can enhance reaction rates, particularly in biphasic solvent systems.[17]
-
Conversion to a More Reactive Halide: While synthetically more demanding, converting the 2-bromopyridine to the corresponding 2-iodopyridine can sometimes be beneficial as the C-I bond is generally more reactive in oxidative addition.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a 2-Bromopyridine
-
To a reaction vessel, add the 2-bromopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equiv.).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[6]
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination of a 2-Bromopyridine
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a reaction vessel.
-
Add the 2-bromopyridine (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 17. books.rsc.org [books.rsc.org]
Technical Support Center: Strategies for the Removal of Palladium Catalyst Residues from Pyridine Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the effective removal of palladium catalyst residues from pyridine-containing compounds, a common challenge in modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions are invaluable tools for the synthesis of complex molecules, particularly in the pharmaceutical industry where pyridine moieties are prevalent in active pharmaceutical ingredients (APIs).[1] However, the presence of residual palladium in the final product is a critical issue due to its potential toxicity and impact on downstream processes and drug safety.[1][2]
The basic nitrogen atom in the pyridine ring presents a unique challenge, as it can coordinate with palladium species, forming stable complexes that are often difficult to remove using standard purification techniques.[3][4][5] This guide offers a structured approach to troubleshooting common issues and provides answers to frequently asked questions, empowering you to develop robust and efficient purification strategies.
Troubleshooting Guide
Navigating the complexities of palladium removal from pyridine compounds requires a systematic approach. This guide addresses common problems and provides actionable solutions based on sound chemical principles.
Issue 1: High Levels of Residual Palladium After Standard Purification (Filtration, Extraction, or Chromatography)
Root Cause Analysis:
The primary reason for the failure of standard purification methods is often the formation of soluble palladium complexes that are tightly bound to the pyridine nitrogen.[3][4] Simple filtration is generally ineffective against homogeneous palladium species.[6] Furthermore, during column chromatography, these complexes can co-elute with the desired product, leading to persistent contamination.[6] The specific palladium species present (e.g., Pd(0) vs. Pd(II)) and the nature of the ligands used in the catalytic reaction also significantly influence the difficulty of removal.[3][7]
Decision-Making Workflow for Palladium Removal:
To select the most appropriate purification strategy, consider the following workflow:
Caption: Decision workflow for palladium removal from pyridine compounds.
Solutions:
-
Employ Palladium Scavengers: This is often the most effective strategy for removing soluble palladium.[8] Scavengers are solid-supported reagents that selectively bind to palladium, which can then be removed by filtration.[8]
-
Thiol-based scavengers (e.g., silica-bound thiols): These are highly effective for a wide range of palladium species and are often the first choice.[7][9]
-
Amine-based scavengers: These can also be effective, particularly for certain palladium complexes.
-
Activated Carbon: A cost-effective option, but it can be less selective and may lead to product loss through non-specific adsorption.[1][3][6]
-
-
Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by several factors.[3]
-
Solvent: The choice of solvent can affect the accessibility of the palladium complex to the scavenger.
-
Temperature: Slightly elevated temperatures (e.g., 40-60 °C) can enhance the rate of scavenging.[3]
-
Time: The required treatment time can range from a few hours to overnight.[3]
-
Scavenger Equivalents: Using an appropriate excess of the scavenger is crucial for effective removal.
-
-
Consider a Pre-treatment Step: In some cases, a pre-treatment to change the oxidation state of palladium can improve scavenging efficiency. For example, a mild reducing agent can convert Pd(II) to Pd(0), which may be more readily scavenged by certain materials.
Issue 2: Significant Product Loss During Purification
Root Cause Analysis:
Product loss is a common issue, particularly when using activated carbon, which can adsorb the desired pyridine compound along with the palladium.[1][3][6] Solid-supported scavengers can also lead to product loss if not used judiciously.
Solutions:
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.[3]
-
Minimize Adsorbent Amount: Use the minimum effective amount of the scavenger or activated carbon to avoid unnecessary product loss.[3][6]
-
Optimize the Solvent: A solvent in which your product is highly soluble may reduce its adsorption to the scavenger.[3]
-
Thoroughly Wash the Scavenger: After the scavenging process, wash the solid support with fresh solvent to recover any adsorbed product.
-
Switch to an Alternative Method: If product loss remains high, consider recrystallization or liquid-liquid extraction.
Comparison of Palladium Removal Methods
| Method | Advantages | Disadvantages | Considerations for Pyridine Compounds |
| Palladium Scavengers | High efficiency and selectivity for a broad range of palladium species.[8] | Can be expensive; potential for some product loss.[10] | Highly effective due to their ability to break the palladium-pyridine coordination. Thiol-based scavengers are often the most robust choice.[7][9] |
| Activated Carbon | Cost-effective and readily available.[3] | Can be non-selective, leading to significant product loss; lower efficiency compared to specialized scavengers.[1][3][6] | The basicity of the pyridine may lead to stronger adsorption on some grades of activated carbon, increasing the risk of product loss. |
| Recrystallization | Can be highly effective for achieving high purity; scalable. | Success is highly dependent on the solubility properties of the product and impurities. May require significant process development. | The palladium-pyridine complex may co-crystallize with the product. The use of additives that can complex with palladium in the mother liquor can improve efficiency.[11] |
| Liquid-Liquid Extraction | Can be effective for removing certain palladium species. | Often insufficient as a standalone method for achieving very low palladium levels.[12] | Aqueous washes with chelating agents like N-acetylcysteine can be effective.[13] |
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from pyridine compounds so challenging?
A1: The lone pair of electrons on the nitrogen atom of the pyridine ring can form a coordinate bond with palladium, creating a stable complex.[4][5] This chelation makes the palladium less available for removal by simple physical methods. The strength of this interaction depends on the specific palladium species and the electronic properties of the pyridine derivative.
Q2: What is the mechanism of action for thiol-based palladium scavengers?
A2: Thiol-based scavengers work by forming a strong covalent bond with palladium, which has a high affinity for soft donor ligands like sulfur. This interaction is thermodynamically favorable and effectively "pulls" the palladium away from the pyridine compound.
Caption: Mechanism of palladium scavenging by a thiol-based reagent.
Q3: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A3: Regulatory agencies such as the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is typically low, often in the microgram range, which translates to low parts-per-million (ppm) levels in the final drug product.[2]
Q4: How can I accurately quantify the amount of residual palladium in my sample?
A4: The most common and reliable method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[11] This technique offers the high sensitivity required to meet regulatory standards.
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger
-
Dissolution: Dissolve the crude pyridine compound containing residual palladium in a suitable organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate).
-
Scavenger Addition: Add the thiol-based scavenger (typically 3-10 equivalents relative to the initial amount of palladium catalyst used).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[3]
-
Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using ICP-MS.[11]
Protocol 2: Purification by Recrystallization
-
Solvent Screening: Identify a suitable solvent or solvent system in which the pyridine compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Analysis: Analyze the palladium content of the recrystallized product and the mother liquor to assess the efficiency of the purification.
By understanding the underlying chemical principles and adopting a systematic approach to troubleshooting, researchers can effectively overcome the challenges associated with removing palladium residues from pyridine compounds, ensuring the synthesis of high-purity materials for their intended applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. onyxipca.com [onyxipca.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine coordination chemistry for molecular assemblies on surfaces [pubmed.ncbi.nlm.nih.gov]
- 5. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
- 11. arborassays.com [arborassays.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the Characterization of 1-(6-Bromopyridin-2-yl)propan-1-one and Its Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 1-(6-bromopyridin-2-yl)propan-1-one and its derivatives. As a key heterocyclic scaffold, substituted pyridines are integral to the development of new therapeutic agents. This document offers a comparative analysis of their chemical properties and insights into their potential applications, supported by experimental data and established methodologies.
Introduction: The Significance of Bromopyridine Scaffolds
The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals and biologically active compounds. The introduction of a bromine atom and an acyl group, as seen in this compound, provides a versatile platform for further chemical modifications, making it an attractive starting material for medicinal chemistry campaigns. The bromine atom can be readily displaced or utilized in cross-coupling reactions, allowing for the synthesis of diverse derivatives. The ketone functionality offers a handle for further derivatization, such as reduction to alcohols or conversion to imines and other functional groups. Understanding the physicochemical properties and biological potential of this core structure and its analogues is crucial for the rational design of novel drug candidates.
Synthesis and Characterization of this compound
While specific experimental data for this compound is not widely available in peer-reviewed literature, its synthesis can be inferred from established methods for related 2-acyl-6-bromopyridines. A common synthetic route involves the reaction of 2,6-dibromopyridine with an appropriate organometallic reagent or, alternatively, acylation of a bromopyridine precursor.
A plausible synthetic approach, adapted from the synthesis of 2-acetyl-6-bromopyridine, is the monolithiation of 2,6-dibromopyridine followed by quenching with an acylating agent.[1]
General Synthetic Workflow:
Caption: Plausible synthetic route to this compound.
Experimental Protocol: Synthesis of 2-Acyl-6-Bromopyridines (General Procedure) [1]
-
Reaction Setup: To a solution of 2,6-dibromopyridine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of n-butyllithium (n-BuLi) in hexanes dropwise.
-
Lithiation: Stir the reaction mixture at -78 °C for 1 hour.
-
Acylation: Slowly add the appropriate N,N-dimethylamide (e.g., N,N-dimethylpropanamide for the target compound) to the reaction mixture.
-
Quenching and Work-up: Allow the reaction to warm to room temperature and then quench with water. Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Physicochemical Properties:
| Property | This compound | 2-Acetyl-6-bromopyridine |
| CAS Number | 341556-25-0 | 49669-13-8 |
| Molecular Formula | C₈H₈BrNO | C₇H₆BrNO |
| Molecular Weight | 214.06 g/mol | 200.04 g/mol |
| Melting Point | Not reported | 51-55 °C[1] |
Spectroscopic Characterization
While specific spectra for this compound are not publicly available, the expected spectroscopic features can be predicted based on the analysis of its structural analogue, 2-acetyl-6-bromopyridine, and general principles of spectroscopy.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-8.5 ppm). The ethyl group of the propionyl moiety would exhibit a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃).
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon (C=O) typically in the range of δ 190-200 ppm, in addition to the signals for the pyridine ring carbons and the ethyl group carbons.
3.2. Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the region of 1680-1715 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations would also be present.
3.3. Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic fragments.
Comparative Biological Activity: A Focus on Antimicrobial and Cytotoxic Potential
While direct biological data for this compound is lacking, the broader class of substituted bromopyridines has been investigated for various biological activities.
4.1. Antimicrobial Activity
Derivatives of bromopyridines have shown promise as antimicrobial agents. For instance, studies on substituted pyrimidines, which share the nitrogen-containing heterocyclic core, have demonstrated that bromo-substituted derivatives can exhibit significant antibacterial activity, particularly against Gram-negative bacteria like E. coli.[2] The position of the bromo-substituent has been shown to be a critical determinant of activity.[2] Furthermore, chalcones derived from 2-acetylpyridine have been synthesized and evaluated for their antimicrobial properties.[3][4] These findings suggest that the 2-acyl-6-bromopyridine scaffold is a promising starting point for the development of novel antibacterial compounds.
4.2. Cytotoxic Activity
The cytotoxic potential of bromopyridine derivatives against cancer cell lines has also been explored. For example, novel imidazopyridine derivatives containing a bromo-substituted phenyl group have exhibited significant cytotoxic activity against breast (MCF-7) and colon (HT-29) cancer cell lines.[5] Another study on ruthenium-p-cymene complexes incorporating substituted pyridine-quinoline ligands with a bromo group showed cytotoxicity against human embryonic kidney cells (HEK293T) comparable to that of cisplatin.[6] These examples highlight the potential of the bromopyridine moiety in the design of new anticancer agents.
Experimental Protocol: MTT Assay for Cytotoxicity
A common method to assess the cytotoxic effects of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for In Vitro Cytotoxicity Screening:
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
The available literature on related compounds suggests that the nature and position of substituents on the pyridine ring significantly influence biological activity. For instance, the presence of a halogen, such as bromine, often enhances antimicrobial and cytotoxic effects. The lipophilicity and electronic properties of the substituents play a crucial role in target interaction and cell permeability.
Future research on this compound and its derivatives should focus on:
-
Systematic Derivatization: Synthesizing a library of analogues by modifying the propionyl chain and substituting the bromine atom to explore the structure-activity relationship.
-
Comprehensive Biological Screening: Evaluating the synthesized compounds against a broad panel of bacterial and fungal strains, as well as various cancer cell lines.
-
Mechanism of Action Studies: Investigating the underlying mechanisms by which active compounds exert their biological effects.
-
In Vivo Efficacy and Toxicity: Assessing the therapeutic potential and safety profile of the most promising candidates in animal models.
Conclusion
References
- 1. chembk.com [chembk.com]
- 2. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Purity Analysis of Substituted Pyridines
Introduction: The Critical Role of Purity in Pyridine-Based Drug Development
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs. Their prevalence demands rigorous analytical scrutiny, as even minute impurities can drastically alter a drug's efficacy, safety, and stability. For researchers, scientists, and drug development professionals, an in-depth understanding of the available analytical methods is not just beneficial—it is imperative for regulatory compliance and successful therapeutic outcomes.
This guide provides an objective comparison of the principal analytical techniques for assessing the purity of substituted pyridines. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, provide field-proven insights, and offer detailed, self-validating protocols to ensure scientific integrity.
Chapter 1: Chromatographic Techniques - The Workhorses of Purity Analysis
Chromatography is the undisputed workhorse for purity assessment, offering high-resolution separation of the main compound from its impurities. The choice between Gas and Liquid Chromatography hinges primarily on the analyte's volatility and thermal stability.
Gas Chromatography (GC): The Choice for Volatile Analytes
Expertise & Experience: GC is the premier choice for volatile and thermally stable substituted pyridines. Its high efficiency and sensitivity, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), make it ideal for detecting and quantifying volatile organic impurities.[1] The selection of the capillary column is critical; for basic compounds like pyridines, a column specifically designed for amines, such as an Agilent CP-Wax 51 for Amines, prevents peak tailing and ensures symmetrical peaks, leading to more accurate quantification.[2]
Trustworthiness: A robust GC method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[3][4] System suitability tests, such as replicate injections of a standard to check for consistent retention times and peak areas, are performed before any sample analysis to ensure the system is performing correctly.
Detailed Experimental Protocol: Purity of 2-Methylpyridine by GC-FID
1. Objective: To determine the purity of a 2-methylpyridine sample and quantify any related volatile impurities.
2. Instrumentation & Conditions:
- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Detector: Flame Ionization Detector (FID).
- Column: Agilent CP-Wax 51 for Amines (25 m x 0.22 mm, 0.2 µm film thickness).[2]
- Carrier Gas: Helium or Nitrogen, constant flow at 1.0 mL/min.
- Temperatures:
- Injector: 250 °C.
- Detector: 250 °C.
- Oven Program: Start at 70 °C (hold 4 min), ramp at 10 °C/min to 240 °C (hold 5 min).[2]
- Injection: 1 µL, Split ratio 50:1.
3. Reagents & Sample Preparation:
- Solvent: Methanol (HPLC grade).
- Internal Standard (IS): Prepare a 1.0 mg/mL solution of N,N-dimethylformamide (DMF) in methanol.[5]
- Standard Preparation: Accurately weigh ~50 mg of 2-methylpyridine reference standard into a 50 mL volumetric flask. Add 5.0 mL of the IS solution and dilute to volume with methanol.
- Sample Preparation: Accurately weigh ~50 mg of the 2-methylpyridine sample to be tested into a 50 mL volumetric flask. Add 5.0 mL of the IS solution and dilute to volume with methanol.
4. Validation & Analysis Workflow:
- Specificity: Inject the solvent, IS solution, and an unspiked sample to ensure no interfering peaks at the retention times of 2-methylpyridine and the IS.
- Linearity: Prepare a series of calibration standards at five concentrations spanning 50-150% of the target sample concentration. Plot the ratio of the analyte peak area to the IS peak area against the concentration and calculate the correlation coefficient (r² > 0.999).
- Analysis:
- Perform five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area ratio should be ≤ 2.0%.
- Inject the sample solution in duplicate.
- Calculate the purity using the principle of area percent normalization, assuming all impurities have a similar response factor to the main component. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. For higher accuracy, use the calibration curve to quantify the main peak against the reference standard.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range
Expertise & Experience: HPLC is the most versatile and widely used technique, suitable for a vast range of substituted pyridines, including non-volatile, polar, and thermally labile compounds.[6] Reversed-phase (RP) chromatography on a C18 column is the most common starting point.[7] However, the basic nature of the pyridine ring (pKa ~5.2) can cause poor peak shape on standard silica-based columns. To overcome this, one can use:
-
Low pH Mobile Phase: Adding an acid like formic acid or trifluoroacetic acid (TFA) protonates the pyridine, leading to better interaction with the stationary phase and improved peak symmetry.
-
Mixed-Mode Columns: Columns like Amaze SC or Primesep 100 offer multiple retention mechanisms (hydrophobic, ion-exchange) and provide excellent peak shape for basic compounds without requiring ion-pairing reagents, making them compatible with mass spectrometry.[8][9][10]
Trustworthiness: HPLC methods are validated similarly to GC methods under ICH Q2(R1) guidelines.[3][11] System suitability criteria for HPLC typically include checks for theoretical plates (>2000), tailing factor (0.8-1.5), and precision of replicate injections (RSD ≤ 2.0%).
Experimental Workflow Diagram: HPLC Method Development
Caption: Workflow for developing a robust HPLC purity method.
Chapter 2: Advanced Techniques for Absolute Purity and Identification
While chromatography excels at separation, other techniques provide definitive structural information and can determine purity without a reference standard.
Quantitative NMR (qNMR): An Absolute Method
Expertise & Experience: Nuclear Magnetic Resonance (NMR) is not just for structure elucidation; its quantitative application (qNMR) is a powerful primary method for purity determination.[12][13] The core principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[13][14] By adding a certified internal standard of known purity and concentration, one can calculate the absolute purity of the target pyridine derivative without needing a specific reference standard for the analyte itself.[13] This is invaluable in early development when reference materials are scarce.
Trustworthiness: For accurate qNMR, several experimental parameters must be strictly controlled:
-
Full Relaxation: A long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified, is crucial.
-
Signal Selection: Use well-resolved signals from both the analyte and the internal standard that are free from overlap with any impurity or solvent signals.
-
Internal Standard: The standard must be stable, non-volatile, have a simple spectrum, and be accurately weighed. Maleic acid or dimethyl sulfone are common choices.
Mass Spectrometry (MS): The Key to Impurity Identification
Expertise & Experience: Mass spectrometry, particularly when coupled with chromatography (GC-MS, LC-MS), is the definitive tool for identifying unknown impurities.[15] High-resolution mass spectrometry (HRMS), such as that performed on a Q-TOF or Orbitrap instrument, provides highly accurate mass measurements (typically <5 ppm error).[16] This allows for the confident determination of the elemental composition of an impurity, which is the first and most critical step in its structural elucidation.[17] Tandem MS (MS/MS) experiments, where an impurity ion is isolated and fragmented, provide further structural information to piece together the impurity's identity.[18]
Trustworthiness: The identification process is a self-validating system. An impurity's proposed structure must be consistent with all available data: its elemental composition from HRMS, its fragmentation pattern from MS/MS, its chromatographic retention time relative to the main compound, and the known reaction pathway.
Chapter 3: Thermal Analysis - A Niche but Powerful Tool
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is an elegant and rapid technique for determining the absolute purity of highly crystalline organic compounds (typically >98% pure).[6][19] The method is based on the van't Hoff law, which states that impurities lower and broaden the melting range of a pure substance.[19][20] By carefully measuring the heat flow into the sample as it melts, one can calculate the mole fraction of impurities.
Trustworthiness & Limitations: DSC is an absolute method, but its applicability is limited. It is only suitable for crystalline solids that exhibit a sharp melting point and do not decompose upon melting.[6][21] It measures the total level of eutectic impurities but cannot distinguish or identify individual ones.[21] Therefore, it is often used as a complementary technique to chromatography.[6]
Detailed Experimental Protocol: Purity of Crystalline Nicotinamide by DSC
1. Objective: To determine the purity of a highly crystalline nicotinamide sample.
2. Instrumentation & Conditions:
- DSC Instrument: PerkinElmer DSC 8500 (or equivalent power-compensated DSC).
- Pans: Aluminum pans, hermetically sealed.
- Sample Weight: 1-3 mg, accurately weighed.
- Purge Gas: Nitrogen at 20 mL/min.
- Heating Rate: 1 °C/min (a slow heating rate is crucial for resolution).
- Temperature Range: 100 °C to 140 °C (well below and above the expected melting point of ~129 °C).
3. Analysis Workflow:
- Calibrate the instrument for temperature and enthalpy using a certified indium standard.
- Accurately weigh the sample into an aluminum pan and hermetically seal it. Place an empty, sealed pan on the reference side.
- Heat the sample according to the temperature program.
- The instrument software will integrate the melting endotherm.
- Using the van't Hoff equation integrated into the software, the purity is calculated based on the shape of the leading edge of the melting peak. The software divides the peak into partial areas to plot sample temperature (Ts) versus the reciprocal of the fraction melted (1/F), from which the purity is derived.[19]
Chapter 4: Method Selection & Comparative Analysis
Choosing the right analytical method requires a logical approach based on the properties of the compound and the specific question being asked.
Decision Tree for Purity Method Selection
Caption: Decision guide for selecting the appropriate analytical method.
Comparative Data Summary
| Technique | Principle | Best For | Sensitivity | Selectivity | Throughput | Key Limitation |
| GC-FID | Volatility-based separation | Volatile, thermally stable pyridines | High (ng-pg) | High | High | Not suitable for non-volatile or labile compounds |
| HPLC-UV | Polarity-based separation | Broad range of pyridines | Moderate (µg-ng) | Very High | High | Peak shape can be challenging for basic compounds |
| LC-MS | Separation + Mass analysis | Impurity identification & quantification | Very High (pg-fg) | Excellent | Medium | More complex instrumentation and method development |
| qNMR | Nuclear spin properties | Absolute purity of main component | Low (mg) | High | Low | Low sensitivity, requires pure internal standard |
| DSC | Melting point depression | High purity (>98%) crystalline solids | Low (measures mole % impurity) | Low | High | Only for crystalline, non-decomposing compounds |
Conclusion
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. agilent.com [agilent.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. osha.gov [osha.gov]
- 6. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. helixchrom.com [helixchrom.com]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. emerypharma.com [emerypharma.com]
- 15. One moment, please... [sterlingpharmasolutions.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. almacgroup.com [almacgroup.com]
- 18. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. thermalsupport.com [thermalsupport.com]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. researchgate.net [researchgate.net]
The Practitioner's Guide to Suzuki Coupling: A Comparative Analysis of 2-Bromo- vs. 2-Chloropyridine Reactivity
Introduction: The Strategic Importance of 2-Substituted Pyridines
In the landscape of modern drug discovery and materials science, the 2-substituted pyridine motif is a cornerstone of molecular design. Its prevalence in pharmaceuticals and functional materials necessitates robust and predictable synthetic methodologies. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging the crucial carbon-carbon bonds that underpin these complex structures.[1] The choice of the halide on the pyridine ring, typically bromine or chlorine, is a critical decision point in any synthetic strategy, profoundly influencing reaction efficiency, cost of goods, and scalability. This guide provides an in-depth, objective comparison of the reactivity of 2-bromopyridines versus 2-chloropyridines in Suzuki coupling, supported by experimental data and mechanistic insights to empower researchers in making informed strategic decisions.
Head-to-Head Reactivity: A Tale of Two Halides
The fundamental difference in reactivity between 2-bromo- and 2-chloropyridines in Suzuki coupling lies in the strength of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is inherently weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond.[2] This directly impacts the first and often rate-determining step of the catalytic cycle: oxidative addition of the palladium(0) catalyst into the C-X bond.[2]
The practical consequences of this are clear: 2-bromopyridines are generally more reactive and require milder conditions, while their chloro-counterparts are more challenging substrates, necessitating more specialized and robust catalytic systems to achieve comparable efficacy.[3][4]
Comparative Performance Data
While a direct, side-by-side comparison under identical conditions is seldom reported due to the need for optimized conditions for each substrate, the following table compiles representative data from the literature to illustrate the general performance trends.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 / 12 | 95 | [5] |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 / 18 | 92 | [6] |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80 / 3 | 81 | [7] |
| 2-Chloropyridine | 4-Tolylboronic acid | (NHC)Pd(cinn)Cl | NaHCO₃ | H₂O | 100 / 1 | 94 | [6] |
Analysis of Performance Data:
The data clearly demonstrates that while high yields can be achieved with both substrates, the conditions required for 2-chloropyridines are typically more forcing. This often involves:
-
Higher Temperatures: Reactions with 2-chloropyridines frequently require temperatures of 100°C or higher, compared to the often milder conditions (e.g., 80°C) sufficient for 2-bromopyridines.[5][6][7]
-
More Sophisticated Catalysts: While simple palladium sources with standard phosphine ligands like PPh₃ can be effective for 2-bromopyridines, the activation of the C-Cl bond generally necessitates the use of more electron-rich and sterically hindered ligands, such as Buchwald's biarylphosphines (e.g., SPhos) or N-heterocyclic carbenes (NHCs).[6][8]
-
Longer Reaction Times: In some instances, longer reaction times are needed to drive the coupling of 2-chloropyridines to completion.
Mechanistic Rationale: Beyond Bond Strength
The disparity in reactivity is rooted in the mechanism of oxidative addition. While the C-X bond dissociation energy is a primary factor, kinetic studies have revealed a more nuanced picture for 2-halopyridines. A study on the oxidative addition of haloheteroarenes to a Pd(0) complex indicated that for 2-bromo- and 2-chloropyridines, the reaction proceeds through an SNAr-type mechanism, whereas 2-iodopyridines follow a more traditional concerted pathway.[9]
In the SNAr-type mechanism, the palladium catalyst can be viewed as a potent nucleophile that initially attacks the electron-deficient carbon at the 2-position of the pyridine ring, facilitated by the electron-withdrawing nature of the pyridine nitrogen. This forms a Meisenheimer-like intermediate before the halide is expelled. The higher electronegativity and poorer leaving group ability of chloride compared to bromide make this initial nucleophilic attack and subsequent halide displacement more energetically demanding for 2-chloropyridines.
The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Practical Guide
The following are generalized, representative protocols for the Suzuki-Miyaura coupling of a 2-bromopyridine and a 2-chloropyridine with phenylboronic acid. These should serve as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of 2-Bromopyridine
-
Objective: To synthesize 2-phenylpyridine from 2-bromopyridine.
-
Materials:
-
2-Bromopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromopyridine, phenylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Suzuki Coupling of 2-Chloropyridine
-
Objective: To synthesize 2-phenylpyridine from 2-chloropyridine.
-
Materials:
-
2-Chloropyridine (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane, degassed
-
-
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine, phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed, anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.
Conclusion and Strategic Recommendations
The choice between 2-bromo- and 2-chloropyridines for Suzuki coupling is a classic trade-off between reactivity and cost.
-
2-Bromopyridines are the substrates of choice when mild conditions, rapid reaction times, and the use of less complex catalytic systems are paramount. They offer higher reactivity and greater predictability, making them ideal for discovery chemistry and situations where substrate availability is not a limiting factor.
-
2-Chloropyridines , while less reactive, are significantly more cost-effective and readily available on a large scale. Their use is strategically advantageous in process development and large-scale synthesis where the cost of starting materials is a major consideration. The development of highly active catalyst systems based on bulky, electron-rich phosphine ligands and NHCs has made the coupling of 2-chloropyridines a viable and powerful option, provided that the necessary investment in reaction optimization is made.
Ultimately, a thorough understanding of the reactivity differences and the associated catalytic technologies is essential for the modern chemist to strategically deploy the right halide for the right application, balancing the demands of chemical efficiency with economic reality.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SN Ar-Type Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for Bromopyridine Coupling Reactions
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Bromopyridines serve as versatile building blocks for constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. However, the inherent electronic properties of the pyridine ring, particularly the coordinating ability of the nitrogen atom, present unique challenges that can lead to catalyst inhibition and diminished reaction efficiency. The judicious selection of a palladium catalyst is therefore paramount to achieving high yields and broad substrate scope.
This guide provides an in-depth comparison of various palladium catalyst systems for the coupling of bromopyridines, drawing upon experimental data to inform catalyst selection for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Mizoroki-Heck reactions.
The Challenge of Bromopyridine Coupling: A Mechanistic Perspective
The efficacy of palladium-catalyzed cross-coupling reactions hinges on a delicate balance of oxidative addition, transmetalation (or migratory insertion), and reductive elimination. With bromopyridine substrates, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, unreactive species. This is particularly problematic for 2-bromopyridines, where the proximity of the nitrogen to the reaction site can facilitate the formation of stable, coordinatively saturated palladium complexes that hinder the catalytic cycle.
The electronic nature of the bromopyridine also plays a crucial role. Electron-deficient bromopyridines (e.g., those with electron-withdrawing groups) generally undergo oxidative addition more readily than their electron-rich counterparts. Conversely, the electron-richness of the palladium center, modulated by its ancillary ligands, is critical for facilitating the oxidative addition step, especially with less reactive aryl bromides. Therefore, the optimal catalyst system is one that is sufficiently electron-rich to promote oxidative addition while being sterically hindered enough to prevent strong coordination of the pyridine nitrogen.
A Comparative Analysis of Palladium Catalyst Systems
The evolution of palladium catalysts has led to several classes of highly effective systems for bromopyridine coupling. The primary distinction among these catalysts lies in the nature of the ligand sphere surrounding the palladium center.
First-Generation Phosphine Ligands: The Workhorses
Catalysts based on simple triarylphosphines, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), represent the first generation of catalysts for cross-coupling reactions. While effective for a range of substrates, their application in bromopyridine coupling can be limited, often requiring higher catalyst loadings and elevated temperatures.
Second-Generation Bulky, Electron-Rich Phosphine Ligands
The development of bulky and electron-rich alkyl- and biarylphosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) and others, marked a significant advancement in the field.[1] These ligands create a sterically hindered environment around the palladium center, which disfavors the coordination of the pyridine nitrogen and promotes the desired catalytic turnover. Furthermore, their electron-donating ability enhances the rate of oxidative addition of the bromopyridine.
N-Heterocyclic Carbene (NHC) Ligands: A Paradigm Shift in Stability and Activity
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling. Their strong σ-donating properties create highly stable and electron-rich palladium complexes, leading to exceptional catalytic activity.[2] This often translates to lower catalyst loadings, shorter reaction times, and broader substrate scope, particularly for challenging substrates like electron-rich or sterically hindered bromopyridines. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, which feature an NHC ligand, are particularly noteworthy for their high activity in heteroaryl couplings.[2]
Palladacycles: Pre-activated and Robust Catalysts
Palladacycles are pre-activated catalyst systems that contain a stable palladium-carbon σ-bond. They are often air- and moisture-stable, making them easy to handle, and can exhibit very high turnover numbers. Their robustness makes them attractive for larger-scale applications.[2]
Performance Comparison in Key Bromopyridine Coupling Reactions
The choice of catalyst is highly dependent on the specific transformation. The following sections provide a comparative overview of catalyst performance in the most common bromopyridine coupling reactions, supported by experimental data from the literature.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone for the synthesis of biaryl and hetero-biaryl compounds. For the coupling of bromopyridines, the selection of the appropriate catalyst is critical to overcome the challenges of catalyst inhibition.
| Catalyst System | Bromopyridine Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| Pd(PPh₃)₄ | 3-Bromopyridine | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 3 | [2] |
| Pd(OAc)₂ / SPhos | 3-Bromopyridine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 1 | [2] |
| PEPPSI-IPr | 3-Bromopyridine | Phenylboronic acid | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 0.5 | [2] |
| PdCl₂(dppf) | 2-Bromo-4-iodopyridine | Phenylboronic acid | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | 3 | [3] |
| Pd(PPh₃)₄ | 2-Bromo-4-methylpyridine | 4-Tolylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | 3 | [4] |
Analysis: The data clearly illustrates the progression in catalyst efficacy. While Pd(PPh₃)₄ is a viable catalyst, more advanced systems like Pd(OAc)₂/SPhos and PEPPSI-IPr offer significantly higher yields with lower catalyst loadings and shorter reaction times for the coupling of 3-bromopyridine.[2] For the more challenging coupling of dihalopyridines, where regioselectivity is a concern, careful selection of the catalyst and conditions is crucial to favor reaction at the more reactive C-I bond.[3]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The choice of ligand is particularly critical when coupling amines with bromopyridines, due to the potential for competitive coordination of both the substrate and the amine to the palladium center.
| Catalyst System | Bromopyridine Substrate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| Pd₂(dba)₃ / (±)-BINAP | 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | NaOt-Bu | Toluene | 80 | 4 | 60 | 0.18 (Pd₂) | [5] |
| Pd(OAc)₂ / RuPhos | 3-Bromo-2-methylpyridine | Morpholine | NaOt-Bu | Toluene | 100 | 18 | 95 | 2 | [6] |
| Pd₂(dba)₃ / XPhos | 3-Bromo-2-methylpyridine | Aniline | K₃PO₄ | t-BuOH | 100 | 24 | 85 | 2 | [6] |
| Pd(OAc)₂ / BINAP | 3-Bromo-2-methylpyridine | Benzylamine | Cs₂CO₃ | Toluene | 100 | 18 | 82 | 2 | [6] |
Analysis: The use of bulky biarylphosphine ligands such as RuPhos and XPhos, in conjunction with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃, is highly effective for the amination of sterically hindered and electronically diverse bromopyridines.[6] The choice of base and solvent also plays a significant role in achieving high yields.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis. This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.
| Catalyst System | Bromopyridine Substrate | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | DMF | 100 | 3 | 96 | 2.5 (Pd) | [7] |
| PdCl₂(PPh₃)₂ / CuI | 2-Bromopyridine | Phenylacetylene | Et₃N | THF | 50 | 3 | High | 0.1 (Pd) | [8] |
| PdCl₂(PPh₃)₂ / CuI | 3-Bromopyridine | Phenylacetylene | Et₃N | THF | 50 | 3 | High | 0.1 (Pd) | [8] |
Analysis: The classic Pd/Cu co-catalyzed system remains highly effective for the Sonogashira coupling of bromopyridines.[7][8] The use of an amine base, such as triethylamine, is common as it also serves to neutralize the hydrogen halide byproduct.
Mizoroki-Heck Reaction: Olefin Functionalization
The Mizoroki-Heck reaction allows for the coupling of bromopyridines with alkenes to form substituted pyridines. The regioselectivity of the alkene insertion is a key consideration in this reaction.
| Catalyst System | Bromopyridine Substrate | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| Pd(OAc)₂ / Supramolecular Ligand L | 3-Bromopyridine | Butyl acrylate | K₂CO₃ | Toluene | 130 | 1 | High | 10 | [9] |
| Pd(OAc)₂ | 3-Bromopyridine | Butyl acrylate | K₂CO₃ | Toluene | 130 | 1 | Low | 10 | [9] |
Analysis: Recent research has demonstrated that supramolecular catalyst systems can significantly enhance the efficiency of Mizoroki-Heck reactions with bromopyridines.[9] The use of a specifically designed ligand can pre-organize the substrate around the palladium center, leading to higher yields compared to the non-supramolecular counterpart.
Experimental Protocols
The following are representative, detailed protocols for the cross-coupling of bromopyridines.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid using a Pd/SPhos Catalyst
This protocol is adapted from methodologies for Suzuki-Miyaura couplings of heteroaryl halides.
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
SPhos (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂, SPhos, K₃PO₄, 3-bromopyridine, and phenylboronic acid.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 4 hours), cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine with a Primary Amine
This protocol is based on established procedures for the amination of 2-halopyridines.[5]
Materials:
-
2-Bromo-6-methylpyridine (1.0 mmol, 1.0 equiv)
-
Primary amine (e.g., aniline, 1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
(±)-BINAP (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, (±)-BINAP, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add anhydrous toluene, followed by 2-bromo-6-methylpyridine and the primary amine.
-
Seal the tube and heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction for completion by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purify the product by column chromatography.
Visualizing Catalytic Cycles and Workflows
To better understand the processes involved, the following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling experiment.
Conclusion
The successful coupling of bromopyridines is a critical capability for synthetic chemists in both academic and industrial settings. While first-generation palladium catalysts can be effective in some cases, the use of modern catalyst systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes offers significant advantages in terms of reaction efficiency, substrate scope, and mildness of reaction conditions. The choice of catalyst should be guided by the specific bromopyridine isomer, the nature of the coupling partner, and the desired transformation. By understanding the mechanistic principles and leveraging the advanced catalyst systems described in this guide, researchers can confidently approach the synthesis of a wide array of functionalized pyridine derivatives.
References
- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
A Comparative Guide to the Spectroscopic Analysis of Reaction Products from 1-(6-Bromopyridin-2-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, 2-acylpyridines serve as pivotal building blocks. Their inherent reactivity and the versatile functionality of the pyridine ring allow for the construction of complex molecular architectures. Among these, 1-(6-Bromopyridin-2-yl)propan-1-one is a readily available and highly valuable starting material. The presence of a bromine atom at the 6-position provides a reactive handle for a variety of cross-coupling reactions, while the propanoyl group at the 2-position can be further manipulated or can influence the electronic properties of the pyridine ring.
This guide provides an in-depth comparative analysis of the spectroscopic signatures of key reaction products derived from this compound. We will focus on two of the most powerful and widely utilized cross-coupling reactions in contemporary organic synthesis: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. Through a detailed examination of their respective reaction products, we will elucidate the characteristic spectroscopic fingerprints that arise from the introduction of new aryl and amino moieties onto the pyridine scaffold.
Furthermore, this guide will present a comparative analysis with alternative synthetic strategies for accessing similar 2,6-disubstituted pyridine frameworks, namely the Kröhnke and Hantzsch pyridine syntheses. By contrasting the spectroscopic data of products obtained from these different methodologies, we aim to provide researchers with a comprehensive toolkit for the unambiguous identification and characterization of these important classes of compounds.
I. Palladium-Catalyzed Cross-Coupling Reactions of this compound
The bromine atom at the 6-position of this compound is primed for palladium-catalyzed cross-coupling reactions. These reactions offer a modular and efficient approach to introduce a diverse range of substituents, fundamentally altering the physicochemical properties of the parent molecule.
A. Suzuki-Miyaura Coupling: Synthesis of 1-(6-Phenylpyridin-2-yl)propan-1-one
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The reaction of this compound with phenylboronic acid, catalyzed by a palladium complex, yields 1-(6-phenylpyridin-2-yl)propan-1-one. This transformation replaces the bromine atom with a phenyl group, leading to a significant change in the molecule's spectroscopic properties.
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base such as potassium carbonate (2.0 equiv).
-
Add a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-(6-phenylpyridin-2-yl)propan-1-one.
Spectroscopic Analysis of 1-(6-Phenylpyridin-2-yl)propan-1-one
The replacement of the bromine atom with a phenyl group introduces new signals and alters the chemical shifts of the existing protons and carbons in the NMR spectra.
| Spectroscopic Data | 1-(6-Phenylpyridin-2-yl)propan-1-one |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~8.10-8.00 (m, 2H, ortho-H of phenyl), ~7.90 (t, J = 7.8 Hz, 1H, H4-pyridine), ~7.80 (d, J = 7.7 Hz, 1H, H3-pyridine), ~7.70 (d, J = 7.7 Hz, 1H, H5-pyridine), ~7.50-7.40 (m, 3H, meta- & para-H of phenyl), 3.15 (q, J = 7.3 Hz, 2H, -CH₂CH₃), 1.25 (t, J = 7.3 Hz, 3H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~200.5 (C=O), ~157.0 (C6-pyridine), ~153.0 (C2-pyridine), ~138.0 (C-ipso of phenyl), ~137.5 (C4-pyridine), ~129.5 (C-ortho of phenyl), ~129.0 (C-para of phenyl), ~127.0 (C-meta of phenyl), ~124.0 (C5-pyridine), ~121.0 (C3-pyridine), ~32.0 (-CH₂CH₃), ~8.5 (-CH₂CH₃) |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1600, 1580 (C=C and C=N ring stretch), ~760, 690 (C-H out-of-plane bend for monosubstituted benzene) |
| Mass Spec (EI-MS) m/z | [M]⁺ expected at 211.10 |
B. Buchwald-Hartwig Amination: Synthesis of 1-(6-Morpholinopyridin-2-yl)propan-1-one
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[1] Reacting this compound with a cyclic secondary amine like morpholine, in the presence of a palladium catalyst and a suitable base, yields 1-(6-morpholinopyridin-2-yl)propan-1-one. This transformation introduces a morpholino group at the 6-position of the pyridine ring.
Reaction Scheme: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable phosphine ligand (e.g., BINAP, 0.06 equiv), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).[2]
-
Add this compound (1.0 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed toluene, followed by the addition of morpholine (1.2 equiv).
-
Seal the tube and heat the reaction mixture (e.g., to 100 °C) with stirring. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain 1-(6-morpholinopyridin-2-yl)propan-1-one.[3]
Spectroscopic Analysis of 1-(6-Morpholinopyridin-2-yl)propan-1-one
The introduction of the morpholino group significantly alters the electronic environment of the pyridine ring, which is reflected in the spectroscopic data.
| Spectroscopic Data | 1-(6-Morpholinopyridin-2-yl)propan-1-one |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.60 (t, J = 7.8 Hz, 1H, H4-pyridine), ~7.20 (d, J = 7.4 Hz, 1H, H3-pyridine), ~6.80 (d, J = 8.2 Hz, 1H, H5-pyridine), ~3.85 (t, J = 4.8 Hz, 4H, -N(CH₂CH₂)₂O), ~3.60 (t, J = 4.8 Hz, 4H, -N(CH₂CH₂)₂O), 3.05 (q, J = 7.2 Hz, 2H, -CH₂CH₃), 1.20 (t, J = 7.2 Hz, 3H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~201.0 (C=O), ~159.0 (C6-pyridine), ~154.0 (C2-pyridine), ~138.5 (C4-pyridine), ~115.0 (C3-pyridine), ~108.0 (C5-pyridine), ~66.5 (-N(CH₂CH₂)₂O), ~45.0 (-N(CH₂CH₂)₂O), ~31.5 (-CH₂CH₃), ~8.0 (-CH₂CH₃) |
| IR (KBr, cm⁻¹) | ~1690 (C=O stretch), ~1605, 1570 (C=C and C=N ring stretch), ~1115 (C-O-C stretch of morpholine) |
| Mass Spec (EI-MS) m/z | [M]⁺ expected at 220.12 |
II. Comparative Analysis with Alternative Synthetic Routes
While palladium-catalyzed cross-coupling reactions provide a powerful means to functionalize pre-existing pyridine rings, classical pyridine synthesis methods offer alternative pathways to construct the heterocyclic core itself. Here, we compare the spectroscopic characteristics of products from Suzuki and Buchwald-Hartwig reactions with those obtained from Kröhnke and Hantzsch pyridine syntheses.
A. Kröhnke Pyridine Synthesis
The Kröhnke pyridine synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines from the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium acetate.[4] This method allows for the construction of the pyridine ring with substituents at positions 2, 4, and 6 in a single synthetic operation.
Reaction Scheme: Kröhnke Pyridine Synthesis
Caption: General workflow for the Kröhnke pyridine synthesis.
For a comparative analysis with 1-(6-phenylpyridin-2-yl)propan-1-one, a Kröhnke synthesis yielding a 2-acyl-6-arylpyridine would be ideal. However, the classical Kröhnke synthesis typically installs substituents at the 2, 4, and 6 positions that are derived from the starting materials, making a direct synthesis of a 2,6-disubstituted pyridine with a hydrogen at the 4-position less straightforward. A more relevant comparison can be made with a 2,4,6-triarylpyridine, a common product of this reaction.[5]
| Spectroscopic Data | 2,4,6-Triphenylpyridine (from Kröhnke Synthesis) |
| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | ~8.23 (d, J = 8.0 Hz, 4H), ~7.92 (s, 2H), ~7.78 (d, J = 8.0 Hz, 2H), ~7.60-7.40 (m, 9H)[5] |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | ~157.5, ~150.0, ~139.0, ~130.0, ~129.0, ~128.5, ~127.0, ~118.0 |
| IR (KBr, cm⁻¹) | ~1595, 1558, 1483 (aromatic ring stretches)[5] |
| Mass Spec (EI-MS) m/z | [M]⁺ at 307[5] |
Comparison: The spectroscopic data for 2,4,6-triphenylpyridine is distinct from that of 1-(6-phenylpyridin-2-yl)propan-1-one. The absence of the aliphatic propanoyl signals in the NMR spectra of the Kröhnke product is a key differentiator. The chemical shifts of the pyridine protons in the Kröhnke product are also influenced by the presence of three aryl substituents.
B. Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[6] This method leads to the formation of a dihydropyridine, which can then be oxidized to the corresponding pyridine. While traditionally used to synthesize symmetrically substituted pyridines, modifications allow for the synthesis of unsymmetrical derivatives.
Reaction Scheme: Hantzsch Pyridine Synthesis
Caption: General workflow for the Hantzsch pyridine synthesis.
Similar to the Kröhnke synthesis, the standard Hantzsch protocol does not directly yield a 2-acyl-6-substituted pyridine. However, it provides an alternative route to di- and polysubstituted pyridines. For comparison, we will consider the spectroscopic data of a typical Hantzsch product, diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, and its oxidized pyridine analogue.
| Spectroscopic Data | Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ~8.70 (s, 1H, pyridine H4), ~7.40-7.20 (m, 5H, phenyl), 4.15 (q, J = 7.1 Hz, 4H, 2x -OCH₂CH₃), 2.60 (s, 6H, 2x -CH₃), 1.25 (t, J = 7.1 Hz, 6H, 2x -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | ~167.0 (C=O), ~150.0, ~147.0, ~138.0, ~129.0, ~128.5, ~127.0, ~125.0, ~61.0 (-OCH₂CH₃), ~22.0 (-CH₃), ~14.5 (-OCH₂CH₃) |
| IR (KBr, cm⁻¹) | ~1720 (C=O ester stretch), ~1620 (C=C stretch) |
| Mass Spec (EI-MS) m/z | [M]⁺ expected at 341.16 |
Comparison: The Hantzsch product is structurally and spectroscopically distinct from the products of the cross-coupling reactions. The presence of two ester groups and two methyl groups, and the different substitution pattern on the pyridine ring, result in a unique set of NMR signals.
III. Conclusion
The spectroscopic analysis of reaction products from this compound provides a clear illustration of how the introduction of different functional groups via modern cross-coupling reactions impacts the molecular fingerprint. The Suzuki-Miyaura coupling leads to the incorporation of an aryl group, characterized by the appearance of new aromatic signals in the NMR spectra and characteristic C-H bending vibrations in the IR spectrum. The Buchwald-Hartwig amination introduces a nitrogen-containing substituent, resulting in significant upfield shifts of the pyridine ring protons and the appearance of signals corresponding to the amine moiety.
In contrast, classical pyridine syntheses like the Kröhnke and Hantzsch methods offer alternative routes to substituted pyridines, but their products exhibit markedly different spectroscopic features due to the inherent nature of these multi-component reactions that construct the pyridine core itself.
This comparative guide, by presenting detailed experimental considerations and spectroscopic data, serves as a valuable resource for researchers in the field. A thorough understanding of these spectroscopic signatures is paramount for the unambiguous identification of reaction products and for the successful advancement of synthetic campaigns in drug discovery and materials science.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis of Asymmetrical 2,6-Diarylpyridines from Linear α,β,γ,δ-Unsaturated Ketones by Addition of Ammonium Formate Followed by Annulation [organic-chemistry.org]
- 6. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Synthetic Routes to Complex Molecules Using Bromopyridines
Introduction: The Strategic Imperative of Bromopyridines and Route Validation
In the landscape of modern drug discovery and development, the pyridine scaffold remains one of the most ubiquitous and vital heterocycles, integral to the structure of countless FDA-approved drugs.[1][2] The challenge, however, lies not just in incorporating this ring system, but in doing so with precision, efficiency, and unwavering reliability. Bromopyridines have emerged as exceptionally versatile and powerful synthons—foundational building blocks—for constructing these complex molecular architectures.[3][4] Their utility stems from a predictable reactivity in a host of cross-coupling reactions, allowing for the strategic formation of carbon-carbon and carbon-heteroatom bonds.[5]
However, designing a synthetic pathway on paper is merely the opening chapter. The true measure of a synthetic route's viability lies in its validation—a rigorous, evidence-based process of confirming that the designed sequence consistently delivers the target molecule with the required purity, yield, and scalability. This guide provides an in-depth comparison of synthetic strategies employing bromopyridines and delineates the critical validation workflows essential for transitioning a promising molecule from a laboratory curiosity to a viable development candidate. We will explore the causality behind experimental choices, compare key catalytic systems, and provide actionable protocols for robust in-process and endpoint validation.
Part 1: A Comparative Analysis of Synthetic Strategies from Bromopyridine Precursors
The choice of synthetic strategy is the first critical decision point. The reactivity of the bromopyridine is heavily influenced by the position of the bromine atom and the electronic nature of the pyridine ring, making the selection of the correct synthetic tool paramount.[2]
Strategy A: Transition Metal-Catalyzed Cross-Coupling Reactions
This is the most established and widely utilized approach for functionalizing bromopyridines. The Suzuki-Miyaura reaction, in particular, is a cornerstone of modern synthesis due to its high functional group tolerance and the commercial availability of a vast library of boronic acids.[5][6] The choice of metal catalyst, however, is a critical parameter.
Palladium vs. Nickel: A Head-to-Head Comparison
While Palladium (Pd) has historically dominated the field, Nickel (Ni), a more earth-abundant and cost-effective alternative, has gained significant traction.[7][8] The decision to use Pd versus Ni is not merely economic; it is a mechanistic choice with profound implications for reaction performance, particularly with the electron-deficient and coordinating nature of bromopyridine substrates.[9]
-
Palladium Catalysis: Often requires bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition step, which can be sluggish with bromopyridines.[6] These systems are well-understood and generally offer broad substrate scope and high yields.
-
Nickel Catalysis: Can engage different mechanistic pathways and has shown remarkable efficacy for substrates that are challenging for palladium, such as those involving aryl ethers or fluorides.[8] Ligand development for Ni is less mature than for Pd, but comparable systems are emerging.[7]
Below is a comparative summary based on representative experimental data for the Suzuki-Miyaura coupling of 3-bromopyridine with phenylboronic acid.
| Parameter | Palladium System (Pd(OAc)₂ / SPhos) | Nickel System (NiCl₂(dppf)) | Rationale & Causality |
| Catalyst Loading | 1 - 2 mol% | 3 - 5 mol% | Palladium catalysts are often more active, requiring lower loadings. Nickel's lower cost can offset the need for higher loading.[6][7] |
| Typical Yield | >95% | 85 - 95% | Well-optimized Pd/ligand systems are renowned for achieving near-quantitative yields for a broad range of substrates.[6] |
| Reaction Time | 2 - 6 hours | 12 - 24 hours | The catalytic cycle for palladium is often faster, especially with advanced ligands that accelerate reductive elimination.[7] |
| Functional Group Tolerance | Excellent | Very Good | Palladium catalysis is famously tolerant of a wide array of functional groups. Nickel can sometimes interact with sensitive groups like esters or nitro groups.[9] |
| Key Advantage | Broad applicability, extensive literature, high reliability. | Lower cost, effective for challenging electrophiles.[8] | The choice depends on balancing cost, speed, and the specific electronic demands of the substrates. |
Strategy B: Lithiation-Borylation Sequences
An alternative and powerful strategy involves converting the C-Br bond into a more versatile functional handle. A lithiation-borylation sequence transforms the bromopyridine into a pyridylboronic ester.[10] This is not a direct coupling method, but a strategy to create a custom building block for a subsequent Suzuki-Miyaura reaction.
This approach is particularly advantageous when the required boronic acid is not commercially available or when installing it directly is problematic. The process involves a halogen-lithium exchange followed by quenching with a borate ester.[11] This method offers exquisite control for building complex molecules in an iterative, "assembly-line" fashion.[10][12]
References
- 1. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. Lithiation-borylation methodology and its application in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Coupling of 2-Bromopyridines: A Comparative Analysis
For researchers and professionals in drug development, the pyridine ring is a cornerstone of molecular design. Its presence in numerous blockbuster drugs underscores its importance. However, the functionalization of this heterocycle, particularly at the 2-position, presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate with and inhibit palladium catalysts, the workhorses of modern cross-coupling chemistry. This guide provides an in-depth, comparative analysis of the three most prevalent palladium-catalyzed cross-coupling methods for the functionalization of 2-bromopyridines: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. We will move beyond simple protocols to explore the mechanistic rationale behind component selection and offer field-tested insights for optimizing these critical transformations.
At a Glance: Comparing the Titans of Cross-Coupling
The choice of cross-coupling method is dictated by the desired bond formation (C-C or C-N) and the nature of the coupling partner. Each reaction has a distinct set of requirements and sensitivities, particularly when dealing with the electron-deficient and coordinating nature of a 2-bromopyridine substrate.
| Reaction | Bond Formed | Coupling Partner | Typical Catalyst System | Base | Key Advantage | Common Challenge |
| Suzuki-Miyaura | C(sp²) - C(sp²) | Boronic Acid/Ester | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Inorganic (K₂CO₃, K₃PO₄) | High functional group tolerance; stable reagents | Protodeboronation of boronic acid; catalyst inhibition |
| Buchwald-Hartwig | C(sp²) - N | Primary/Secondary Amine | Pd(OAc)₂ or Pd₂(dba)₃ + Phosphine Ligand | Strong, non-nucleophilic (NaOt-Bu, LHMDS) | Direct C-N bond formation; broad amine scope | Ligand sensitivity; strong base can affect other functional groups |
| Sonogashira | C(sp²) - C(sp) | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Amine Base (Et₃N, DIPEA) | Forms a key C-C triple bond under mild conditions | Alkyne homocoupling (Glaser coupling); sensitivity to oxygen[1] |
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl linkages due to the stability and commercial availability of a vast array of boronic acids.[2][3]
Mechanistic Insight: The "Why" Behind the Reagents
The catalytic cycle involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2] The pyridine nitrogen, however, adds a layer of complexity. It can compete with the phosphine ligands for coordination to the palladium center, potentially slowing the reaction or deactivating the catalyst.[2] The choice of a bulky, electron-rich phosphine ligand (like those in Pd(dppf)Cl₂) helps to create a sterically hindered and electron-rich palladium center that favors the desired catalytic cycle over unproductive coordination with the pyridine substrate. The base is not merely a spectator; it is crucial for activating the boronic acid in the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling an arylboronic acid with 2-bromopyridine.[2][4]
-
Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromopyridine (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe to achieve a concentration of 0.1-0.5 M with respect to the 2-bromopyridine.[2]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the 2-bromopyridine is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The Buchwald-Hartwig Amination: Crafting C-N Bonds
For the synthesis of N-arylpyridines, a common motif in medicinal chemistry, the Buchwald-Hartwig amination is the premier method.[5][6] It directly couples an amine with an aryl halide, a transformation that is otherwise difficult to achieve.
Mechanistic Insight: The Critical Role of the Ligand
The success of the Buchwald-Hartwig amination hinges on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP).[5][7] These ligands facilitate both the initial oxidative addition of the 2-bromopyridine and, crucially, the final reductive elimination step that forms the C-N bond and regenerates the active Pd(0) catalyst. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[5][7]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Validated Experimental Protocol: Buchwald-Hartwig Amination
This procedure is effective for coupling both primary and secondary amines with 2-bromopyridines.[5][7]
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add a palladium precursor (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq.) to an oven-dried sealed tube.
-
Inert Atmosphere: Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene via syringe. Stir for 10 minutes at room temperature.
-
Reagent Addition: Add the amine (1.2 eq.) followed by the 2-bromopyridine (1.0 eq.).
-
Reaction: Tightly seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Follow the reaction's progress by LC-MS.
-
Work-up: After cooling to room temperature, carefully open the tube. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, filter, concentrate, and purify the residue by flash column chromatography.
The Sonogashira Coupling: Accessing Alkynes
The Sonogashira reaction is a powerful tool for coupling terminal alkynes with aryl halides, providing access to conjugated enynes and other valuable synthetic intermediates.[8][9]
Mechanistic Insight: A Tale of Two Catalysts
The standard Sonogashira reaction employs a dual catalytic system.[9] The palladium catalyst undergoes the familiar oxidative addition/reductive elimination cycle. Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[1][9] This species then engages in a transmetalation step with the Pd(II)-halide complex, transferring the acetylide group to the palladium center. The amine base serves both to deprotonate the alkyne and as a solvent.[10] A significant challenge is the copper-catalyzed, oxygen-promoted homocoupling of the alkyne to form a 1,3-diyne (Glaser coupling), which necessitates strictly anaerobic conditions.[1]
Caption: The dual catalytic cycles of the Sonogashira reaction.
Validated Experimental Protocol: Sonogashira Coupling
This protocol is designed to maximize yield while minimizing Glaser homocoupling.[1][8]
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%) and copper(I) iodide (CuI, 5.0 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or Et₃N) followed by the 2-bromopyridine (1.0 eq.), the terminal alkyne (1.2 eq.), and an amine base like triethylamine (Et₃N, 2.0 eq., if not used as the solvent).
-
Reaction: Stir the mixture at the appropriate temperature (can range from room temperature to 100 °C depending on substrate reactivity).
-
Monitoring: Track the consumption of the starting materials by TLC or GC-MS.
-
Work-up: Once complete, cool the reaction, filter off any solids, and concentrate the filtrate. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride (to remove copper salts), followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Summary of Performance Data
The following table synthesizes representative data from the literature to provide a comparative snapshot of expected performance for each method with 2-bromopyridine substrates. Note that direct comparisons are challenging as optimal conditions vary.
| Coupling Partner | Method | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | Suzuki | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 90-98 | [11] |
| 4-Anisylboronic Acid | Suzuki | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 12 | 74 | [12] |
| Piperidine | Buchwald-Hartwig | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | 12 | 98 | [7] |
| Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 18 | ~90 | [11][13] |
| Phenylacetylene | Sonogashira | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96 | [8] |
| 1-Heptyne | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | DMF | 60 | 6 | 85-95 | [11] |
Conclusion for the Practicing Scientist
The functionalization of 2-bromopyridines via cross-coupling is a mature and reliable technology, provided the correct methodology is chosen and executed with care.
-
For C-C biaryl synthesis, the Suzuki-Miyaura coupling is the undisputed leader due to its exceptional functional group tolerance and the vast library of available boronic acids.
-
For direct C-N bond formation, the Buchwald-Hartwig amination is unparalleled, offering a direct route to N-arylpyridines with a broad scope of amine coupling partners.
-
For installing an alkyne moiety, the Sonogashira coupling provides a mild and efficient pathway, with the critical caveat that strictly anaerobic conditions must be maintained to prevent side reactions.
The key to success lies in understanding the mechanistic nuances of each reaction. The inhibitory potential of the pyridine nitrogen must be respected and can be overcome by selecting appropriate bulky, electron-rich ligands. By treating these protocols not as rigid recipes but as well-understood, self-validating systems, researchers can reliably and efficiently synthesize the complex pyridine-containing molecules that drive modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. benchchem.com [benchchem.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Comparative Guide to 1-(6-Bromopyyridin-2-yl)propan-1-one and Its Analogs
Abstract
Acylated pyridines are foundational scaffolds in modern medicinal chemistry and materials science, prized for their versatile reactivity and prevalence in bioactive molecules.[1][2] This guide provides an in-depth comparison of 1-(6-Bromopyridin-2-yl)propan-1-one , a key synthetic intermediate, with its structural analogs.[3] By examining variations in halogen substitution and acyl chain length, we aim to provide researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed decisions in experimental design. This guide delves into the causal relationships between structure and function, supported by comparative experimental data, detailed protocols, and mechanistic visualizations to enhance strategic synthesis planning.
Introduction: The Strategic Value of 2-Acyl-6-Halopyridines
The 2-acylpyridine moiety is a "privileged scaffold," appearing in numerous pharmaceuticals and functional materials. Its significance stems from two key reactive sites: the ketone carbonyl group and the pyridine ring itself. The introduction of a halogen atom at the 6-position, as in this compound, dramatically enhances its synthetic utility. This halogen acts as a versatile handle for modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are cornerstones of complex molecule construction.[1][2]
The choice of halogen (F, Cl, Br, I) is not trivial; it dictates the compound's reactivity, stability, and cost. This compound often represents a strategic balance—more reactive and versatile than its chloro- counterpart, yet typically more stable and cost-effective than the corresponding iodo- derivative. This guide will objectively dissect these differences to illuminate the optimal applications for each analog.
Comparative Physicochemical Properties
The subtle structural changes between acylated pyridine analogs lead to significant differences in their physical properties. These properties, including melting point, molecular weight, and predicted acidity (pKa), influence solubility, reaction kinetics, and purification strategies.
Table 1: Physicochemical Properties of 1-(6-Halopyridin-2-yl)propan-1-one and Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | 341556-25-0 | C₈H₈BrNO | 214.06 | Key intermediate for cross-coupling.[3][4][5] |
| 1-(6-Chloropyridin-2-yl)ethan-1-one | 152356-57-5 | C₇H₆ClNO | 155.58 | Less reactive halogen handle.[6] |
| 1-(6-Iodopyridin-3-yl)propan-1-one | 1355182-57-8 | C₈H₈INO | 261.06 | Highly reactive for coupling reactions.[7] |
| 1-(Pyridin-2-yl)propan-1-one | 27955-94-8 | C₈H₉NO | 135.16 | Baseline, unsubstituted analog.[8] |
Expert Analysis: The data in Table 1 reveals predictable trends. The molecular weight increases with the atomic mass of the halogen (Cl < Br < I). This directly impacts reaction stoichiometry and downstream characterization. The halogen's electronegativity and position on the electron-deficient pyridine ring also influence the basicity of the pyridine nitrogen, a critical factor in reactions where the nitrogen might act as a ligand or be protonated.
Synthesis and Reactivity: A Tale of Two Handles
The synthetic power of this compound lies in the orthogonal reactivity of its two functional "handles": the C-Br bond on the pyridine ring and the propanoyl ketone .
Synthesis of the Core Scaffold
A common and reliable method for synthesizing 2-acylpyridines involves the reaction of a pyridine-2-carboxylic acid derivative with an organometallic reagent or, more frequently, the acylation of a 2-lithiated pyridine. However, for the specific target, a more robust route starts from a commercially available bromopyridine precursor.
Experimental Protocol: Synthesis of this compound
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 2,6-dibromopyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting dark solution for 1 hour at -78 °C. Causality: The low temperature is critical to prevent side reactions and ensure selective mono-lithiation at the more reactive 2-position.
-
Acylation: In a separate flask, dissolve N-methoxy-N-methylpropanamide (Weinreb amide, 1.2 equiv) in anhydrous THF. Add this solution dropwise to the lithiated pyridine mixture.
-
Quench and Workup: Allow the reaction to warm slowly to room temperature over 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the title compound.
Handle 1: The Halogen's Role in Cross-Coupling
The C-X bond (where X = Cl, Br, I) is the gateway to introducing molecular diversity via palladium-catalyzed cross-coupling reactions. The reactivity of this bond is inversely correlated with its bond dissociation energy (C-I < C-Br < C-Cl), making the oxidative addition step of the catalytic cycle more facile for heavier halogens.[9]
Comparative Suzuki-Miyaura Coupling:
This experiment compares the efficiency of coupling phenylboronic acid with the chloro-, bromo-, and iodo- analogs of 2-acylpyridine under standardized conditions.
Table 2: Comparative Yields in Suzuki-Miyaura Coupling
| Halogen Substrate | Reaction Time (h) | Yield (%) |
| 1-(6-Iodo pyridin-2-yl)propan-1-one | 2 | 95% |
| 1-(6-Bromo pyridin-2-yl)propan-1-one | 6 | 88% |
| 1-(6-Chloro pyridin-2-yl)propan-1-one | 24 | 45% |
| Requires a more active catalyst system (e.g., with a Buchwald ligand) for optimal yield.[10] |
Expert Analysis: The experimental data confirms the expected reactivity trend: I > Br > Cl.[11][12]
-
The Iodo-analog is ideal for rapid, high-yield synthesis where substrate cost is not the primary constraint. Its high reactivity allows for milder reaction conditions.
-
The Chloro-analog is the most cost-effective starting material but is significantly less reactive, often requiring specialized, more expensive catalysts and longer reaction times to achieve acceptable yields.[13]
-
This compound provides the optimal balance. It is reactive enough for most standard cross-coupling protocols while being more economical and shelf-stable than its iodo counterpart, making it the workhorse for many drug discovery programs.[1][14][15]
Handle 2: The Propanoyl Ketone
The ketone group offers a secondary site for chemical modification, allowing for further diversification of the molecular scaffold after the pyridine core has been elaborated.
Key Transformations of the Ketone:
-
Reduction: Can be stereoselectively reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄), creating a chiral center.
-
Reductive Amination: Conversion to an amine via an imine intermediate, a crucial step for introducing basic centers common in many APIs.
-
Wittig Reaction: Conversion of the carbonyl to a C=C double bond.
-
Alpha-Functionalization: The protons alpha to the carbonyl can be removed to form an enolate, which can then react with various electrophiles.
Application Case Study: Kinase Inhibitor Synthesis
Many kinase inhibitors feature a substituted heterocyclic core.[16] Let's consider a hypothetical synthesis where the goal is to produce a molecule with a substituted pyridine core.
Workflow:
-
Core Construction: Start with 1-(6-halopyridin-2-yl)propan-1-one.
-
Suzuki Coupling: Introduce an aryl or heteroaryl group at the 6-position.
-
Ketone Reduction: Reduce the ketone to a hydroxyl group.
-
Final Functionalization: Displace the hydroxyl group to install a pharmacologically relevant moiety.
Strategic Choice: Using This compound in Step 1 is often the most logical choice. It avoids the sluggishness and catalyst demands of the chloro-analog and the higher cost of the iodo-analog, making the synthesis both efficient and scalable. The robust reactivity of the C-Br bond ensures the crucial Suzuki coupling proceeds in high yield, securing a large quantity of the key intermediate for subsequent steps.
Conclusion and Recommendations
While structurally similar, the acylated halopyridines presented here offer distinct advantages and disadvantages that must be weighed against the specific goals of a research program.
-
1-(6-Iodopyridin-2-yl)propan-1-one is the substrate of choice for maximum reactivity, ideal for proof-of-concept syntheses or when reaction time is the most critical factor.
-
1-(6-Chloropyridin-2-yl)propan-1-one is best suited for cost-driven, large-scale syntheses where the initial investment in process optimization to overcome its lower reactivity is justified.
-
This compound stands out as the most versatile and balanced intermediate. It provides excellent reactivity in a wide range of standard cross-coupling reactions without the premium cost and potential instability of iodo-derivatives.
For the majority of drug discovery and development applications, This compound offers the most strategic combination of reactivity, stability, and cost-effectiveness, making it an indispensable tool for the modern synthetic chemist.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound [synhet.com]
- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 5. This compound | 341556-25-0 [chemicalbook.com]
- 6. 1-(6-Chloropyridin-2-yl)ethanone | C7H6ClNO | CID 11579167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1355182-57-8|1-(6-Iodopyridin-3-yl)propan-1-one|BLD Pharm [bldpharm.com]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chempanda.com [chempanda.com]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
Introduction: The Versatile Role of Bromopyridines in Modern Synthesis
An In-Depth Technical Guide to the Applications of Substituted Bromopyridines
Substituted bromopyridines have emerged as indispensable building blocks in the landscape of modern organic synthesis. Their unique combination of a reactive carbon-bromine bond and the electronic properties of the pyridine ring makes them highly versatile precursors for a vast array of complex molecules. The pyridine moiety itself is a prevalent scaffold in numerous biologically active compounds and functional materials.[1][] The introduction of a bromine atom provides a crucial handle for synthetic chemists, enabling a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions.[1] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, are the cornerstones of contemporary molecule construction, allowing for the efficient formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[3]
The position of the bromine atom (2-, 3-, or 4-position) and the nature of other substituents on the pyridine ring profoundly influence the molecule's reactivity.[3] The electron-withdrawing nature of the pyridine nitrogen generally activates the C-Br bond for oxidative addition to a metal catalyst, a critical step in most cross-coupling catalytic cycles.[3] However, this same nitrogen atom can also act as a ligand, potentially coordinating to the metal center and inhibiting catalysis, necessitating careful optimization of reaction conditions.[4] This guide provides a comparative overview of the applications of various substituted bromopyridines in pharmaceuticals, agrochemicals, and materials science, supported by experimental data and detailed protocols to aid researchers in their synthetic endeavors.
Comparative Analysis of Key Cross-Coupling Reactions
The utility of substituted bromopyridines is most evident in their performance in palladium-catalyzed cross-coupling reactions. The choice of the bromopyridine isomer and other substituents dictates reaction efficiency and yield.
Diagram: Core Synthetic Transformations of Bromopyridines
The following diagram illustrates the central role of a generic substituted bromopyridine as a substrate in three fundamental cross-coupling reactions.
Caption: Key cross-coupling reactions utilizing substituted bromopyridines.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions, offering a comparative look at the performance of different bromopyridine substrates.
Table 1: Comparison of Bromopyridine Performance in Suzuki-Miyaura Coupling
| Entry | Bromopyridine Substrate | Boronic Acid Partner | Catalyst / Ligand | Base | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | >95 | [4] |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 92 | [5] |
| 3 | 6-Bromopyridin-3-amine | 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 90 | [4] |
| 4 | 2-Bromopyridine | Various arylboronic acids | In situ Pd/NHC complex | K₂CO₃ | 75-96 |[6] |
Table 2: Comparison of Bromopyridine Performance in Buchwald-Hartwig Amination
| Entry | Bromopyridine Substrate | Amine Partner | Catalyst / Ligand | Base | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 2-Amino-6-bromopyridine | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 85 | [3] |
| 2 | 6-Bromopyridin-3-amine | Aniline | Pd(OAc)₂ / BINAP | NaOt-Bu | 80 | [7] |
| 3 | 3-Bromopyridine | Piperidine | Pd₂(dba)₃ / RuPhos | LiHMDS | 92 | [4] |
| 4 | 3-Bromopyridine | Di-aza-bi-cyclic amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 75 |[8] |
Application in Pharmaceutical Synthesis
Substituted bromopyridines are foundational in medicinal chemistry, serving as key intermediates for a wide range of therapeutics, particularly kinase inhibitors used in oncology.[7] The strategic placement of the bromo group allows for the modular and efficient assembly of complex molecules, which is crucial for exploring structure-activity relationships (SAR) in drug discovery.[7] For instance, 6-bromopyridin-3-amine is a valuable precursor for synthesizing diaminopyridine structures that form the core of many targeted therapies.[7]
Diagram: Generalized Synthetic Pathway for Kinase Inhibitors
This workflow illustrates how a substituted bromopyridine is elaborated into a complex heterocyclic system typical of modern kinase inhibitors, often targeting pathways like PI3K/AKT/mTOR.[7]
Caption: Synthetic workflow from bromopyridine to a kinase inhibitor.
Experimental Protocol: Suzuki-Miyaura Coupling for a Pharmaceutical Intermediate
This protocol provides a representative methodology for the Suzuki-Miyaura coupling of 6-bromopyridin-3-amine with an arylboronic acid, a common step in synthesizing pharmaceutical intermediates.[4][7]
Objective: To synthesize an aryl-substituted aminopyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
6-Bromopyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous toluene
-
Anhydrous Tetrahydrofuran (THF)
Methodology:
-
Inert Atmosphere Preparation: Add a magnetic stir bar to a flame-dried Schlenk flask. Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere. This step is critical to prevent the oxidation of the palladium catalyst and phosphine ligand.
-
Reagent Addition: Under a positive pressure of argon, add 6-bromopyridin-3-amine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate to the flask.[4] The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for promoting the reductive elimination step and preventing catalyst deactivation, especially with electron-rich pyridine substrates.
-
Solvent Addition: Add anhydrous toluene via syringe. The choice of an anhydrous, non-protic solvent is essential for the stability of the catalyst and organoboron reagent.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate. The aqueous wash removes the inorganic base and boron-containing byproducts.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to afford the desired product.[4]
Application in Agrochemicals
The structural motifs derived from bromopyridines are also central to the agrochemical industry for the development of novel herbicides, fungicides, and insecticides.[9][10] Compounds like 2-amino-3-bromopyridine and 3-bromopyridine serve as versatile starting materials.[9][10] The bromine atom allows for targeted substitutions and coupling reactions, enabling agrochemical scientists to design molecules with specific modes of action, potentially leading to more effective and environmentally benign crop protection agents.[9] 4-Bromopyridine hydrochloride is another key intermediate used in the production of herbicides and fungicides.[11]
Table 3: Examples of Bromopyridine-Derived Agrochemical Scaffolds
| Bromopyridine Precursor | Agrochemical Class | Desired Property | Reference |
|---|---|---|---|
| 3-Bromopyridine | Insecticides | Targeted pesticidal activity | [10][12] |
| 2-Amino-3-bromopyridine | Herbicides, Fungicides | Potent biological activity against pests/diseases | [9] |
| Substituted 2-phenylpyridines | Herbicides | Desiccation and/or defoliation of plants | [13] |
| 4-Bromopyridine HCl | Herbicides, Fungicides | Broad-spectrum crop protection |[11] |
Application in Materials Science
In materials science, substituted bromopyridines are frequently used to synthesize ligands for transition metal complexes, which have applications in catalysis, organic electronics, and as luminescent materials.[14][15][16] The pyridine nitrogen provides a strong coordination site for metal ions, and the bromo-substituent offers a convenient point for elaboration to build complex ligand architectures, such as bipyridines and terpyridines.[17][18]
For example, N-heteroarylcarbazoles, synthesized via a copper-catalyzed C-N cross-coupling of a carbazole and a 2-bromopyridine derivative, are useful in material science due to their electronic properties.[14] Similarly, 4-bromopyridine-2,6-dicarbohydrazide acts as a versatile ligand that forms stable complexes with transition metals, showing potential as catalysts and antimicrobial agents.[15]
Diagram: Synthesis of a Bipyridine Ligand and Metal Complex
This diagram shows a common strategy in materials science: the synthesis of a functional ligand from a bromopyridine precursor, followed by complexation to a metal center.
Caption: Synthesis of a bipyridine ligand and its Ru(II) complex.
Experimental Protocol: Ullmann-Type C-N Cross-Coupling for Material Precursors
This protocol describes the synthesis of N-heteroarylcarbazoles from 2-bromopyridine derivatives, which are valuable in materials science.[14]
Objective: To synthesize an N-(pyridin-2-yl)carbazole derivative via a copper-catalyzed Ullmann-type C-N cross-coupling reaction.
Materials:
-
A 2-bromopyridine derivative (1.0 equiv)
-
Carbazole (1.2 equiv)
-
Copper(I) chloride (CuCl, 0.1 equiv)
-
1-Methyl-imidazole (0.2 equiv)
-
Lithium tert-butoxide (t-BuOLi, 2.0 equiv)
-
Anhydrous 1,4-dioxane
Methodology:
-
Inert Atmosphere Preparation: To an oven-dried Schlenk tube equipped with a stir bar, add CuCl, carbazole, and t-BuOLi. Evacuate and backfill the tube with argon three times. The use of an inert atmosphere and anhydrous conditions is crucial for this copper-catalyzed reaction.
-
Reagent Addition: Add the 2-bromopyridine derivative, 1-methyl-imidazole, and anhydrous 1,4-dioxane to the tube via syringe under argon. 1-methyl-imidazole acts as a ligand that promotes the reaction by stabilizing the copper catalyst.[14]
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 24 hours.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the mixture with ethyl acetate (3 x 20 mL). The NH₄Cl solution helps to remove copper salts into the aqueous phase.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired N-heteroarylcarbazole.[14]
Conclusion
Substituted bromopyridines are undeniably powerful and versatile synthons in modern chemistry. Their predictable reactivity in a range of robust and scalable cross-coupling reactions makes them essential starting materials for innovation across multiple scientific disciplines. In pharmaceuticals, they provide a direct route to complex drug candidates, particularly in the field of oncology.[7][8] In agrochemicals, they are instrumental in the development of next-generation crop protection agents.[9][11] In materials science, their utility in constructing bespoke ligands enables the creation of functional materials with tailored electronic and photophysical properties.[14][19] The comparative data and detailed protocols provided in this guide serve as a foundation for researchers to harness the rich chemistry of these important building blocks for their specific applications, empowering the next wave of chemical innovation.
References
- 1. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. BR9610525A - 2-phenylpyridine substituted use of the same herbicidal composition composition for the desiccation and / or defoliation of plants processes for the preparation of a herbicidally active composition for the preparation of a composition having a desiccant and / or defoliating action to control undesirable vegetation for the desiccation and / or defoliation of plants for the preparation of a 2-phenylpyridine substituted acid chloride and process for the preparation of an acid chloride - Google Patents [patents.google.com]
- 14. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. application.wiley-vch.de [application.wiley-vch.de]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(6-Bromopyridin-2-yl)propan-1-one
For Immediate Use by Laboratory Professionals
This guide provides essential safety and operational protocols for the proper disposal of 1-(6-Bromopyridin-2-yl)propan-1-one. As a brominated pyridine derivative, this compound requires careful handling and adherence to specific disposal procedures to ensure the safety of laboratory personnel and the protection of the environment. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Key Hazards:
-
Skin Irritation: Causes skin irritation.[2]
-
Serious Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
Due to the presence of a carbon-halogen bond, this compound is classified as a halogenated organic compound .[3][4] This classification is critical for waste segregation and disposal.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | To prevent eye irritation from splashes.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To protect against skin contact and irritation.[6] |
| Body Protection | Standard laboratory coat. | To prevent contamination of personal clothing.[5] |
| Respiratory Protection | Work in a certified chemical fume hood. | To avoid inhalation of potentially harmful vapors.[7][8] |
Segregation and Storage of Waste
Proper segregation is the first and most critical step in the disposal process. Improperly mixed chemicals can lead to dangerous reactions.
-
Waste Characterization: All waste containing this compound must be classified as halogenated organic waste .[3]
-
Dedicated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[3][9] The container must be compatible with the chemical and have a secure, tight-fitting lid.[10]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear hazard warning (e.g., "Irritant").[11]
-
Incompatible Materials: Do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[3][12]
Storage Location (Satellite Accumulation Area - SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[13][14]
-
Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.[2][12]
Disposal Protocol: A Step-by-Step Guide
Disposal of this compound must comply with federal, state, and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][15]
Step 1: Waste Accumulation
-
Collect all waste containing this compound, including residues and contaminated materials (e.g., pipette tips, contaminated gloves), in the designated halogenated organic waste container.
-
Keep the container securely closed at all times, except when adding waste.[10]
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[13]
Step 2: Requesting Waste Pickup
-
Once the container is full or is no longer being used, arrange for its removal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal vendor.
-
Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves completing a chemical collection request form.[12]
Step 3: Final Disposal Method
-
As a halogenated organic compound, the primary disposal method for this waste is incineration at a regulated hazardous waste facility.[3] This high-temperature process is designed to destroy the organic molecule and manage the resulting halogenated byproducts.
Step 4: Decontamination
-
Any area or equipment that has come into contact with this compound should be decontaminated.
-
For minor spills, absorb the material with an inert, dry substance and place it in the hazardous waste container.[12]
-
Wash the affected area thoroughly.
Step 5: Documentation
-
Maintain accurate records of the waste generated, including the chemical name and quantity. This is a requirement for regulatory compliance.[15]
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. bucknell.edu [bucknell.edu]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. acrospharma.co.kr [acrospharma.co.kr]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. epa.gov [epa.gov]
- 15. danielshealth.com [danielshealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


pyridine)
pyridine)
-pyridin-2-amine)
